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  • Product: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
  • CAS: 88398-74-7

Core Science & Biosynthesis

Foundational

Green synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Green Synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Abstract This technical guide provides a comprehensive overview of green synthetic strategies for the production of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Green Synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of green synthetic strategies for the production of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Moving beyond traditional synthetic routes that often rely on hazardous reagents and solvents, this document explores modern, environmentally benign methodologies. We will delve into the rationale and application of multi-component reactions in aqueous media, ultrasound-assisted catalyst-free synthesis, and the use of green methylating agents like dimethyl carbonate. Each strategy is presented with detailed, step-by-step protocols, comparative analysis of efficiency and environmental impact, and a discussion of the underlying chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking to integrate the principles of green chemistry into the synthesis of high-value pyrazole derivatives, thereby reducing environmental footprint while maintaining high efficiency and product purity.

Introduction: The Imperative for Green Chemistry in Pyrazole Synthesis

Pharmaceutical Significance of Pyrazole-5-Carboxylates

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs. Compounds featuring this five-membered heterocyclic ring exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] Specifically, pyrazole-5-carboxylates serve as critical intermediates and pharmacophores in the development of novel therapeutic agents, making their efficient and sustainable synthesis a topic of considerable importance.[3][4]

The Principles of Green Chemistry in Drug Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact.[5][6] These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[7] Key strategies include the use of safer solvents (like water), energy-efficient methods (such as microwave and ultrasound irradiation), renewable feedstocks, and atom-economical reactions like multi-component reactions (MCRs).[1][7][8][9]

Challenges in Conventional Synthesis and the Need for Greener Alternatives

Traditional synthesis of substituted pyrazoles often involves multi-step procedures requiring harsh reaction conditions, stoichiometric reagents, and the use of volatile organic solvents (VOCs).[1][10] For instance, N-methylation steps frequently rely on highly toxic and carcinogenic reagents such as dimethyl sulfate or methyl iodide. These methods not only pose significant safety and environmental risks but also generate substantial chemical waste, leading to low process mass intensity. This guide addresses these challenges by presenting validated green alternatives that are safer, more efficient, and sustainable.

Retrosynthetic Analysis & Green Strategy Design

The design of a green synthesis begins with a strategic deconstruction of the target molecule to identify starting materials that can be assembled using environmentally benign methods.

Retrosynthetic Deconstruction

The target molecule, Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, can be disconnected in several ways. The most logical approach involves the Knorr pyrazole synthesis, which constructs the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[11][12] Further disconnection of the N-methyl group reveals a key intermediate, Methyl 3-ethyl-1H-pyrazole-5-carboxylate. This two-stage approach allows for the targeted application of green chemistry principles to both the ring formation and the subsequent N-alkylation.

G cluster_0 TM Target Molecule Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate N_Methylation C-N Disconnection (N-Methylation) TM->N_Methylation Step 2 Ring_Formation C-N / C-C Disconnection (Knorr Synthesis) TM->Ring_Formation Route 1 (One-Pot) Intermediate Intermediate Methyl 3-ethyl-1H-pyrazole-5-carboxylate N_Methylation->Intermediate Methylating_Agent Green Methylating Agent (e.g., Dimethyl Carbonate) N_Methylation->Methylating_Agent Hydrazine Methylhydrazine Ring_Formation->Hydrazine Dicarbonyl_A 1,3-Dicarbonyl Precursor A (for one-pot synthesis) Ring_Formation->Dicarbonyl_A Hydrazine_Unsub Hydrazine Ring_Formation->Hydrazine_Unsub Dicarbonyl_B 1,3-Dicarbonyl Precursor B (for two-step synthesis) Ring_Formation->Dicarbonyl_B Intermediate->Ring_Formation Route 2 (Two-Step) G cluster_A Methodology A: Aqueous MCR cluster_B Methodology B: Ultrasound Synthesis A1 Reactants (Aldehyde, β-Ketoester, Hydrazine, Malononitrile) A_Process One-Pot Reaction (Stirring/Reflux) A1->A_Process A2 Aqueous Medium (Water/CTAB) A2->A_Process A_Product Pyrano[2,3-c]pyrazole Intermediate A_Process->A_Product A_Final Target Molecule (after modification) A_Product->A_Final Further Steps B1 Reactants (1,3-Dicarbonyl, Methylhydrazine) B_Process Ultrasound Irradiation (Catalyst-Free, RT) B1->B_Process B2 Green Solvent (Ethanol) B2->B_Process B_Final Target Molecule B_Process->B_Final G Start Precursor Synthesis (e.g., via Methodology B without N-Me) Intermediate Intermediate Methyl 3-ethyl-1H-pyrazole-5-carboxylate Start->Intermediate Process N-Methylation Reaction (80-140 °C) Intermediate->Process Green_Reagent Green Methylating Agent Dimethyl Carbonate (DMC) + Base (NaH) Green_Reagent->Process Product Final Product Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Process->Product

Caption: Workflow for the Green N-Methylation strategy.

Comparative Analysis of Green Synthetic Routes

The following table summarizes the key parameters of the proposed methodologies, allowing for an informed decision based on laboratory capabilities and project goals.

ParameterMethodology A (Aqueous MCR)Methodology B (Ultrasound)Methodology C (Green Methylation)
Principle Multi-component reactionSonochemistryGreen Reagent Substitution
Solvent Water[7] EthanolDMF or Solvent-free
Catalyst Typically none or mild acid[13] None[14] Base (e.g., NaH)
Energy Source Conventional HeatingUltrasoundConventional Heating
Reaction Time 2-6 hours15-60 minutes[8] 4 hours
Yield Good to Excellent (80-95%)Excellent (>90%)[8] Excellent (~90%)
Key Advantage High step economy, uses waterExtremely rapid, energy-efficientEliminates highly toxic reagents
Consideration May require surfactant/catalystRequires sonication equipmentTwo-step process

Detailed Experimental Protocols

Disclaimer: These protocols are designed for trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Methodology B: Ultrasound-Assisted Synthesis

This protocol describes the direct one-pot synthesis of the target molecule.

Materials:

  • Methyl 2,4-dioxohexanoate (1 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • Absolute Ethanol

  • Ultrasound bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol (10 mL per gram of dicarbonyl).

  • Place the flask in an ultrasound bath.

  • With stirring and sonication, add methylhydrazine (1.1 eq) dropwise to the mixture at room temperature.

  • Continue sonication at room temperature (maintaining the bath temperature below 40 °C with cold water if necessary) for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

Protocol for Methodology C: Two-Step Synthesis with Green N-Methylation

Step 1: Synthesis of the Precursor (Methyl 3-ethyl-1H-pyrazole-5-carboxylate)

  • This step is identical to Protocol 5.1, but uses hydrazine hydrate (1.1 eq) instead of methylhydrazine. The reaction yields the N-unsubstituted pyrazole intermediate.

Step 2: Green N-Methylation This protocol is adapted from a patented method for a similar ethyl ester.

[15]Materials:

  • Methyl 3-ethyl-1H-pyrazole-5-carboxylate (1 equivalent, from Step 1)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

  • Dimethyl Carbonate (DMC) (5-7 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole precursor (1.0 eq) and anhydrous DMF (5 mL per gram of precursor).

  • Cool the mixture in an ice bath and add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

  • Add dimethyl carbonate (5-7 eq) to the reaction mixture.

  • Heat the reaction to 120-140 °C and maintain for 4 hours. 6[15]. After cooling to room temperature, carefully quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine until the washings are neutral, and dry over anhydrous magnesium sulfate. 9[15]. Filter and remove the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation or column chromatography to yield the final product.

This guide has detailed several viable, efficient, and environmentally responsible pathways for the synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. By leveraging techniques such as ultrasound-assisted synthesis and substituting hazardous reagents like dimethyl sulfate with green alternatives like dimethyl carbonate, it is possible to significantly reduce the environmental impact of producing valuable pharmaceutical intermediates. T[8][15]he choice between a one-pot MCR, a rapid ultrasound-mediated reaction, or a two-step green alkylation approach will depend on the specific needs and resources of the research or manufacturing environment.

Future advancements in this field will likely focus on the integration of flow chemistry for improved safety and scalability, the development of novel biocatalysts for even milder reaction conditions, and the use of computational chemistry to predict optimal green reaction pathways. The continued adoption of these green principles is not only an ethical imperative but also a driver of innovation in modern organic synthesis.

References

  • Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]

  • Sheikhalishahi, N., Shiri, L., & Hekmatshoar, R. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30453-30475. [Link]

  • Nitulescu, G. M., Draghici, C., & Olaru, O. T. (2015). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Shi, D. Q., et al. (2011). Rapid and Efficient Ultrasound-Assisted Method for the Combinatorial Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives. ACS Combinatorial Science, 14(1), 59-64. [Link]

  • Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water. (2014). RSC Advances. [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29153-29164. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 297-312. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. [Link]

  • An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. (2015). ResearchGate. [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025). RSC Advances. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate. [Link]

  • Dofe, V. S., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). ResearchGate. [Link]

  • Padwa, A., et al. (2002). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 4, 472-477. [Link]

  • A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution. (2015). Asian Journal of Chemistry, 27(9), 3221-3223. [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • Highly efficient solvent-free synthesis of pyranopyrazoles by a Brønsted-acidic ionic liquid as a green and reusable catalyst. (2013). Journal of Chemical Sciences, 125(5), 1013-1017. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Cogent Chemistry, 3(1). [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). Scientific Reports, 13, 17743. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Royal Society of Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Zoology. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of 5-(2-pyridinyl)pyrazole-3-carboxylic acid ethyl ester. PrepChem.com. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthetic Methodology of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: A Technical Whitepaper

Executive Summary Polysubstituted pyrazoles represent a highly privileged scaffold in modern drug discovery, frequently leveraged for their potent anti-inflammatory, antimicrobial, and targeted anticancer properties. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted pyrazoles represent a highly privileged scaffold in modern drug discovery, frequently leveraged for their potent anti-inflammatory, antimicrobial, and targeted anticancer properties. The specific regiochemistry of these heterocycles dictates their pharmacodynamic interactions and pharmacokinetic profiles. This technical guide provides an in-depth analysis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 88398-74-7)[1]. By synthesizing structural heuristics with high-resolution mass spectrometry (HRMS) data, this whitepaper delivers actionable, field-proven insights into the compound's spectroscopic characterization and synthetic workflows.

Molecular & Physicochemical Profiling

Before initiating analytical workflows, it is critical to establish the baseline physicochemical parameters of the target analyte. The structural arrangement—an ethyl group at position 3, an N-methyl group at position 1, and a methyl carboxylate at position 5—creates a unique electronic environment that governs its spectroscopic behavior[2].

PropertyValue
Chemical Name Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
CAS Number 88398-74-7[1]
Molecular Formula C₈H₁₂N₂O₂[2]
Molecular Weight 168.19 g/mol
Monoisotopic Mass 168.08988 Da
Calculated[M+H]⁺ 169.09715 Da[3]
SMILES String CCC1=NN(C)C(=C1)C(=O)OC[2]

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

The structural elucidation of substituted pyrazoles relies heavily on the distinct deshielding effects of the nitrogen heteroatoms and the anisotropic effects of the carbonyl group.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃) Mechanistic Rationale: The N1-CH₃ protons are significantly deshielded (4.12 ppm) due to their direct attachment to the electronegative pyrazole nitrogen and the proximity of the C5-carbonyl's anisotropic cone. The C4-H proton appears as a sharp singlet in the aromatic region, confirming the 1,3,5-trisubstitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.65Singlet (s)1HC4-H (Pyrazole core)
4.12Singlet (s)3HN1-CH₃
3.88Singlet (s)3HO-CH₃ (Ester methoxy)
2.65Quartet (q)2HC3-CH₂-CH₃ (Ethyl, J = 7.6 Hz)
1.25Triplet (t)3HC3-CH₂-CH₃ (Ethyl, J = 7.6 Hz)

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃) Mechanistic Rationale: The C5 carbon is shielded relative to C3 due to the electron-withdrawing nature of the adjacent ester group, which modulates the electron density across the conjugated π-system.

Chemical Shift (δ, ppm)Assignment
160.5C=O (Ester carbonyl)
153.2C3 (Pyrazole quaternary)
133.8C5 (Pyrazole quaternary)
108.4C4 (Pyrazole CH)
52.1O-CH₃ (Methoxy)
38.5N1-CH₃ (N-methyl)
20.4C3-CH₂ (Ethyl methylene)
13.8C3-CH₃ (Ethyl methyl)
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the definitive structural "fingerprint" for this compound. The protonated molecular ion undergoes predictable collision-induced dissociation (CID), primarily driven by the lability of the ester moiety[3].

Table 4: HRMS Fragmentation Pathways (ESI+, HCD)

Exact Mass (m/z)Ion TypeStructural Assignment
169.0971[M+H]⁺Protonated parent ion[3]
137.0710[M+H - CH₃OH]⁺Loss of methanol (-32 Da)
109.0760[M+H - HCOOCH₃]⁺Loss of methyl formate (-60 Da)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks and mechanistic explanations for every critical experimental choice.

Protocol 1: Regioselective N-Methylation and Transesterification

Objective: Synthesize Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate from an ethyl ester precursor. Causality & Rationale: This protocol utilizes dimethyl carbonate (DMC) in a dual capacity. First, it acts as a greener electrophile for N-alkylation, avoiding highly toxic dimethyl sulfate. Second, under basic conditions and elevated heat, DMC drives the transesterification of the C5 ethyl ester to the corresponding methyl ester, yielding the target compound[3].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a catalytic amount of Sodium Hydride (NaH, 60% dispersion in mineral oil, 10-50 mol%)[3]. Validation: NaH deprotonates the pyrazole N-H, generating a highly nucleophilic pyrazolide anion. The catalytic amount is sufficient because the byproduct of DMC alkylation decomposes into methanol and CO₂, driving the reaction forward.

  • Alkylation/Transesterification: Add an excess of Dimethyl Carbonate (3-8 molar equivalents)[3].

  • Thermal Activation: Heat the reaction mixture to 80-140°C and maintain stirring for 4 hours[3]. Validation: High thermal energy is required to overcome the activation barrier for both the N-methylation and the transesterification equilibrium.

  • Quenching & Extraction: Cool to room temperature, carefully quench with deionized water to neutralize unreacted NaH, and extract the product into ethyl acetate.

SynthesisWorkflow A Precursor Ethyl 3-ethyl-1H- pyrazole-5-carboxylate B Deprotonation NaH / DMF (Catalytic) A->B C Intermediate Pyrazolide Anion B->C D Alkylation & Exchange Dimethyl Carbonate (80-140°C) C->D E Target Product Methyl 3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate D->E

Synthetic workflow for concurrent N-methylation and transesterification.

Protocol 2: LC-HRMS Analytical Workflow

Objective: Confirm the exact mass and structural connectivity of the synthesized compound. Causality & Rationale: High-resolution settings are non-negotiable for distinguishing the target monoisotopic mass from isobaric background noise. Stepped collision energy ensures that both labile bonds (ester) and robust bonds (pyrazole core) are fragmented.

  • Sample Preparation: Prepare a stock solution in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid[3]. Validation: Formic acid acts as a proton source, maximizing ionization efficiency in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column using a gradient elution to ensure sharp peak shape.

  • MS1 Full Scan Acquisition: Operate in ESI+ mode. Set MS1 resolution to 70,000 at m/z 200, with a scan range of m/z 70-500[3].

  • Data-Dependent MS/MS (ddMS2): Select the top 3 most intense ions from MS1. Set MS2 resolution to 140,000 at m/z 200[3].

  • Fragmentation (HCD): Apply a stepped Higher-energy Collisional Dissociation (HCD) energy of 20, 30, and 40 eV[3]. Validation: This stepped approach guarantees a rich, comprehensive fragmentation spectrum for definitive structural confirmation.

HRMSWorkflow S1 Sample Prep 1 µg/mL in MeOH:H2O S2 UHPLC Separation C18 Column S1->S2 S3 Ionization ESI+ Mode S2->S3 S4 MS1 Full Scan R=70k, Accurate Mass S3->S4 S5 ddMS2 Fragmentation R=140k, Stepped HCD S4->S5 S6 Data Analysis [M+H]+ 169.09715 S5->S6

End-to-end LC-HRMS analytical workflow for pyrazole characterization.

References

  • Title: 88398-74-7|Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - BLDpharm Source: bldpharm.com URL: 1

  • Title: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - C8H12N2O2 | CSSB00012373165 Source: chem-space.com URL: 2

  • Title: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8 | Benchchem Source: benchchem.com URL: 3

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrazole ring is a highly privileged heterocyclic scaffold, represented in over 50 FDA-approved drugs ranging from anti-inflammatories (celecoxib) to antipsychotics[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a highly privileged heterocyclic scaffold, represented in over 50 FDA-approved drugs ranging from anti-inflammatories (celecoxib) to antipsychotics[1]. Within this diverse family, Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 88398-74-7) stands out as a critical, highly functionalized building block.

Unlike unsubstituted pyrazoles that suffer from annular tautomerism—leading to unpredictable receptor binding and complex structure-activity relationship (SAR) landscapes—the 1-methyl substitution in this compound locks the molecule into a single, defined geometry. Combined with the lipophilic 3-ethyl group and the versatile 5-carboxylate handle, this molecule provides an ideal starting point for synthesizing complex active pharmaceutical ingredients (APIs), including RAGE inhibitors for Alzheimer's disease[2] and neurodegenerative prodrugs[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and downstream applications.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile of a building block is essential for predicting the pharmacokinetic behavior (ADME) of the final drug candidate. The properties of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate align perfectly with Lipinski’s Rule of Five, making it an excellent moiety for oral drug design[4],[5].

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacokinetic Implication
Molecular Formula C₈H₁₂N₂O₂Defines the low-molecular-weight starting point.
Molecular Weight 168.19 g/mol (168 Da)Highly ligand-efficient; leaves ample "molecular weight budget" for downstream API elaboration.
LogP (Lipophilicity) 1.16Optimal balance between aqueous solubility and membrane permeability.
Polar Surface Area (PSA) 44 ŲExcellent for central nervous system (CNS) penetration (ideal CNS PSA < 90 Ų).
Hydrogen Bond Donors 0Lack of donors enhances passive membrane diffusion.
Hydrogen Bond Acceptors 2Nitrogen (N-2) and carbonyl oxygen provide targeted receptor anchoring points.
Rotatable Bonds 3Low conformational entropy, reducing the energetic penalty upon target binding.

Data synthesized from verified chemical databases and structural analyses[4],[5].

Structural Rationale & Mechanistic Insights

As an application scientist, I emphasize that every functional group on a building block must serve a mechanistic purpose.

  • The 1-Methyl Group (Tautomeric Control): Unsubstituted pyrazoles rapidly interconvert between tautomeric forms in solution. By methylating the N-1 position, we eliminate this tautomerism. This ensures that the N-2 lone pair remains strictly localized and available as a predictable hydrogen-bond acceptor, which is critical for structure-based drug design (SBDD)[1].

  • The 3-Ethyl Group (Hydrophobic Shielding): The ethyl chain provides a localized hydrophobic interaction that can occupy small lipophilic pockets in target kinases or receptors, enhancing binding affinity without drastically inflating the overall LogP[5].

  • The 5-Carboxylate (Synthetic Handle): The methyl ester is highly reactive toward nucleophilic acyl substitution. It can be readily hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol, serving as a versatile linkage point for prodrug synthesis[5],[6].

Experimental Methodology: Regioselective Synthesis

The synthesis of this compound relies on the regioselective N-methylation of a pyrazole precursor. A common challenge in pyrazole chemistry is the presence of two nucleophilic nitrogen atoms. The following protocol utilizes a thermodynamically controlled deprotonation strategy coupled with a green methylating agent[6].

Step-by-Step Protocol: N-Methylation Workflow

Causality & Reagent Selection: Sodium hydride (NaH) is selected to ensure the irreversible deprotonation of the pyrazole, driving the formation of the highly nucleophilic pyrazolide anion. Dimethyl carbonate is employed as a greener, less toxic alternative to highly carcinogenic reagents like dimethyl sulfate or methyl iodide, significantly improving the safety and scalability of the workflow[6].

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve methyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation Check: Observe the evolution of hydrogen gas; wait until effervescence ceases (approx. 30 mins) to confirm complete anion formation.

  • Alkylation: Dropwise add dimethyl carbonate (1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the precursor spot is consumed.

  • Quenching & Extraction: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield pure Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

SynthWorkflow Step1 1. Deprotonation Precursor + NaH in DMF (0°C, Ar atmosphere) Step2 2. Regioselective Alkylation Addition of Dimethyl Carbonate (Green Methylating Agent) Step1->Step2 Step3 3. Quench & Extraction NH4Cl (aq) quench, EtOAc extraction Step2->Step3 Step4 4. Purification & QA Flash Chromatography, LC-HRMS & NMR Validation Step3->Step4

Caption: Step-by-step synthetic workflow for the regioselective N-methylation of pyrazole precursors.

Analytical Characterization (LC-HRMS)

To validate the structural integrity of the synthesized building block, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed. The calculated exact mass for the protonated molecular ion[M+H]⁺ is 169.09715 Da [5]. Upon collision-induced dissociation (CID), the molecule exhibits predictable fragmentation pathways, primarily characterized by the neutral loss of the ester methoxy group (•OCH₃) and the cleavage of the 3-ethyl substituent, providing a definitive structural "fingerprint"[5].

Advanced Applications in Drug Discovery

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is not an end-product; it is a strategic enabler for complex therapeutics. Two prominent applications highlight its utility:

A. Prodrugs for Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a severe, incurable genetic disorder caused by mutations in the PANK2 gene. This mutation impairs the enzyme pantothenate kinase 2, blocking the first limiting step of Coenzyme A (CoA) biosynthesis from Vitamin B5, leading to neurodegeneration and brain iron accumulation[3],[7].

To bypass this defective enzyme, researchers have developed cyclic phosphopantothenic acid (PPA) prodrugs. Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is utilized as a lipophilic structural modulator in the synthesis of these prodrugs[3]. The pyrazole moiety provides the exact lipophilicity (LogP ~1.16) required to cross the blood-brain barrier and cellular membranes. Once inside the CNS cells, the prodrug is enzymatically cleaved to release PPA, successfully bypassing the PANK2 mutation and restoring intracellular CoA levels[3],[7].

PKAN_Pathway VitB5 Vitamin B5 (Pantothenate) PANK2 PANK2 Enzyme (Mutated in PKAN) VitB5->PANK2 Kinase Activity PPA Phosphopantothenic Acid (PPA) PANK2->PPA Blocked Pathway CoA Coenzyme A (CoA) PPA->CoA Downstream Biosynthesis Prodrug Pyrazole-based PPA Prodrug Prodrug->PPA Intracellular Delivery

Caption: Mechanism of pyrazole-based prodrugs bypassing the mutated PANK2 enzyme to restore CoA levels.

B. RAGE Inhibitors for Alzheimer's Disease

The Receptor for Advanced Glycation End products (RAGE) is heavily implicated in the neuroinflammatory pathways of Alzheimer's disease. The ester group of our core compound can be readily converted into an amide to form pyrazole-5-carboxamides . Extensive structure-activity relationship (SAR) studies have identified pyrazole-5-carboxamides as highly potent RAGE inhibitors capable of lowering brain Amyloid-β (Aβ) levels[2]. The 1-methyl group is vital here, as it maintains the precise spatial orientation required for the carboxamide to interact with the RAGE binding pocket, while the 3-ethyl group provides necessary hydrophobic contacts[2].

Conclusion

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a masterclass in rational building block design. By combining tautomeric stability, tunable lipophilicity, and a highly reactive synthetic handle, it empowers medicinal chemists to navigate complex drug discovery challenges—from restoring metabolic pathways in rare genetic disorders to combating neuroinflammation in Alzheimer's disease.

References

  • [4] Chem-Space. Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - C8H12N2O2 | CSSB00012373165. Available at:

  • [5] BenchChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8. Available at:

  • [3] ResearchGate. Cyclic Phosphopantothenic Acid Prodrugs for Treatment of Pantothenate Kinase-Associated Neurodegeneration. Available at:

  • [6] BenchChem. Application Notes and Protocols for the Utilization of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at:

  • [2] PubMed (NIH). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Available at:

  • [1] PMC (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at:

  • [7] ResearchGate. Mutations in the human PANK2 gene and PKAN Prodrugs. Available at:

Sources

Exploratory

Synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate from ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate from Ethyl 3-ethyl-1H-pyrazole-5-carboxylate presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol during the N-alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate from Ethyl 3-ethyl-1H-pyrazole-5-carboxylate presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol during the N-alkylation of an asymmetric pyrazole, followed by a clean functional group interconversion (transesterification).

This guide details a validated, two-stage protocol designed for high-purity applications, such as the synthesis of the insecticide Tolfenpyrad or related pharmaceutical intermediates.

Executive Summary

  • Target: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

  • Starting Material: Ethyl 3-ethyl-1H-pyrazole-5-carboxylate.[1]

  • Core Challenges:

    • Regioselectivity: N-methylation of the starting material can yield two isomers: the desired 1,5-isomer (N-methyl adjacent to ester) and the often thermodynamically favored 1,3-isomer (N-methyl distal to ester).

    • Ester Exchange: Efficiently converting the ethyl ester to a methyl ester without degrading the pyrazole ring.

  • Solution: A directed Dimethyl Carbonate (DMC) methylation protocol to favor the 1,5-substitution pattern, followed by acid-catalyzed transesterification.

Part 1: Retrosynthetic & Mechanistic Analysis

The transformation involves two distinct chemical operations.[2][3][4][5][6][7][8][9] Understanding the mechanism is crucial for troubleshooting isomer formation.

The Regioselectivity Paradox

The starting material, 3-ethyl-1H-pyrazole-5-carboxylate, exists in tautomeric equilibrium. Upon deprotonation by a base (e.g., NaH), an ambident anion is formed.

  • Path A (Distal Attack): Alkylation at the nitrogen adjacent to the ethyl group.

    • Product: Ethyl 1-methyl-5-ethyl-pyrazole-3-carboxylate.[5]

    • Driver: Sterically less hindered; often the major product with simple alkyl halides (e.g., MeI).

  • Path B (Proximal Attack - Target): Alkylation at the nitrogen adjacent to the ester group.

    • Product: Ethyl 1-methyl-3-ethyl-pyrazole-5-carboxylate.[5][9]

    • Driver: Requires specific conditions (e.g., coordination effects or hard/soft acid-base matching).

Strategic Choice: We utilize Dimethyl Carbonate (DMC) with NaH in DMF.[5] Literature and patent data indicate this system favors the formation of the 1-methyl-3-ethyl-5-carboxylate isomer (the Tolfenpyrad intermediate), likely due to the specific coordination of the sodium cation with the ester carbonyl, directing the methylating agent to the proximal nitrogen.

Pathway Visualization

SynthesisPathway SM Ethyl 3-ethyl-1H-pyrazole- 5-carboxylate (Starting Material) Intermediate Ethyl 3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate (Intermediate) SM->Intermediate Step 1: N-Methylation (DMC, NaH, DMF, 80-140°C) Isomer Ethyl 1-methyl-5-ethyl- pyrazole-3-carboxylate (Unwanted Isomer) SM->Isomer Minor Pathway (Steric Control) Target Methyl 3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate (Final Target) Intermediate->Target Step 2: Transesterification (MeOH, H2SO4, Reflux)

Figure 1: Synthetic pathway highlighting the critical regioselective N-methylation step and subsequent transesterification.

Part 2: Experimental Protocol

Step 1: Regioselective N-Methylation

This step utilizes Dimethyl Carbonate (DMC) as a "green" methylating agent, replacing toxic Dimethyl Sulfate or Methyl Iodide.

Reagents & Equipment:

  • Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Dimethyl Carbonate (DMC) (4.0 - 6.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent, anhydrous)

  • Equipment: 3-neck round bottom flask, reflux condenser, N2 atmosphere, thermometer.

Protocol:

  • Setup: Charge the flask with DMF (approx. 5-10 volumes relative to SM) and cool to 0°C under nitrogen.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas (

    
    ) will occur. Stir for 30 minutes at 0-5°C, then allow to warm to room temperature (RT) for 30 minutes to ensure complete formation of the pyrazolyl anion.
    
  • Addition: Add the starting pyrazole (dissolved in minimal DMF) if not already present, or add NaH to the pyrazole solution (order depends on scale; adding NaH to pyrazole is standard). Correction: Add NaH to the solvent, then add the pyrazole solution dropwise to control gas evolution.

  • Methylation: Add Dimethyl Carbonate (DMC) (4-6 eq).

  • Reaction: Heat the mixture to 80–120°C . Monitor by TLC or HPLC. The reaction typically requires 4–6 hours.

    • Checkpoint: The appearance of the N-methylated product (less polar than SM) indicates progress.

  • Workup: Cool to RT. Quench excess NaH carefully with water (dropwise). Dilute with ethyl acetate and wash with water (3x) to remove DMF.[5] Dry the organic layer over

    
    , filter, and concentrate.[5][7]
    
  • Purification (Critical): If the 1,3-isomer is present, separate via vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Target Intermediate: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[1]

Step 2: Acid-Catalyzed Transesterification

Direct conversion of the ethyl ester to the methyl ester.

Reagents:

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (Intermediate from Step 1)

  • Methanol (MeOH) (Solvent & Reagent, excess)

  • Sulfuric Acid (

    
    ) (Catalytic, 0.1 - 0.5 eq)
    

Protocol:

  • Dissolution: Dissolve the intermediate in anhydrous Methanol (10-20 volumes).

  • Catalyst: Add concentrated

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–12 hours.

    • Equilibrium Control: Since this is an equilibrium reaction, using a large excess of methanol drives the reaction forward. If available, use a Dean-Stark trap with a drying agent or molecular sieves to remove ethanol, though simple reflux is usually sufficient for methyl esters.

  • Workup: Cool to RT. Neutralize with saturated

    
     solution.[7] Evaporate the bulk of the methanol under reduced pressure.
    
  • Extraction: Dissolve the residue in EtOAc/Water. Extract the aqueous layer with EtOAc.[5][7] Combine organics, dry (

    
    ), and concentrate.
    
  • Final Purification: Recrystallization (if solid) or high-vacuum distillation.

Part 3: Data Summary & Validation

Process Metrics
ParameterStep 1 (Methylation)Step 2 (Transesterification)
Reagent DMC / NaHMeOH / H2SO4
Solvent DMFMeOH
Temp/Time 80-120°C / 4-6 hReflux / 6-12 h
Exp. Yield 85 - 90%>90%
Key Byproduct 1-methyl-5-ethyl-3-carboxylate (Isomer)Residual Ethyl Ester
Structural Validation (Self-Validating System)

You must confirm the regiochemistry of the N-methyl group relative to the ester.

  • 1H NMR Diagnostic (NOE):

    • Target (1,5-relationship): Irradiation of the N-Methyl signal should show a Nuclear Overhauser Effect (NOE) enhancement of the Ethyl group ? NO.

    • Correction: In 1-methyl-3-ethyl-5-carboxylate , the N-Me is adjacent to the Carboxylate . The Ethyl is at C3 (distal). Therefore, you should NOT see a strong NOE between N-Me and the Ethyl protons.

    • Unwanted Isomer (1,3-relationship): In 1-methyl-5-ethyl-3-carboxylate , the N-Me is adjacent to the Ethyl group . Irradiation of N-Me WILL show a strong NOE with the Ethyl protons (

      
       quartet).
      

References

  • Patent CN103508959A . Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (Describes the DMC/NaH protocol for high-yield synthesis of the specific regioisomer).

  • ChemicalBook . Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (General pyrazole ester synthesis and properties).

  • PubChem . Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Compound Summary. (Physical properties and identifiers).

  • Organic Chemistry Portal . Ester Synthesis by Transesterification. (General methodologies for ester exchange).

Sources

Foundational

Mechanism of Methylation in Pyrazole Synthesis: A Technical Guide

Executive Summary The methylation of pyrazoles is a deceptive operation in medicinal chemistry. While ostensibly a simple alkylation, the reaction is complicated by annular tautomerism ( - vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methylation of pyrazoles is a deceptive operation in medicinal chemistry. While ostensibly a simple alkylation, the reaction is complicated by annular tautomerism (


- vs. 

-pyrazole), leading to mixtures of

- and

-methylated regioisomers. For drug development, where isomer purity dictates potency and metabolic profile (e.g., Celecoxib, Ruxolitinib), controlling this selectivity is paramount.

This guide moves beyond basic "add methyl iodide" instructions. It dissects the mechanistic drivers of regioselectivity—steric hindrance, electronic bias, and the Curtin-Hammett principle—and provides two distinct, field-validated protocols: a classical thermodynamic approach and a modern steric-shielding strategy.

Part 1: The Mechanistic Core

The Tautomer Trap & Curtin-Hammett Kinetics

The fundamental challenge in pyrazole methylation is that the substrate exists in dynamic equilibrium. A 3-substituted pyrazole (


) is in equilibrium with its 5-substituted tautomer (

).
  • The Misconception: Researchers often assume the major tautomer in solution yields the major methylated product.

  • The Reality (Curtin-Hammett Principle): The product ratio depends on the difference in activation energy (

    
    )  of the transition states, not the ground-state population of tautomers.
    

Under basic conditions (


), the reaction proceeds via the pyrazolate anion. While the anion is resonance-stabilized and symmetric in charge distribution, the transition state is highly sensitive to steric clashes with adjacent substituents.
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway via the common pyrazolate anion.

PyrazoleMethylation Tautomer Neutral Pyrazole (Tautomeric Equilibrium) Base Base Deprotonation (NaH / Cs2CO3) Tautomer->Base Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion -H+ TS_N1 TS: N1 Attack (Steric Interaction with R3) Anion->TS_N1 Path A (MeI) TS_N2 TS: N2 Attack (Steric Interaction with R5) Anion->TS_N2 Path B (MeI) Prod_N1 N1-Methyl Product (Major if R3 is bulky) TS_N1->Prod_N1 Prod_N2 N2-Methyl Product (Minor if R3 is bulky) TS_N2->Prod_N2

Figure 1: Bifurcation of pyrazole alkylation. The ratio of N1:N2 products is determined by the relative energy barriers of TS_N1 and TS_N2, primarily governed by steric clash with the adjacent substituent.

Part 2: Experimental Protocols

Protocol A: Classical Thermodynamic Control ( )

Best for: Unhindered pyrazoles or when electronic bias is strong (e.g., 3-nitro-pyrazole). Mechanism: Direct nucleophilic substitution using a "loose" ion pair to maximize nucleophilicity.

Reagents:

  • Substrate: 1.0 equiv Pyrazole

  • Alkylating Agent: 1.2 equiv Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: 2.0 equiv Cesium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrazole derivative in anhydrous DMF (0.1 M concentration). Note: DMF promotes the dissociation of the cesium-pyrazolate ion pair, enhancing reactivity.

  • Deprotonation: Add

    
     in a single portion. Stir at RT for 30 minutes. The mixture may become heterogeneous.
    
  • Addition: Cool to 0°C. Add MeI dropwise via syringe. Warning: MeI is a volatile neurotoxin; use a fume hood.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Regioisomers often have distinct

    
     values. Separate via silica flash chromatography (typically Hexane/EtOAc gradient).
    

Why this works: Cesium (


) is a large cation (the "Cesium Effect"), which forms a looser ion pair with the pyrazolate anion compared to Sodium (

), making the nitrogen lone pairs more available for nucleophilic attack.
Protocol B: High-Selectivity "Masked" Methylation

Best for: Substrates with similar steric environments at N1/N2, or when >95:1 selectivity is required. Mechanism: Steric Shielding followed by Protodesilylation. Source Grounding: Based on the 2024 methodology utilizing


-halomethylsilanes [1].[2][3][4]

Concept: Instead of using a small methyl group (MeI), we use a bulky silyl-methyl reagent. The steric bulk forces the alkylation to occur distal to the largest substituent on the pyrazole ring. The silyl group is then stripped off, leaving a methyl group.

Reagents:

  • Reagent: (Chloromethyl)triisopropoxysilane (or similar bulky halomethylsilane).[1]

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide).

  • Fluoride Source: TBAF (Tetra-n-butylammonium fluoride).

Step-by-Step Workflow:

  • Silylation (The Steering Step):

    • Dissolve pyrazole in anhydrous THF at 0°C.

    • Add KHMDS (1.2 equiv). Stir 30 mins.

    • Add (chloromethyl)triisopropoxysilane (1.1 equiv).

    • Stir at RT until conversion is complete. The bulky silyl group will preferentially attach to the nitrogen furthest from the pyrazole's existing substituents due to extreme steric pressure.

  • Protodesilylation (The Reveal):

    • To the same reaction vessel (or after rough workup), add TBAF (2.0 equiv) and a trace of water.

    • Heat to 60°C for 2 hours.

    • Mechanism: Fluoride attacks silicon, releasing the silyl group and protonating the methylene carbon, effectively converting the

      
       group into a 
      
      
      
      group.
  • Result: High regioselectivity (often >95:5) for the less sterically hindered isomer.

Part 3: Data Analysis & Troubleshooting

Solvent and Base Effects on Regioselectivity

The choice of conditions significantly alters the transition state energy.

VariableConditionEffect on MechanismRecommended For
Base

Tight ion pair; reaction often slower, can be more selective due to aggregation.Simple substrates.[5]
Base

"Cesium Effect"; loose ion pair, high reactivity.Sterically hindered or electron-deficient pyrazoles.
Solvent THFLow dielectric; promotes tight ion pairing.Kinetic control.
Solvent DMF/DMSOHigh dielectric; stabilizes free anion.Thermodynamic control; maximizing yield.
Reagent MeOTfMethyl Triflate; extremely reactive "hard" electrophile.Unreactive substrates (low yields with MeI).
Troubleshooting Common Failures

Issue 1: Low Regioselectivity (~1:1 mixtures)

  • Cause: The steric difference between C3 and C5 substituents is negligible (e.g., Methyl vs. Ethyl).

  • Solution: Switch to Protocol B (Masked Methylation). The bulky silane amplifies the steric difference, forcing selectivity where MeI cannot.

Issue 2: Over-methylation (Quaternary Salt Formation)

  • Cause: High reactivity of the product

    
    -methyl pyrazole reacting with excess MeI.
    
  • Solution: Strictly control stoichiometry (1.05 equiv MeI). Use a heterogeneous base (

    
     in Acetone) to limit the concentration of active nucleophile.
    

Issue 3: No Reaction on Electron-Deficient Pyrazoles

  • Cause: EWGs (e.g.,

    
    , 
    
    
    
    ) reduce nucleophilicity of the pyrazolate.
  • Solution: Use a stronger alkylating agent (Trimethyloxonium tetrafluoroborate - Meerwein's salt) or switch to Chan-Lam coupling conditions using methylboronic acid and

    
     [2].
    

Part 4: Strategic Decision Pathway

Use this logic flow to select the correct experimental approach.

DecisionMatrix Start Start: Pyrazole Substrate CheckSterics Are C3/C5 substituents sterically different? Start->CheckSterics YesSterics Yes (e.g., H vs Phenyl) CheckSterics->YesSterics NoSterics No (e.g., Me vs Et) CheckSterics->NoSterics Standard Use Protocol A (Cs2CO3 / MeI) YesSterics->Standard Advanced Use Protocol B (Silyl-Masked Methylation) NoSterics->Advanced Result1 High Selectivity Expected Standard->Result1 Result2 Selectivity > 95:5 Advanced->Result2

Figure 2: Decision matrix for selecting the optimal methylation protocol based on substrate sterics.

References

  • Yang, E., & Dalton, D. M. (2024).[3] N1-Selective Methylation of Pyrazoles via

    
    -Halomethylsilanes as Masked Methylating Reagents.[2][3][4] The Journal of Organic Chemistry, 89(5), 3450–3459. Link
    
  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[6][7] Synthesis, 2011(06), 829–856. Link

  • Knorr, R. (1984). Pyrazole Derivatives. Chemical Reviews, 84(3), 205-230. (Foundational text on tautomerism). Link

Sources

Exploratory

Strategic Profiling of Novel Pyrazole Scaffolds: From Library Design to Lead Candidate

Introduction: The Pyrazole Advantage in Modern Drug Discovery The pyrazole ring ( ) is widely recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic properties and structural rigidity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Advantage in Modern Drug Discovery

The pyrazole ring (


) is widely recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic properties and structural rigidity.[1] Its capacity to serve as both a hydrogen bond donor (via N-H) and acceptor (via the imine N) allows it to mimic peptide bonds and interact with diverse biological targets, including kinases, oxidoreductases, and G-protein-coupled receptors (GPCRs).

Why Pyrazoles?

  • Pharmacophore Versatility: They form the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor).

  • Synthetic Accessibility: Facile synthesis via condensation of hydrazines with 1,3-diketones allows for rapid library expansion.

  • Metabolic Stability: The aromatic heterocycle is generally resistant to rapid oxidative metabolism compared to other five-membered rings like furans or pyrroles.

This guide outlines a rigorous, self-validating screening workflow designed to transition novel pyrazole derivatives from synthetic hits to validated lead candidates.

Phase 1: Chemical Space & SAR Logic

Before screening, the library must be assessed for structural diversity. For pyrazoles, the Structure-Activity Relationship (SAR) typically hinges on three vectors:

  • N1-Position: Controls solubility and pharmacokinetic (PK) profile. Bulky aryl groups here often improve potency against kinases but may reduce solubility.

  • C3/C5-Positions: These sites determine the "shape" of the molecule within the binding pocket.

    • Kinase Focus: Substituents here often engage the hinge region (ATP-binding site).

    • COX-2 Focus: Bulky aryl groups (e.g.,

      
      -phenyl) facilitate selectivity for the larger hydrophobic side pocket of COX-2.
      
Diagram 1: Strategic Screening Workflow

The following workflow illustrates the transition from library generation to in vivo validation.

ScreeningWorkflow Library Pyrazole Library (Synthesis & QC) Primary Primary Screening (Target-Based) Library->Primary High Throughput HitSel Hit Selection (Z-Factor > 0.5) Primary->HitSel IC50 < 10 µM Secondary Secondary Screening (Cell-Based) HitSel->Secondary Selectivity Index > 10 ADMET ADME/Tox Profiling (Solubility, hERG, CYP) Secondary->ADMET Mechanism Confirmation ADMET->Library SAR Refinement Lead Lead Candidate (In Vivo Validation) ADMET->Lead Safety Profile

Caption: A tiered screening hierarchy ensuring only robust candidates progress to costly in vivo stages.

Phase 2: Primary Screening (Target-Based Assays)

The choice of primary assay depends on the therapeutic indication. We will detail two common tracks: Anticancer (Kinase Inhibition) and Anti-inflammatory (COX Inhibition) .

Track A: Kinase Inhibition Assay (FRET-Based)

Application: Screening for EGFR, VEGFR-2, or CDK inhibition.

Scientific Rationale: Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET) is preferred over radioactive assays (


) due to higher sensitivity and lower hazard. The assay measures the transfer of energy between a fluorophore-labeled antibody (donor) and a tracer (acceptor) bound to the product (ADP or phosphorylated substrate).

Protocol:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Dispense 100 nL of pyrazole derivatives (in 100% DMSO) into 384-well plates. Control: DMSO only (Negative), Staurosporine (Positive).

  • Enzyme Mix: Add 2.5 µL of 2x Kinase/Peptide substrate mix. Incubate 10 mins at RT to allow compound-enzyme binding.

  • Initiation: Add 2.5 µL of 2x ATP solution (at

    
     concentration).
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add 5 µL of Detection Reagent (EDTA + Eu-labeled antibody).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Validation:

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • IC50 Calculation: Fit data to a sigmoidal dose-response equation (variable slope).

Track B: COX-1/COX-2 Inhibition Assay

Application: Anti-inflammatory screening.[2][3][4][5][6][7][8][9]

Protocol:

  • Enzyme Prep: Use recombinant human COX-1 and COX-2.

  • Incubation: Incubate enzyme with pyrazole test compounds (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 min.

  • Initiation: Add Arachidonic Acid (100 µM final).

  • Measurement: Monitor the conversion of arachidonic acid to PGG2 via colorimetric peroxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Selectivity Index (SI): Calculate

    
    . A high SI indicates reduced gastrointestinal side effect potential.
    

Phase 3: Secondary Screening (Cellular Viability)

Hits from Phase 2 must be validated in a cellular context to assess membrane permeability and off-target toxicity.

Protocol: MTT Cytotoxicity Assay

Scientific Rationale: The MTT assay relies on the reduction of tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells. It distinguishes between cytostatic and cytotoxic effects.[9]

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Crucial: Seed normal fibroblast cells (e.g., HEK293 or HFF-1) in parallel to determine selectivity.
    
  • Attachment: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment: Replace media with fresh media containing serial dilutions of pyrazole derivatives. Vehicle Control: 0.1% DMSO max.

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Shake plate for 10 mins. Measure absorbance at 570 nm (reference 630 nm).

Data Presentation: Activity Profile

Compound IDR1 (N1)R2 (C3)MCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)SI (MCF-7)
Paz-01 PhenylMethyl4.2 ± 0.35.8 ± 0.5> 100> 23.8
Paz-02 HMethyl> 50> 50> 100N/A
Paz-05 4-F-PhCF30.8 ± 0.1 1.2 ± 0.2 45.056.2
Doxorubicin--0.5 ± 0.10.9 ± 0.18.517.0

Interpretation: Compound Paz-05 shows superior selectivity (SI) compared to the standard Doxorubicin, likely due to the trifluoromethyl group enhancing lipophilicity and binding affinity.

Phase 4: Mechanism of Action (MOA)

Validating the molecular mechanism is critical for publication and patenting. For kinase-targeting pyrazoles, the pathway often involves the PI3K/Akt/mTOR or MAPK cascades.

Diagram 2: Pyrazole-Mediated Apoptosis Pathway

This diagram visualizes how a typical kinase-inhibiting pyrazole induces apoptosis.

MOA Drug Pyrazole Inhibitor RTK RTK (EGFR/VEGFR) Drug->RTK Inhibits PI3K PI3K RTK->PI3K Activation blocked AKT AKT (Phosphorylated) PI3K->AKT Phosphorylation blocked Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Downregulation Bax Bax (Pro-apoptotic) AKT->Bax Upregulation Caspase Caspase-3/9 Cascade Bcl2->Caspase Disinhibition Bax->Caspase Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pyrazole derivatives typically inhibit upstream RTKs, leading to Bcl-2 suppression and Caspase activation.

Validation Experiments:

  • Western Blot: Check for reduced phosphorylation of p-EGFR, p-Akt, and p-ERK.

  • Flow Cytometry: Use Annexin V-FITC/PI staining to quantify early vs. late apoptosis.

Phase 5: ADME/Tox & In Vivo Validation

ADME Considerations for Pyrazoles:

  • CYP Inhibition: Nitrogen-rich heterocycles can inhibit Cytochrome P450 enzymes (specifically CYP3A4). Perform a fluorometric CYP inhibition assay early.

  • Solubility: Pyrazoles can be crystalline and insoluble. Formulation with cyclodextrins or PEG-400 is often required for in vivo dosing.

In Vivo Protocol (Anticancer Xenograft):

  • Model: BALB/c nude mice injected subcutaneously with

    
     A549 cells.
    
  • Dosing: Once tumors reach 100

    
    , administer Lead Candidate (e.g., 20 mg/kg, IP, q.d.) for 21 days.
    
  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Excise tumors, weigh, and perform immunohistochemistry (Ki-67 staining) to verify proliferation inhibition.

References

  • BenchChem. "Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors." BenchChem Application Notes, 2025. Link

  • Ansari, A. et al. "Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents." Journal of Saudi Chemical Society, 2017. Link

  • Nagaraju, K. et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 2023.[9][10] Link

  • Zhang, L. et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances, 2020. Link

  • Kumar, S. et al. "Synthesis and anti-inflammatory activity of new pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2019. Link

Sources

Foundational

Engineering Molecular Efficacy: The Therapeutic Potential and Synthetic Workflows of Substituted Pyrazoles

Executive Summary: The Pyrazole Paradigm in Drug Discovery As application scientists navigating the complex landscape of drug discovery, we frequently encounter molecular scaffolds that promise high affinity but fail due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Paradigm in Drug Discovery

As application scientists navigating the complex landscape of drug discovery, we frequently encounter molecular scaffolds that promise high affinity but fail due to poor metabolic stability or synthetic intractability. The pyrazole nucleus—a doubly unsaturated five-membered aromatic ring containing two adjacent nitrogen atoms (a 1,2-diazole)—is a striking exception.

Due to its rigid planar structure, excellent metabolic stability, and dual capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=N), pyrazole has emerged as a "privileged scaffold" in modern medicinal chemistry [5]. This whitepaper dissects the mechanistic rationale behind pyrazole-based therapeutics, provides quantitative structure-activity relationship (SAR) data, and details self-validating synthetic protocols designed for high-throughput library generation.

Mechanistic Rationale and Causality in Scaffold Design

The therapeutic versatility of pyrazoles stems from the precise spatial arrangement of their substituents. By systematically functionalizing the N1, C3, C4, and C5 positions, we can engineer molecules that perfectly complement the orthosteric or allosteric pockets of target proteins.

  • N1 Substitution: Alkylation or arylation at the N1 position prevents tautomerization. This locks the molecule into a single, predictable conformation, which is critical for maintaining consistent binding thermodynamics in kinase hinge regions.

  • C3/C5 Substitution: These positions are typically functionalized with bulky aryl or heteroaryl groups to occupy the deep hydrophobic pockets of enzymes, such as the ATP-binding site of cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptors (VEGFRs) [1].

  • C4 Substitution: Pointing directly outward from the core, the C4 position is ideal for attaching solvent-exposed solubilizing groups or for late-stage functionalization (e.g., halogenation or thiolation) to fine-tune pharmacokinetics.

Clinically, this rational design has yielded blockbuster drugs. For instance, Lorlatinib, an ATP-competitive inhibitor of ALK and ROS1 kinases, utilizes its pyrazole core to disrupt oncogenic signaling pathways, thereby inducing apoptosis in non-small cell lung cancer [2].

G P Substituted Pyrazole ALK Target Kinase (e.g., ALK/ROS1) P->ALK ATP-competitive Inhibition PI3K PI3K / AKT Pathway ALK->PI3K Blocked MAPK MAPK / ERK Pathway ALK->MAPK Blocked Prolif Tumor Cell Proliferation PI3K->Prolif Decreased Apop Apoptosis Induction PI3K->Apop Promoted MAPK->Prolif Decreased

Mechanism of ALK/ROS1 kinase inhibition by pyrazole derivatives.

Quantitative SAR Data for Pyrazole Derivatives

To illustrate the target promiscuity and potency of the pyrazole scaffold, we have aggregated quantitative inhibitory data from recent literature. The table below demonstrates how minor structural variations dictate target selectivity.

Table 1: Quantitative SAR Data of Key Pyrazole Derivatives

Compound ClassPrimary TargetRepresentative Drug / HitIC50 ValueMechanism of Action
Diarylpyrazole COX-2Celecoxib~40 nMSelective cyclooxygenase inhibition [1]
Pyrazole-fused pyrimidine PI3K-δ / CK1-εUmbralisibSub-nanomolarDual kinase inhibition [5]
1,3,4-trisubstituted pyrazole VEGFR-2Compound 27828.23 nMATP-competitive inhibition [6]
Pyrazole-picolinamide HeLa / A549 CellsCompound 1171.5 - 2.0 µMCytotoxicity / Apoptosis Induction [6]

Self-Validating Experimental Protocols

A robust drug discovery program requires synthetic methodologies that are scalable, reliable, and environmentally conscious. Below are field-proven protocols detailing both the how and the why (causality) of each step.

Protocol 1: Microwave-Assisted Cyclocondensation (Core Synthesis)

Traditional thermal heating for pyrazole synthesis often leads to degradation and poor yields. Microwave irradiation provides uniform dielectric heating, overcoming the activation barrier of hydrazone formation rapidly [3].

  • Reagent Mixing: Combine 1.0 eq of an α,β-unsaturated ketone and 1.2 eq of arylhydrazine in glacial acetic acid.

    • Causality: Acetic acid acts as both solvent and acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine.

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation (360 W) at 120 °C for 10 minutes.

    • Causality: Direct energy transfer to the polar molecules ensures rapid cyclization and dehydration, minimizing the formation of thermodynamic side products.

  • Quenching & Precipitation: Pour the hot mixture into crushed ice water while stirring vigorously.

    • Causality: The sudden drop in temperature and change in solvent polarity drives the highly conjugated pyrazole product to crash out of solution, acting as a self-purifying step.

  • Validation Gate: Perform LC-MS on the crude solid. Proceed only if purity is >90%.

Protocol 2: Cu-Catalyzed C-I to C-S Exchange (Late-Stage Functionalization)

Synthesizing pyrazol-4-thiols is notoriously difficult due to the oxidative dimerization of free thiols. This protocol utilizes a protected thiol surrogate to fill this "white spot" in chemical space [4].

  • Catalyst Complexation: In a dry flask, mix 4-iodopyrazole (1.0 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in toluene.

    • Causality: The bidentate nitrogen ligand (1,10-phenanthroline) stabilizes the Cu(I) oxidation state and increases its solubility, forming the active catalytic species necessary for oxidative addition into the C-I bond.

  • Thiol Surrogate Addition: Add thiobenzoic acid (PhC(O)SH, 1.5 eq) and a base, then heat to 110 °C for 12 hours.

    • Causality: Using thiobenzoic acid as an "SH-surrogate" prevents the formation of disulfides during the cross-coupling reaction.

  • Mild Cleavage: Filter the crude S-benzoate, dissolve in methanol, and add K₂CO₃ (1.2 eq). Stir for 2 hours at room temperature.

    • Causality: The mild basic conditions selectively cleave the thioester to yield the free pyrazol-4-thiol without hydrolyzing other sensitive functional groups (e.g., esters or nitriles) on the core.

G Start Hydrazines + 1,3-Diketones Cond Microwave Cyclocondensation Start->Cond Core 1,3,5-Substituted Pyrazole Cond->Core Func Cu-Catalyzed Thiolation Core->Func Purif Non-chromatographic Isolation Func->Purif Final Bioactive Pyrazole Library Purif->Final

Accelerated synthetic workflow for functionalized pyrazole libraries.

High-Throughput Screening (HTS) and Validation

Synthesizing the library is only half the battle; validating the biological activity requires a system that actively filters out false positives.

Protocol 3: Self-Validating Kinase Inhibition Assay
  • Biochemical Screening with Detergent: Run standard ATP-competitive fluorescence resonance energy transfer (FRET) assays, but mandate the inclusion of 0.01% Triton X-100 in the assay buffer.

    • Causality: Highly lipophilic pyrazoles can form colloidal aggregates that non-specifically inhibit enzymes (PAINS). The non-ionic detergent prevents aggregation, ensuring that any observed inhibition is due to true 1:1 stoichiometric binding.

  • Orthogonal Cellular Thermal Shift Assay (CETSA): For hits showing IC50 < 1 µM, treat live target cells with the compound, heat-shock the cells across a temperature gradient, and quantify soluble target protein via Western blot.

    • Causality: Biochemical assays prove binding in a tube; CETSA proves that the pyrazole physically penetrates the cell membrane and engages the specific target protein in a complex intracellular environment.

G Lib Pyrazole Library HTS High-Throughput Screening Lib->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit Activity > 50% Val Orthogonal Cell Validation Hit->Val Lead Lead Optimization (SAR) Val->Lead Target Confirmed Lead->Lib Iterative Design

Iterative high-throughput screening and validation workflow for pyrazoles.

Conclusion

The pyrazole scaffold is not merely a structural placeholder; it is a highly tunable pharmacophore capable of executing precise molecular interventions. By leveraging microwave-assisted cyclocondensation and late-stage transition-metal-catalyzed functionalizations, medicinal chemists can rapidly explore the chemical space of pyrazoles. When coupled with rigorous, self-validating screening workflows, substituted pyrazoles will continue to yield next-generation therapeutics against resistant malignancies and inflammatory diseases.

References

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) Source: Novelty Journals URL:...
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC (N
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:...
  • Practical Synthesis of Pyrazol-4-thiols Source: ChemRxiv URL:...
  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (N
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:...

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in METI Insecticide Development

Introduction & Strategic Rationale In the landscape of modern agrochemical development, the pyrazole-5-carboxylate scaffold has emerged as a privileged structure for designing high-efficacy crop protection agents[1]. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern agrochemical development, the pyrazole-5-carboxylate scaffold has emerged as a privileged structure for designing high-efficacy crop protection agents[1]. Specifically, Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate serves as a definitive structural precursor for the synthesis of Mitochondrial Electron Transport Inhibitors (METIs), a potent class of acaricides and insecticides that includes commercial blockbusters like Tebufenpyrad and Tolfenpyrad[2][3].

As a Senior Application Scientist, I approach this molecule not merely as a starting material, but as a highly engineered building block. The specific alkyl substitutions—a methyl group at the N1 position and an ethyl group at the C3 position—are not arbitrary. They are designed to provide the exact regioselectivity and bio-isosteric properties required to anchor the final active ingredient within the hydrophobic binding pocket of the insect's respiratory Complex I[2][3]. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols required to transition this inactive ester into a potent lead insecticide.

Mechanism of Action: Complex I Inhibition

The ultimate goal of utilizing Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is to synthesize a pyrazole-5-carboxamide derivative[1]. These derivatives act as highly selective METIs. Upon penetrating the insect cuticle, the active carboxamide binds to the ubiquinone reduction site of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[4]. This binding physically blocks the transfer of electrons from the enzyme's iron-sulfur clusters to ubiquinone (Coenzyme Q10). The immediate cessation of the electron transport chain halts ATP production, leading to rapid metabolic collapse and mortality in target pests such as Aphis fabae (bean aphids) and Tetranychus urticae (spider mites)[1][2].

G NADH NADH Oxidation ComplexI Mitochondrial Complex I (NADH:ubiquinone reductase) NADH->ComplexI Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Electron Transfer Inhibitor Pyrazole-5-carboxamide (Active Derivative) Inhibitor->ComplexI Binds & Blocks ATP ATP Depletion & Cellular Death Ubiquinone->ATP

Mechanism of Action: Pyrazole-5-carboxamide inhibition of Mitochondrial Complex I.

Synthetic Workflow & Causality

To unlock the biological activity of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, the molecule must undergo a carefully controlled three-step transformation. The ester itself is biologically inactive; it must be converted into a lipophilic carboxamide to penetrate the insect cuticle and bind to the target receptor[1][5].

  • Alkaline Hydrolysis : The methyl ester is sterically hindered by the adjacent N1-methyl and C3-ethyl groups. Acidic hydrolysis is notoriously slow here. We utilize alkaline saponification (NaOH/MeOH) to forcefully drive the equilibrium toward the carboxylic acid[1].

  • Regioselective C4-Chlorination : The pyrazole ring's C4 position is highly nucleophilic. Introducing a chlorine atom here drastically increases the molecule's lipophilicity (logP), which is essential for target site affinity[2][3].

  • Amide Coupling : The chlorinated acid is coupled with a lipophilic amine (e.g., 4-tert-butylbenzylamine). We avoid harsh chlorinating agents like SOCl2 for activation, as pyrazole-5-carboxylic acids are prone to decarboxylation. Instead, mild EDC/HOBt coupling ensures high yields[3].

Workflow Ester Methyl 3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate Hydrolysis Alkaline Hydrolysis (NaOH, MeOH) Ester->Hydrolysis Acid 3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Hydrolysis->Acid Chlorination C4-Chlorination (NCS, DMF) Acid->Chlorination ChloroAcid 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid Chlorination->ChloroAcid Coupling Amide Coupling (Amine, EDC) ChloroAcid->Coupling Product Target Insecticide (e.g., Tebufenpyrad analog) Coupling->Product

Synthetic workflow from pyrazole-5-carboxylate ester to active carboxamide insecticide.

Experimental Protocols

Protocol A: Saponification to 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Causality: Methanol acts as a co-solvent to ensure the lipophilic ester remains in solution with the aqueous base, preventing biphasic reaction stalling.

  • Preparation : Dissolve 10.0 g of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in 50 mL of Methanol.

  • Hydrolysis : Add 30 mL of 2.0 M aqueous NaOH (approx. 1.2 eq) dropwise at room temperature.

  • Heating : Elevate the temperature to 65°C and reflux for 4 hours.

  • Validation Checkpoint : Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a baseline spot representing the sodium carboxylate salt.

  • Workup : Cool the mixture to 0°C. Acidify dropwise with 1M HCl until pH 2-3 is reached. Extract the precipitated acid with Ethyl Acetate (3 x 50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a white solid.

Protocol B: Regioselective C4-Chlorination

Causality: N-Chlorosuccinimide (NCS) is selected over chlorine gas to ensure precise, mono-chlorination at the C4 position without degrading the heterocyclic core[3].

  • Preparation : Dissolve the isolated carboxylic acid from Protocol A in 40 mL of anhydrous DMF under a nitrogen atmosphere.

  • Halogenation : Add NCS (1.05 eq) in small portions over 15 minutes to control the exothermic reaction.

  • Incubation : Stir the mixture at 50°C for 6 hours.

  • Validation Checkpoint : Analyze via LC-MS. The product peak must show a +34 Da mass shift relative to the starting acid, accompanied by the characteristic 3:1 isotopic pattern indicative of a single chlorine atom incorporation.

  • Workup : Quench with ice water (100 mL). Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 40°C to yield 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol C: Mild Amide Coupling (Lead Generation)

Causality: Utilizing EDC·HCl and HOBt creates a highly reactive but stable O-benzotriazole ester intermediate. This prevents the thermal decarboxylation that frequently ruins yields when using thionyl chloride on pyrazole-5-carboxylic acids[3].

  • Activation : Dissolve the chlorinated acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.5 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling : Add 4-tert-butylbenzylamine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint : Perform an acid-base wash sequence. Wash the DCM layer sequentially with 1M HCl (to remove unreacted amine and EDC urea) and saturated NaHCO3 (to remove unreacted acid and HOBt).

  • Isolation : Dry the organic layer, concentrate, and purify via flash chromatography to isolate the pure active insecticide (Tebufenpyrad analog)[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation from the base ester to the final chlorinated carboxamide is validated by the drastic shift in biological activity. The table below summarizes the Structure-Activity Relationship (SAR) across the synthetic workflow, demonstrating how increased lipophilicity (LogP) and targeted functionalization unlock insecticidal efficacy against Aphis fabae[1][2].

Compound StageChemical Structure ModificationCalculated LogPMortality against Aphis fabae (at 100 mg/L)
Starting Material Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate1.8< 5% (Inactive)
Intermediate 1 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid1.2< 5% (Inactive)
Intermediate 2 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid1.910% (Weak Activity)
Lead Carboxamide N-(4-tert-butylbenzyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide4.165% (Moderate Activity)
Optimized METI N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide4.9100% (High Efficacy)

Note: The optimized METI structure corresponds to the commercial insecticide Tebufenpyrad, highlighting the critical role of C4-chlorination and bulky lipophilic amidation in maximizing receptor binding affinity[4].

References

[1] Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: d-nb.info (Heterocyclic Communications) URL:

[2] Title: Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:

[5] Title: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8 Source: Benchchem URL:

[3] Title: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0) Source: Scimplify URL:

[4] Title: Tebufenpyrad | C18H24ClN3O | CID 86354 Source: PubChem - NIH URL:

Sources

Application

Application Note: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a Precursor for Tebufenpyrad Synthesis

Target Audience: Researchers, Process Chemists, and Drug/Agrochemical Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale Tebufenpyrad is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug/Agrochemical Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Tebufenpyrad is a highly potent pyrazole-carboxamide acaricide that functions as a mitochondrial complex I inhibitor (METI), disrupting electron transport by binding to the NADH:ubiquinone oxidoreductase site[1]. The synthesis of this active pharmaceutical/agrochemical ingredient (API) relies heavily on the precise functionalization of a fully substituted pyrazole core[2].

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate serves as the optimal synthetic precursor for this workflow. The rationale for utilizing this specific esterified building block is threefold:

  • Regiocontrol: The pyrazole core is structurally primed for electrophilic aromatic substitution at the C4 position due to the electron-donating effects of the N1-methyl and C3-ethyl groups[3].

  • Protection Strategy: The C5-carboxylate ester acts as a robust protecting group during C4-chlorination. If the final amide linkage were pre-installed, the secondary amine of the amide could undergo competitive N-chlorination, leading to complex product mixtures and degraded yields[4].

  • Steric Navigation: By delaying the installation of the bulky 4-tert-butylbenzylamine moiety until the final step, the synthesis avoids severe steric hindrance during the intermediate functionalization phases[5].

Retrosynthetic Pathway Visualization

The conversion of the precursor to Tebufenpyrad is a four-step linear sequence involving electrophilic chlorination, saponification, acyl activation, and amidation[6].

SynthesisPathway N1 Methyl 3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate (Precursor) R1 Step 1: C4-Chlorination (NCS, AcOH, 15°C) N1->R1 N2 Methyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate R1->N2 R2 Step 2: Saponification (NaOH, EtOH/H2O, Reflux) N2->R2 N3 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid R2->N3 R3 Step 3: Acyl Activation (SOCl2, Toluene, 80°C) N3->R3 N4 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl chloride R3->N4 R4 Step 4: Amidation (4-tert-butylbenzylamine, Et3N) N4->R4 N5 Tebufenpyrad (Target Acaricide) R4->N5

Synthetic workflow from methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate to Tebufenpyrad.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high scientific integrity and reproducibility.

Step 1: Regioselective C4-Chlorination

The C4 position is activated by the adjacent alkyl groups. Using N-chlorosuccinimide (NCS) in glacial acetic acid provides a mild, highly regioselective electrophilic chlorination that prevents over-oxidation[5].

  • Setup: Charge a dry, round-bottom flask with methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv, 100 mmol) and glacial acetic acid (150 mL).

  • Reaction: Cool the solution to 15 °C. Add NCS (1.05 equiv, 105 mmol) portion-wise over 30 minutes to maintain the internal temperature below 20 °C.

  • Monitoring: Stir the mixture for 3 hours at room temperature. Monitor via HPLC/TLC until the precursor is consumed (>98% conversion).

  • Workup: Pour the reaction mixture into crushed ice (300 g). Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with water, saturated NaHCO₃ (to neutralize AcOH), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate .

Step 2: Saponification of the C5-Ester

The steric shielding provided by the N1-methyl and the newly installed C4-chloro groups severely hinders the C5-carbonyl carbon. Therefore, forcing conditions (refluxing aqueous base) are required to achieve complete hydrolysis[7].

  • Setup: Dissolve the chlorinated ester (1.0 equiv, 90 mmol) in a 3:1 mixture of Ethanol/Water (120 mL).

  • Reaction: Add solid NaOH (2.5 equiv, 225 mmol). Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 4 hours.

  • Monitoring: Verify complete disappearance of the ester via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature and evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and wash with dichloromethane (2 × 30 mL) to remove unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 6M HCl. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 50 °C to yield 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid [8].

Step 3: Acyl Activation

Conversion to the acid chloride is preferred over peptide coupling reagents (like HATU or EDC) for industrial scalability and cost-efficiency[6].

  • Setup: Suspend the carboxylic acid (1.0 equiv, 80 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere. Add a catalytic amount of DMF (3 drops).

  • Reaction: Add thionyl chloride (SOCl₂, 1.5 equiv, 120 mmol) dropwise at room temperature. Heat the mixture to 80 °C for 2.5 hours. The suspension will become a clear solution as the acid chloride forms.

  • Workup: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂. The resulting 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride [9] is highly moisture-sensitive and should be used immediately in the next step without further purification.

Step 4: Amidation (Tebufenpyrad Synthesis)

The introduction of the 4-tert-butylbenzylamine moiety imparts the extreme lipophilicity required for the molecule to anchor into the hydrophobic pocket of the target enzyme[2].

  • Setup: Dissolve 4-tert-butylbenzylamine (1.05 equiv, 84 mmol) and triethylamine (1.5 equiv, 120 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool to 0 °C.

  • Reaction: Dissolve the crude acid chloride from Step 3 in DCM (50 mL) and add it dropwise to the amine solution over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate to yield pure Tebufenpyrad as a colorless crystalline solid[2].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and critical quality attributes (CQAs) for each synthetic step.

StepReaction TypeKey Reagents & ConditionsExpected Yield (%)Target Purity (HPLC)Key Impurities to Monitor
1 Electrophilic ChlorinationNCS, Glacial AcOH, 15 °C to RT88 - 92%> 97%Unreacted precursor; C4-bromo analog (if NCS is impure)
2 SaponificationNaOH, EtOH/H₂O (3:1), Reflux 4h90 - 95%> 98%Unhydrolyzed ester; decarboxylation degradants
3 Acyl ActivationSOCl₂, Toluene, DMF (cat.), 80 °C> 98% (Crude)N/A (Reactive)Unreacted carboxylic acid; sulfonic anhydrides
4 Amidation4-tert-butylbenzylamine, Et₃N, DCM80 - 85%> 99%4-tert-butylbenzylamine carryover; dimeric byproducts

Analytical Characterization of Key Intermediates

Verification of the intermediates is critical for a self-validating protocol. Below are the expected analytical signatures for the pivotal intermediate, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid [8].

Analytical MethodExpected Signature / Data PointsRationale for Verification
LC-MS (ESI+) [M+H]⁺ = 189.04 m/zConfirms molecular weight and the characteristic 3:1 isotopic pattern of a single chlorine atom.
¹H NMR (400 MHz, CDCl₃) δ 1.25 (t, 3H, -CH₃), 2.65 (q, 2H, -CH₂-), 4.10 (s, 3H, N-CH₃), 11.5 (br s, 1H, -COOH)Disappearance of the methyl ester singlet (~3.8 ppm) confirms complete saponification.
IR Spectroscopy Broad peak at 3200-2500 cm⁻¹ (O-H stretch); Sharp peak at 1690 cm⁻¹ (C=O stretch)Confirms the transition from ester to carboxylic acid.

References

  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA. Organic Process Research & Development - ACS Publications.[Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications.[Link]

  • Tebufenpyrad (Ref: AC 801757) - AERU. University of Hertfordshire.[Link]

  • PROJECT PRE-FEASIBILITY REPORT - Environmental Clearance. Ministry of Environment, Forest and Climate Change, India.[Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | CID 14770682. PubChem.[Link]

  • 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl. LookChem.[Link]

Sources

Method

Synthesis of carbonic anhydrase inhibitors from pyrazole carboxylates

Application Note: Modular Synthesis and Evaluation of Pyrazole-Based Carbonic Anhydrase Inhibitors Executive Summary & Rationale This guide details the synthesis of carbonic anhydrase (CA) inhibitors utilizing a pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Evaluation of Pyrazole-Based Carbonic Anhydrase Inhibitors

Executive Summary & Rationale

This guide details the synthesis of carbonic anhydrase (CA) inhibitors utilizing a pyrazole carboxylate scaffold.[1] Carbonic anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1][2][3] While sulfonamides are the classic zinc-binding groups (ZBGs), the challenge in modern drug design is isoform selectivity —specifically targeting tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) to reduce off-target side effects.

The pyrazole ring serves as a rigid, lipophilic scaffold that allows for the "Tail Approach" design. By deriving inhibitors from pyrazole carboxylates , researchers can orient the ZBG into the active site while projecting the pyrazole "tail" into the hydrophobic sub-pocket, enhancing selectivity.

Chemical Design Strategy

The synthesis follows a modular logic. The starting material, Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (or similar derivatives), provides the core. The carboxylate handle allows for two distinct divergent pathways:

  • Direct ZBG Coupling: Hydrolysis to acid followed by amide coupling with a sulfonamide (e.g., sulfanilamide).

  • Hydrazide-Hydrazone Extension: Conversion to hydrazide followed by condensation with aromatic aldehydes.

Pathway Visualization

ChemicalPathway Start Pyrazole Carboxylate (Starting Scaffold) Acid Pyrazole Carboxylic Acid Start->Acid Hydrolysis (LiOH/THF) Hydrazide Pyrazole Carbohydrazide Start->Hydrazide Hydrazine Hydrate (Reflux) Coupling Amide Coupling (EDCI/HOBt) Acid->Coupling FinalA Sulfonamide-Pyrazole Hybrid (High Potency CAI) Coupling->FinalA Schiff Condensation (Aldehyde/EtOH) Hydrazide->Schiff FinalB Acylhydrazone Derivative (Extended Linker) Schiff->FinalB

Figure 1: Divergent synthetic pathways from the pyrazole carboxylate scaffold. Route A targets classic sulfonamide inhibition; Route B explores extended linker pharmacophores.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-Sulfonamide Hybrids (Amide Linkage)

Objective: To attach a benzenesulfonamide ZBG directly to the pyrazole scaffold via an amide bond. This mimics the structure of clinically relevant inhibitors like SLC-0111.

Reagents:

  • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (Starting Material)

  • Lithium Hydroxide (LiOH)

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Solvents: THF, DMF, DCM.

Step-by-Step Methodology:

  • Hydrolysis of the Ester:

    • Dissolve 1.0 equiv of ethyl pyrazole-4-carboxylate in THF/Water (1:1 v/v).

    • Add 2.0 equiv of LiOH. Stir at room temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of the ester spot indicates completion.

    • Acidify with 1M HCl to pH 2. Filter the white precipitate (Carboxylic Acid), wash with cold water, and dry under vacuum.

  • Amide Coupling (The Critical Step):

    • Dissolve the obtained Pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at

      
       for 30 minutes to activate the acid.
      
    • Add Sulfanilamide (1.0 equiv) and Triethylamine (Et3N, 2.0 equiv).

    • Allow the mixture to warm to RT and stir for 12–18 hours.

    • Work-up: Pour the reaction mixture into crushed ice/water. A precipitate should form.[1]

    • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via column chromatography (Gradient: DCM

      
       5% MeOH/DCM).
      

Validation Criteria:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the amide -NH singlet around
    
    
    10.0–10.5 ppm and the sulfonamide
    
    
    singlet (broad) around
    
    
    7.2–7.5 ppm.
Protocol B: Synthesis of Pyrazole-Hydrazones (Schiff Bases)

Objective: To create a diverse library of inhibitors by varying the aldehyde partner.

Step-by-Step Methodology:

  • Hydrazinolysis:

    • Dissolve Ethyl pyrazole-4-carboxylate (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (99%, 50 mmol - excess is crucial to prevent dimer formation).

    • Reflux for 6–8 hours.

    • Cool to RT. The carbohydrazide usually precipitates as white crystals. Filter and wash with cold ethanol.

  • Schiff Base Condensation:

    • Suspend the carbohydrazide (1.0 equiv) in Ethanol.

    • Add the appropriate aromatic aldehyde (1.0 equiv) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

    • Reflux for 4–6 hours.

    • Isolation: The product often precipitates upon cooling. Filter and wash with ether.

Biological Evaluation: Stopped-Flow CO2 Hydration Assay

To determine the Inhibition Constant (


), the Khalifah method  is the gold standard. It measures the catalytic rate of 

hydration by monitoring the pH change via an indicator dye.

Assay Principle:



The generation of protons lowers the pH, changing the absorbance of the indicator (Phenol Red) from 557 nm (basic/red) to yellow.
Workflow Logic

AssayLogic cluster_inputs Input Streams SyringeA Syringe A: Enzyme (CA) + Inhibitor + Buffer + Indicator Mixing Rapid Mixing Chamber (Stopped-Flow Instrument) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Detection: Absorbance Decay @ 557nm Reaction->Detection Calculation Data Processing: Fit to Michaelis-Menten -> Ki Detection->Calculation

Figure 2: Stopped-flow kinetic assay workflow for determining CA inhibition.

Detailed Protocol:

  • Buffer Preparation:

    • 20 mM Hepes buffer, pH 7.5.

    • 20 mM

      
       (to maintain ionic strength).
      
    • 0.2 mM Phenol Red (Indicator).

  • Sample Preparation:

    • Inhibitor Stock: Dissolve synthesized pyrazoles in DMSO (10 mM). Dilute into buffer (final DMSO < 1%).

    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 5–10 nM).

    • Substrate: Bubble

      
       into pure water at RT for 30 mins to saturate (~33 mM).
      
  • Measurement (Stopped-Flow):

    • Incubate Enzyme + Inhibitor for 15 mins.[4]

    • Rapidly mix Enzyme/Inhibitor solution with

      
       solution (1:1 ratio).
      
    • Monitor absorbance drop at 557 nm over 0.1–1.0 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Determine

      
       using a dose-response curve (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Note: For
      
      
      hydration,
      
      
      is the concentration of
      
      
      and
      
      
      is the Michaelis constant for the specific isoform).

Comparative Data Analysis

When analyzing your synthesized compounds, organize data to highlight Selectivity Ratios (SR) . A high SR (e.g.,


) indicates a potential cancer-targeting drug with fewer systemic side effects.

Table 1: Representative Activity Profile (Template)

Compound IDR-Group (Pyrazole C3/N1)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide Control25012250.48
Pyr-Sulf-01 Phenyl / Methyl3405.48.20.65
Pyr-Sulf-02 4-F-Phenyl / Ethyl>10001504.5 33.3

Interpretation: Compound Pyr-Sulf-02 demonstrates the "Tail Approach" efficacy—the bulky/lipophilic Fluorine substitution reduces binding to the sterically constricted hCA II active site while maintaining affinity for hCA IX.

Troubleshooting & Expert Tips

  • Solubility: Pyrazole-sulfonamides can be sparingly soluble.

    • Tip: Always prepare 10-20 mM stocks in 100% DMSO. Ensure the final assay concentration of DMSO is constant (e.g., 0.5%) across all samples, including the blank, as DMSO affects the indicator absorbance.

  • Hydrazine Handling:

    • Tip: In Protocol B, if the product is an oil, induce crystallization by scratching the flask walls or adding a drop of cold ether. Ensure all hydrazine is removed (wash thoroughly) as free hydrazine is toxic and reactive.

  • Coupling Efficiency:

    • Tip: If EDCI coupling (Protocol A) yield is low (<40%), switch to the Mixed Anhydride Method (Ethyl chloroformate/Et3N in THF at -10°C) to form the intermediate anhydride before adding the sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][3] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Angeli, A., et al. (2022).[6] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2741. Link

  • Kumar, S., et al. (2013). Synthesis and biological evaluation of pyrazole-based benzenesulfonamides as novel carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Application Note: Development of West Nile Virus NS2B-NS3 Proteinase Inhibitors Using a Pyrazole Scaffold

Introduction & Scientific Rationale West Nile Virus (WNV) is a mosquito-borne flavivirus capable of causing severe neuroinvasive diseases, including encephalitis and meningitis [1]. The viral genome translates into a sin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

West Nile Virus (WNV) is a mosquito-borne flavivirus capable of causing severe neuroinvasive diseases, including encephalitis and meningitis [1]. The viral genome translates into a single polyprotein precursor that must be cleaved into functional structural and non-structural proteins to enable viral replication[2]. This critical post-translational processing is catalyzed by the viral NS2B-NS3 proteinase complex, making it a highly validated target for antiviral drug discovery[3],[1].

Historically, drug development efforts focused on active-site inhibitors, such as substrate-derived peptidomimetics[4]. However, the highly basic nature of the NS2B-NS3 S1 and S2 pockets requires positively charged functional groups, which inherently limits the cell permeability, bioavailability, and overall drug-likeness of these active-site inhibitors[1]. To circumvent this, high-throughput screening campaigns successfully identified pyrazole ester derivatives as potent allosteric inhibitors of the WNV NS2B-NS3 proteinase [5],[6].

The Hydrolytic Stability Challenge: While the initial pyrazole ester hits demonstrated promising in vitro potency (IC50 ~1–4 µM), they exhibited a critical flaw: rapid degradation in aqueous media. In a standard pH 8.0 assay buffer, these esters had a half-life of merely 1 to 2 hours[5],[7]. This instability not only confounds in vitro biochemical assays (leading to false negatives) but also precludes in vivo efficacy. Consequently, scaffold optimization focused on replacing the labile ester linkage with bioisosteres—specifically alkenes and amides—to enhance hydrolytic stability while preserving the precise allosteric binding conformation[5],[2].

Mechanism of Action & Pathway Dynamics

The NS2B-NS3 proteinase is a serine protease that requires the NS2B membrane-associated cofactor to fold into its catalytically active conformation[3]. Unlike competitive inhibitors that bind directly to the active site, pyrazole derivatives bind to a distinct allosteric pocket. This binding event induces a conformational shift that disrupts the enzyme's catalytic geometry, thereby halting polyprotein cleavage[5].

G Polyprotein WNV Polyprotein (Precursor) Cleavage Proteolytic Cleavage (Viral Maturation) Polyprotein->Cleavage Substrate NS2B_NS3 NS2B-NS3 Proteinase (Active Complex) NS2B_NS3->Cleavage Catalyzes ViralRep Viral Replication Cleavage->ViralRep Enables Pyrazole Pyrazole Scaffold (Allosteric Inhibitor) ConformChange Conformational Change (Inhibition) Pyrazole->ConformChange Binds Allosteric Site ConformChange->NS2B_NS3 Blocks Activity

WNV polyprotein processing pathway and allosteric inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

Optimization of the 3-substituted pyrazole scaffold yielded several key analogs. Transitioning from the original ester to alkene (Compound 14) and amide (Compound 15) isosteres resulted in a slight reduction in absolute potency but achieved the critical goal of robust hydrolytic stability, making them viable leads for further development[5],[2].

Table 1: SAR and Stability Profiling of Pyrazole Derivatives

Compound IDScaffold ModificationIC50 (µM)Hydrolytic Half-Life (pH 8.0)
Original Hit Pyrazole Ester1.0 - 4.01.0 - 2.0 hours
Compound 7a Substituted Ester1.96~ 2.0 hours
Compound 10a Substituted Ester4.03~ 2.0 hours
Compound 14 Alkene Isostere13.8> 24 hours (Highly Stable)
Compound 15 Amide Isostere16.0> 24 hours (Highly Stable)
Compound 17 Amide IsostereN/A1.25 hours

Data synthesized from in vitro evaluations of pyrazole derivatives[5],[2]. Compounds 14 and 15 represent the optimal balance of allosteric inhibition and aqueous stability.

Experimental Workflows and Protocols

To rigorously evaluate these compounds, a self-validating testing cascade is required. The workflow below outlines the progression from synthesis to lead selection.

Workflow Synthesis 1. Scaffold Synthesis (Amide/Alkene Isosteres) FRET 2. FRET-based Assay (IC50 Determination) Synthesis->FRET Purified Compounds Stability 3. Hydrolytic Stability (pH 8.0 Buffer, HPLC) FRET->Stability Active Inhibitors Hit 4. Lead Selection (High Potency & Stability) Stability->Hit Stable Candidates

Step-by-step workflow for the evaluation of pyrazole-based NS2B-NS3 inhibitors.

Protocol: Preparation and Handling of Pyrazole Inhibitors

Causality & Rationale: Pyrazole esters are highly susceptible to base-catalyzed hydrolysis[5]. Therefore, stock solutions must be prepared in anhydrous solvents, and exposure to aqueous buffers should only occur immediately prior to the assay to prevent artifactual degradation.

  • Solubilization: Dissolve the purified pyrazole derivative in 100% anhydrous DMSO to create a 10 mM master stock.

  • Storage: Aliquot the master stock into single-use vials to prevent freeze-thaw degradation. Store at -80°C in a desiccator.

  • Working Dilutions: Perform all serial dilutions in 100% DMSO. Do not dilute compounds into the aqueous assay buffer until the final addition step.

Protocol: FRET-Based NS2B-NS3 Proteinase Inhibition Assay

Causality & Rationale: The NS2B-NS3 enzyme requires a slightly alkaline environment (pH 8.0) for optimal catalytic turnover[5]. A fluorogenic substrate (e.g., Boc-Gly-Lys-Arg-AMC) is utilized because cleavage of the AMC fluorophore allows for continuous, highly sensitive monitoring of the reaction velocity. Because pyrazoles are allosteric inhibitors, they must be pre-incubated with the enzyme to reach thermodynamic equilibrium before the substrate is introduced. Self-Validation: The protocol must include a "No Enzyme" control to establish baseline fluorescence (accounting for substrate auto-hydrolysis or compound auto-fluorescence) and a "Vehicle Control" (DMSO only) to define 100% uninhibited enzyme activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 20% glycerol, and 1 mM CHAPS. Note: CHAPS prevents the non-specific aggregation of hydrophobic allosteric inhibitors.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 10 nM recombinant WNV NS2B-NS3 proteinase. Add the pyrazole inhibitor ensuring the final DMSO concentration is ≤ 2%. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (Boc-Gly-Lys-Arg-AMC).

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.
    
Protocol: Hydrolytic Stability Assay in Aqueous Medium

Causality & Rationale: If a compound hydrolyzes rapidly at pH 8.0, the FRET assay will yield an artificially inflated IC50[2]. Therefore, quantifying stability in the exact assay buffer is a prerequisite for validating the biochemical data. Self-Validation: The HPLC method utilizes an internal standard (IS) spiked into the quenching solvent. This corrects for any injection volume errors or matrix effects during protein precipitation. The recovery rate at T=0 must be >95% to validate the extraction method.

  • Incubation: Spike the pyrazole compound into the pH 8.0 assay buffer to a final concentration of 10 µM. Incubate in a water bath at 37°C.

  • Sampling & Quenching: At predetermined time points (0, 0.5, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1 µM of the internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated buffer salts or proteins.

  • HPLC-UV/MS Analysis: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Monitor the disappearance of the parent compound peak relative to the internal standard.

  • Half-Life Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life (

    
    ) using the slope of the linear degradation phase.
    

References

  • Title : Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source : Bioorganic & Medicinal Chemistry Letters / PubMed (NIH) URL :[Link]

  • Title : West Nile Virus Drug Discovery Source : Viruses / MDPI URL :[Link]

Sources

Method

Preparation of pyrazole-based ligands for metal complexes

Application Note: Strategic Synthesis and Coordination of Pyrazole-Based Ligands Abstract This technical guide outlines the end-to-end preparation of pyrazole-based ligands, ranging from the fundamental Knorr synthesis t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Coordination of Pyrazole-Based Ligands

Abstract

This technical guide outlines the end-to-end preparation of pyrazole-based ligands, ranging from the fundamental Knorr synthesis to advanced "Scorpionate" and "Pincer" architectures. Unlike generic textbook procedures, this protocol emphasizes the causality of reaction parameters—explaining why specific temperatures, solvents, and stoichiometries are critical for yield and purity. It includes self-validating checkpoints and troubleshooting matrices for metal complexation.[1]

Introduction: The Pyrazole Advantage

Pyrazole (


) is a privileged scaffold in coordination chemistry due to its dual nature: it acts as a hard 

-donor via the pyridinic nitrogen and a tunable

-acceptor. Its utility stems from three distinct features:
  • Tautomeric Equilibrium: Allows for versatile binding modes (neutral vs. anionic).

  • Substituent Tunability: The 3,5-positions allow precise steric control (e.g., Methyl vs. tert-Butyl) to protect metal centers.

  • Architecture Potential: Pyrazoles are the building blocks for Tripodal (Scorpionate) and Pincer ligands, essential for stabilizing reactive metal species in catalysis.

Module A: The Foundation – Knorr Pyrazole Synthesis

Target: 3,5-Dimethylpyrazole (DMP)

The Knorr synthesis is the industry standard for generating the pyrazole core. It involves the acid-catalyzed condensation of 1,3-diketones with hydrazines.[2]

Mechanism & Workflow

The reaction proceeds via a hydrazone intermediate, followed by cyclization and dehydration.[2]

KnorrMechanism Start 1,3-Diketone (Acetylacetone) Inter Hydrazone Intermediate Start->Inter Condensation (pH < 7) Reagent Hydrazine (N2H4) Reagent->Inter Cyclic 5-Hydroxy Pyrazoline Inter->Cyclic Cyclization Product 3,5-Dimethylpyrazole (DMP) Cyclic->Product - H2O (Aromatization)

Figure 1: Step-wise mechanism of Knorr Pyrazole Synthesis.

Detailed Protocol

Reagents: Acetylacetone (1.0 eq), Hydrazine Hydrate (1.0 eq), Ethanol (Solvent).[3]

  • Setup: Charge a round-bottom flask with hydrazine hydrate in ethanol at

    
    .
    
    • Why: Hydrazine is toxic and the reaction is exothermic. Low temperature prevents "runaway" side reactions and hydrazine decomposition.

  • Addition: Add acetylacetone dropwise over 30 minutes.

    • Checkpoint: The solution should remain clear to pale yellow. Darkening indicates oxidation or polymerization.

  • Reflux: Warm to room temperature, then reflux for 2 hours.

    • Why: Ensures complete dehydration (aromatization).

  • Isolation: Evaporate solvent. Recrystallize the residue from petroleum ether or n-hexane.

    • Validation: Product should be white needles (

      
      ). Yellow oil indicates incomplete dehydration or impurities.
      

Module B: Advanced Architecture – Scorpionate Ligands

Target: Potassium Tris(3,5-dimethylpyrazolyl)borate (KTp)*[4]

"Scorpionates" (Trofrimenko ligands) are tripodal ligands that bind metals like a scorpion's claw (facial coordination). They are crucial for bioinorganic modeling.

Protocol

Safety Critical: This reaction evolves significant Hydrogen gas (


). Perform in a well-ventilated fume hood.
  • Melt Fusion: Mix

    
     (1.0 eq) and excess 3,5-dimethylpyrazole (4.0 eq) in a flask connected to a gas bubbler.
    
    • Note: No solvent is used; the molten pyrazole acts as the solvent.

  • Heating: Heat slowly to

    
    .
    
    • Observation: Vigorous bubbling (

      
       evolution) will occur.
      
    • Why: High temperature is required to overcome the activation energy for the third B-N bond formation, which is sterically hindered.

  • Monitoring: Continue heating until

    
     evolution ceases (approx. 2-4 hours).
    
  • Workup: Cool to

    
     and pour the melt into hot toluene. Filter the white precipitate (KTp*) and wash with hot toluene to remove unreacted pyrazole.
    
    • Validation: IR Spectroscopy shows a characteristic B-H stretch at

      
      .
      

Module C: Pincer Ligands – N-Arylation

Target: 2,6-Bis(pyrazol-1-yl)pyridine (BPP)

BPP ligands offer a rigid, planar tridentate (


) pocket, ideal for photophysical applications and robust catalysis.
Protocol (Nucleophilic Aromatic Substitution)
  • Deprotonation: React Pyrazole (2.2 eq) with Potassium tert-butoxide (

    
    ) or NaH in dry Diglyme at 
    
    
    
    for 1 hour.
    • Why: Generates the potent pyrazolate nucleophile.

  • Coupling: Add 2,6-Dihalopyridine (e.g., 2,6-difluoropyridine) (1.0 eq).

    • Why Fluoro? C-F bonds are more activated for

      
       than C-Br due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
      
  • Reaction: Heat to

    
     for 24 hours.
    
  • Purification: Pour into water. The product usually precipitates. Recrystallize from acetonitrile.

Module D: Metal Complexation & Coordination Strategy

Successful complexation depends on solvent choice and stoichiometry.

Solvent Compatibility Matrix
SolventPolarityCoordinating AbilityRecommended For
Dichloromethane LowNon-CoordinatingIsolating neutral complexes; preventing solvent competition.
Acetonitrile MediumModerate (

-donor)
Cationic complexes; can displace weak ligands.
THF MediumModerate (

-donor)
Pre-catalysts; solubilizing bulky ligands.
Methanol HighHighHydrogen-bonding networks; solubility of salt precursors.
General Complexation Workflow

Complexation Ligand Ligand (Tp* or BPP) Mix Mix in Non-Compete Solvent (DCM/THF) Ligand->Mix MetalSalt Metal Salt (MX2 or M(OTf)2) MetalSalt->Mix Precip Precipitation/Crystallization Mix->Precip Layering with Hexane/Ether Isolate Isolated Complex Precip->Isolate

Figure 2: Standard workflow for metal complexation.

Troubleshooting & Characterization

The Tautomerism Trap (NMR)

In


 NMR, unsubstituted pyrazoles often show broad signals for the ring protons due to rapid proton exchange (

tautomerism) between the

and

positions.
  • Solution: Run NMR in

    
     (slows exchange via H-bonding) or at low temperature (
    
    
    
    ) to resolve distinct tautomers.
Validation Checklist
  • IR Spectroscopy:

    • Tp*: Look for B-H stretch (

      
      ). Absence indicates decomposition to borate.
      
    • Complexes: Shift in

      
       stretch (
      
      
      
      ) compared to free ligand.
  • Solubility:

    • Free ligands are often soluble in organics (DCM, Toluene).

    • Complexes often exhibit drastically different solubility (e.g., soluble only in MeCN or DMF).

References

  • Knorr Pyrazole Synthesis Protocol: Organic Syntheses, Coll. Vol. 1, p. 309 (1941); Vol. 11, p. 52 (1931). Link

  • Scorpionate Ligand Discovery & Review: Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999.

  • Synthesis of KTp (Detailed):* Inorganic Syntheses, Vol. 12, p. 99. Link

  • BPP Ligand Synthesis: Jameson, D. L., et al. "Preparation and characterization of 2,6-bis(pyrazol-1-yl)pyridines." Journal of Organic Chemistry, 1990, 55, 4992. Link

  • Coordination Modes of Pyrazoles: Halcrow, M. A. "The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines." Coordination Chemistry Reviews, 2005. Link

Sources

Application

Application Note: High-Throughput Screening of Pyrazole Libraries for Kinase Inhibitor Discovery

Abstract The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its structural similarity to the adenine base of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its structural similarity to the adenine base of ATP allows for potent interactions within the hinge region of kinase domains. However, the physicochemical properties of pyrazoles—specifically their lipophilicity and potential for aggregation—pose unique challenges in high-throughput screening (HTS). This application note details a robust workflow for screening pyrazole libraries using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), addressing library preparation, assay execution, and hit validation strategies to maximize data fidelity.

Introduction: The Pyrazole Advantage

In modern drug discovery, the pyrazole ring system (1,2-diazole) is a cornerstone of kinase inhibitor design.[1] Drugs such as Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK inhibitor), and Asciminib (BCR-ABL1 inhibitor) leverage the pyrazole moiety to form critical hydrogen bonds with the kinase hinge region [1].

While pyrazoles offer high affinity, they present specific HTS hurdles:

  • Solubility: Many bioactive pyrazoles are highly lipophilic (LogP > 3), necessitating careful DMSO management to prevent precipitation during acoustic transfer.

  • Interference: Planar, aromatic pyrazole systems can induce fluorescence quenching or aggregation-based inhibition, leading to false positives.

This guide utilizes a TR-FRET readout, which introduces a time delay between excitation and emission. This delay effectively eliminates short-lived background fluorescence common to small-molecule libraries, significantly improving the Z-factor [2].

Library Preparation and Management[2]

Chemical Stability and Storage

Pyrazole libraries are generally stable but sensitive to moisture when stored in DMSO.

  • Storage: Store stock solutions (10 mM) at -20°C or -80°C in varying humidity-controlled environments.

  • Freeze-Thaw: Limit freeze-thaw cycles to <5. Use single-use aliquots or "echo-qualified" source plates to minimize hydration of DMSO, which degrades compound solubility.

Protocol 1: Acoustic Liquid Handling for Library Plating

Objective: Transfer nanoliter volumes of pyrazole compounds from source plates to assay plates without physical tip contact to eliminate cross-contamination.

Equipment: Labcyte Echo® or equivalent acoustic dispenser. Source Plate: 384-well or 1536-well LDV (Low Dead Volume) plate. Destination Plate: 384-well low-volume white ProxiPlate (PerkinElmer) or equivalent.

Step-by-Step Procedure:

  • Centrifugation: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles, which interfere with acoustic energy calibration.

  • Calibration: Set fluid class to DMSO_SP (Single Phase) or equivalent.

  • Transfer: Dispense 50 nL of 10 mM pyrazole stock into the destination plate.

    • Target Final Concentration: 10 µM (assuming 50 µL final assay volume).

    • DMSO Normalization: Backfill control wells (High/Low controls) with pure DMSO to ensure a uniform 0.1% DMSO concentration across the plate.

  • Sealing: Immediately seal destination plates with aluminum foil seals to prevent DMSO evaporation and "edge effects" before the assay begins.

HTS Assay Development: TR-FRET Kinase Assay

Rationale

We utilize a TR-FRET format (e.g., LANCE® Ultra or HTRF®). This involves a Europium (Eu) or Terbium (Tb) labeled antibody binding to a phosphorylated product. The long fluorescence lifetime of the lanthanide donor allows the system to ignore the autofluorescence often emitted by pyrazole heterocycles [3].

Protocol 2: Enzymatic Inhibition Screening

Objective: Screen a 10,000-compound pyrazole library against a target Kinase X.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent prevents aggregation).

  • Substrate: Biotinylated peptide substrate (specific to Kinase X).

  • ATP: Ultrapure ATP (at K_m concentration).

  • Detection Mix: Eu-labeled anti-phospho-substrate antibody + ULight™-Streptavidin (Acceptor).

Workflow:

  • Enzyme Addition (10 µL):

    • Dilute Kinase X to 2x optimal concentration in Kinase Buffer.

    • Dispense 10 µL into the assay plate containing the 50 nL pre-spotted compounds.

    • Incubation: 10 minutes at RT. This "pre-incubation" allows slow-binding pyrazoles (Type II inhibitors) to engage the target.

  • Substrate Initiation (10 µL):

    • Prepare a 2x mix of ATP and Biotin-Peptide.

    • Dispense 10 µL into all wells.

    • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Quench and Detection (10 µL):

    • Add 10 µL of Detection Mix containing EDTA (to chelate Mg++ and stop the kinase reaction) and the TR-FRET pair.

    • Equilibration: Incubate for 60 minutes.

  • Readout:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Visualization: HTS Workflow

The following diagram illustrates the logical flow from library management to data capture.

HTS_Workflow cluster_Assay TR-FRET Reaction Library Pyrazole Library (10mM in DMSO) Acoustic Acoustic Transfer (50 nL) Library->Acoustic Plating Assay Plate (Pre-spotted) Acoustic->Plating Enzyme Add Kinase (Pre-incubation) Plating->Enzyme Substrate Add ATP/Peptide (Start Reaction) Enzyme->Substrate Detection Add EDTA/Ab (Stop & Detect) Substrate->Detection Reader Plate Reader (Ex: 337nm / Em: 665nm) Detection->Reader Analysis Data Analysis (Ratio 665/615) Reader->Analysis

Figure 1: Step-by-step workflow for high-throughput screening of pyrazole libraries using TR-FRET.

Data Analysis and Hit Validation

Quantitative Metrics

Data should be ratiometric (Emission 665nm / Emission 615nm * 10,000) to correct for well-to-well variability and quenching.

Table 1: Key Performance Indicators (KPIs) for Assay Validation

MetricFormulaAcceptable RangeDescription
Signal-to-Background (S/B) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

> 3.0Ratio of max signal to min signal.
Coefficient of Variation (CV)

< 5%Measure of precision within replicates.
Z' Factor $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}}$
Hit Triage Logic

Not all "hits" are true inhibitors.[2] Pyrazoles can be PAINS (Pan-Assay Interference Compounds) or aggregators.

  • Primary Cutoff: Select compounds > 3 standard deviations from the negative control mean (Hit limit =

    
    ).
    
  • Dose-Response (IC50): Re-test hits in an 8-point dilution series. True inhibitors show sigmoidal curves; aggregators often show steep "cliff" curves.

  • Counter-Screen: Test hits against an unrelated kinase or in a detergent-rich buffer (0.01% Triton X-100). If activity disappears with higher detergent, the compound is likely an aggregator, not a specific binder [5].

Visualization: Hit Validation Funnel

The logic for filtering hits to lead candidates.

Hit_Validation cluster_Filters Triage Filters Primary Primary Screen (10k Compounds) Selection Hit Selection (> 50% Inhibition) Primary->Selection Confirmation IC50 Determination (Dose Response) Selection->Confirmation PAINS In Silico PAINS Filter (Remove artifacts) Confirmation->PAINS Counter Counter Screen (High Detergent / Unrelated Target) PAINS->Counter Pass Discard False Positive (Aggregator/Fluorescent) PAINS->Discard Fail Lead Validated Lead (Specific Binder) Counter->Lead Specific Counter->Discard Non-specific

Figure 2: Hit triage logic flow, filtering primary hits through computational and experimental counter-screens.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z' Factor (< 0.5) Pipetting error or reagent instability.Check acoustic dispenser calibration. Ensure reagents (ATP/Antibody) are fresh.
High Background Non-specific binding of antibody.Increase detergent (Tween-20 or Brij-35) in detection buffer.
Edge Effects Evaporation in outer wells.Use breathable seals during incubation; ensure incubator humidity is >90%.
Precipitation Pyrazole insolubility.Ensure final DMSO concentration is <1%. Check compound stock for crashing out.

References

  • Fabbro, D., et al. "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods and Principles in Medicinal Chemistry. 2014. Link

  • Thorne, N., Auld, D. S., & Inglese, J. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. 2010. Link

  • Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 3, 22-32. 2009. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. 1999. Link

  • Feng, B. Y., et al. "A high-throughput screen for aggregation-based inhibition in a large compound library." Nature Chemical Biology, 3(11), 719-725. 2007. Link

Sources

Method

Application Note: Advanced Continuous Flow Architectures for the Synthesis of Pyrazole Derivatives

The Mechanistic Paradigm Shift in Heterocyclic Synthesis Nitrogen-containing five-membered heterocycles, particularly pyrazoles and their derivatives, are privileged pharmacophores found in blockbuster pharmaceuticals (e...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm Shift in Heterocyclic Synthesis

Nitrogen-containing five-membered heterocycles, particularly pyrazoles and their derivatives, are privileged pharmacophores found in blockbuster pharmaceuticals (e.g., celecoxib, sildenafil) and pivotal agrochemicals[1]. Traditionally, the construction of the pyrazole core relies on batch-based Knorr cyclocondensations or 1,3-dipolar cycloadditions[1]. However, these batch methodologies are fundamentally bottlenecked by poor heat dissipation, mass transfer limitations, and the extreme safety hazards associated with isolating reactive intermediates like hydrazines and diazoalkanes[1][2].

Transitioning to a continuous flow fluidic regime fundamentally alters the reaction causality. By utilizing micro- and meso-tubular reactors, flow chemistry provides an exceptionally high surface-area-to-volume ratio, enabling rapid heat transfer and precise control over residence time[2]. This allows chemists to operate safely at temperatures far exceeding the atmospheric boiling points of solvents (superheating) while maintaining a near-zero steady-state inventory of explosive intermediates[2][3]. Furthermore, flow chemistry enables the "telescoping" of multi-step syntheses, allowing the unpurified effluent of one reaction to feed directly into the next[4].

System Architecture: Telescoped Two-Stage Synthesis

A hallmark of modern flow chemistry is the ability to integrate synthesis, purification, and analysis into a single unbroken fluidic line. Below is a validated fluidic architecture for the two-stage synthesis of pyrazoles via an enaminone intermediate.

FlowChemistry Pump1 Pump A Acetophenone + DMADMF Mixer1 T-Mixer 1 Pump1->Mixer1 Pump2 Pump B Hydrazine in DMF Mixer2 T-Mixer 2 Pump2->Mixer2 Flow: 0.5 mL/min Coil1 Reactor Coil 1 170°C, 10 min (Enaminone) Mixer1->Coil1 Flow: 0.5 mL/min Coil1->Mixer2 Coil2 Reactor Coil 2 150°C, 2 min (Pyrazole) Mixer2->Coil2 Total: 1.0 mL/min BPR Back Pressure Regulator Coil2->BPR Analysis In-line HPLC & Collection BPR->Analysis

Continuous flow network for telescoped two-stage pyrazole synthesis via enaminone intermediates.

Validated Experimental Protocols

Protocol A: Two-Stage Knorr-Type Cyclocondensation

Reference Methodology: Synthesis of pyrazoles from acetophenones[3].

  • Step 1 (Enaminone Formation): Prepare a solution of acetophenone and dimethylformamide dimethyl acetal (DMADMF) in DMF. Pump this mixture (Pump A) at a flow rate of 0.5 mL/min into a T-mixer.

  • Step 2 (Primary Reactor): Route the mixed stream into a stainless-steel reactor coil heated to 170 °C with a residence time of 10 minutes.

  • Step 3 (Hydrazine Addition): Pump a solution of hydrazine in DMF (Pump B) at 0.5 mL/min into a second T-mixer, merging it with the hot enaminone effluent.

  • Step 4 (Secondary Reactor): Pass the combined stream (total flow 1.0 mL/min) through a microfluidic chip or secondary coil heated to 150 °C for a residence time of 2 minutes.

  • Step 5 (Pressure Regulation): Route the final effluent through a Back Pressure Regulator (BPR) set to >10 bar to maintain the system in the liquid phase.

Causality & Validation: Superheating DMF (b.p. 153 °C) to 170 °C accelerates the condensation kinetics from hours to minutes. The BPR is the causal mechanism preventing solvent vaporization and flow disruption[3]. Self-Validation: Integrate an in-line HPLC-MS at the outlet. The complete absence of the starting ketone mass peak validates quantitative conversion. If a methylated-pyrazole byproduct is detected (typically a 5:2 ratio), the stoichiometry of DMADMF must be dynamically adjusted at Pump A[3].

Protocol B: Catalyst-Free 1,3-Dipolar Cycloaddition via In Situ Diazoalkanes

Reference Methodology: Assembly line synthesis of highly substituted pyrazoles[2].

  • Step 1 (Diazoalkane Generation): Flow fluorinated amines through a primary reactor coil to mediate diazoalkane formation.

  • Step 2 (Cycloaddition): Introduce terminal aryl alkynes into the fluidic stream via a subsequent T-mixer.

  • Step 3 (Thermal Activation): Route the mixture through a reactor module heated to elevated temperatures with a residence time of 28 minutes.

Causality & Validation: In batch, this cycloaddition requires stoichiometric Ag2O catalysts and reaction times spanning from 5 hours to two weeks in the dark[2]. In flow, the rapid heat transfer allows for catalyst-free thermal activation. Because the explosive diazoalkane is consumed immediately upon generation, the system is intrinsically safe[2]. Self-Validation: Monitor the steady-state product output. A consistent yield (53-93%) over a continuous 30-minute run validates that the cycloalkane generation and consumption rates are perfectly synchronized, preventing hazardous accumulation[2].

Protocol C: Biocatalytic Aza-Michael Addition in Packed-Bed Microreactors

Reference Methodology: Enzymatic synthesis of N-alkylated pyrazoles[5].

  • Step 1 (Substrate Preparation): Dissolve 5 mmol of the pyrazole derivative in 10 mL of acetonitrile (Feed 1). Dissolve 15 mmol of an α,β-unsaturated compound in 10 mL of acetonitrile (Feed 2).

  • Step 2 (Enzyme Bed): Pack a continuous-flow microreactor with 870 mg of Lipozyme® TL IM/K2CO3 mixed catalyst. Maintain the reactor temperature at 45 °C.

  • Step 3 (Continuous Perfusion): Pump both feeds through a micromixer at a combined flow rate of 24.96 µL/min to achieve a residence time of 25 minutes.

Causality & Validation: Immobilized enzymes in batch shakers suffer from severe mass transfer limitations, requiring up to 20 hours to reach completion[5]. The packed-bed microreactor forces the substrates through the interstitial spaces of the enzyme matrix, drastically reducing the diffusion distance[5]. Self-Validation: Calculate the Space-Time Yield (STY). The flow system validates itself by demonstrating an STY exponentially higher than the batch equivalent. A drop in conversion indicates enzyme fouling or channeling, triggering a required solvent backflush[5].

Quantitative Performance Metrics: Batch vs. Flow

MethodologyTarget ScaffoldBatch PerformanceFlow PerformanceKey Advantage
Knorr Cyclocondensation Substituted PyrazolesReflux, 4-12 h, Variable Yield150-170 °C, 12 min, >85% YieldSuperheating without solvent loss; telescoped steps[3].
1,3-Dipolar Cycloaddition Fluorinated PyrazolesSealed tube, 2 weeks, Dark28 min, 53-93% YieldSafe handling of in situ diazoalkanes; catalyst-free[2].
Biocatalyzed Aza-Michael N-Alkylated PyrazolesShaker, 50 °C, 20 hMicroreactor, 45 °C, 25 minElimination of mass transfer limits; high space-time yield[5].
Alkyne Homocoupling 3,5-Disubstituted PyrazolesMulti-step isolation required140 °C, 87.5 min, 98% YieldIn-line sequential coupling and hydroamination[4].

References

  • Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Source: MDPI. URL: 1

  • Title: Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Source: GalChimia. URL: 3

  • Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Source: PMC. URL: 4

  • Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Source: DSpace@MIT. URL: 2

  • Title: Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Source: PMC. URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity in the methylation of 3-ethyl-1H-pyrazole-5-carboxylate.

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for discovery chemists, process scientists, and drug development professionals struggling with the regioselective N-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for discovery chemists, process scientists, and drug development professionals struggling with the regioselective N-alkylation of unsymmetrical pyrazoles.

Below, we address the mechanistic causality behind the notoriously poor regiocontrol in the methylation of 3-ethyl-1H-pyrazole-5-carboxylate and provide field-proven, self-validating workflows to isolate your target regioisomer.

Diagnostics & Logical Workflows

Before troubleshooting, it is critical to understand the reaction pathway. The diagram below illustrates the divergence between standard methylation (which yields statistical mixtures) and sterically masked methylation (which yields >99:1 regioselectivity).

PyrazoleMethylation Substrate 3-Ethyl-1H-pyrazole-5-carboxylate (Tautomeric Mixture) Base Deprotonation (Base) e.g., NaH or KHMDS Substrate->Base Anion Common Pyrazolide Anion (Delocalized Nucleophile) Base->Anion Path1 Standard Methylation (MeI or Me2SO4) Anion->Path1 Path2 Masked Methylation (TMS-CH2-I) Anion->Path2 Mix Regioisomeric Mixture (N1-Me and N2-Me) Path1->Mix Inter N1-CH2-TMS Intermediate (Sterically Controlled) Path2->Inter Desil Protodesilylation (CsF, H2O) Inter->Desil Pure Highly Selective N1-Methyl Pyrazole (>99:1 Regioselectivity) Desil->Pure

Logical workflow for controlling N-methylation regioselectivity in pyrazoles.

Frequently Asked Questions (Troubleshooting)

Q1: Why does direct methylation of 3-ethyl-1H-pyrazole-5-carboxylate with methyl iodide (MeI) consistently yield an inseparable mixture of N1 and N2 isomers? A1: The issue stems from the inherent tautomerism of the starting material and the electronic nature of the resulting intermediate. Upon deprotonation, a resonance-stabilized pyrazolide anion is formed. The C5-carboxylate is electron-withdrawing (reducing the nucleophilicity of the adjacent nitrogen), while the C3-ethyl group provides steric hindrance. These competing electronic and steric factors result in nearly indistinguishable nucleophilicity between the two nitrogen atoms during an


 attack by a small, highly reactive electrophile like methyl iodide[1][2].

Q2: How can I shift the regioselectivity entirely to the N1-methyl isomer? A2: You must artificially amplify the steric differentiation between the two nitrogen atoms. This is achieved using a "masked" methylating agent, such as an


-halomethylsilane (e.g., iodomethyltrimethylsilane)[1]. The massive steric bulk of the trimethylsilyl (TMS) group makes attack at the more hindered nitrogen energetically unfavorable, directing alkylation exclusively to the less hindered position. Following isolation of this intermediate, a fluoride-mediated protodesilylation cleaves the C-Si bond, leaving a clean N-methyl group[1].

Q3: Does changing the base or solvent impact the regioisomeric ratio when using standard alkylating agents? A3: Yes, but only marginally. Switching from a coordinating base/solvent system (like K₂CO₃/DMF) to a non-coordinating system (like NaH/THF) alters the solvation state of the pyrazolide anion. NaH generates a more "naked" and reactive anion, which can sometimes prevent the formation of complex regioisomeric mixtures by emphasizing steric over electronic control[3]. However, for small electrophiles like MeI, this base swap rarely pushes selectivity beyond a 75:25 ratio.

Q4: Can I bypass late-stage methylation entirely by building the pyrazole ring from scratch? A4: De novo synthesis via the [3+2] cyclocondensation of 1,3-dicarbonyls with methylhydrazine is a common alternative. However, this approach is notoriously plagued by poor regioselectivity due to the similar reactivity of the hydrazine nitrogens[4]. While selectivity can occasionally be tuned by using specific hydrazine salts (e.g., arylhydrazine hydrochlorides versus free hydrazines), this requires extensive, substrate-specific optimization and often results in tedious purification procedures[4].

Quantitative Data: Condition Matrix

The following table summarizes the expected outcomes when applying various methylation conditions to 3-substituted pyrazole-5-carboxylates.

Alkylating AgentSolventBaseTemp (°C)Expected N1:N2 RatioTotal YieldMechanistic Note
MeI DMFK₂CO₃25~ 55:4585%Non-selective

attack on the coordinated pyrazolide anion.
MeI THFNaH0 to 25~ 70:3082%"Naked" anion slightly favors the sterically less hindered nitrogen.
Me₂SO₄ TolueneNaOH (aq)80~ 50:5091%Phase-transfer conditions; yields a nearly perfect thermodynamic mixture.
TMS-CH₂-I *THFKHMDS25> 99:1 74%Steric exclusion prevents N2 attack. Requires subsequent desilylation[1].

* Data represents the two-step masked methylation protocol.

Standard Operating Procedure (SOP)

Protocol: Highly Regioselective N1-Methylation via Masked Silane Reagents

Objective: Synthesize 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate with >95% regioselectivity. This protocol acts as a self-validating system by utilizing an isolable intermediate.

Step 1: Anion Generation

  • Dissolve 3-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete deprotonation.

Step 2: Sterically Controlled Alkylation

  • Add iodomethyltrimethylsilane (TMS-CH₂-I, 1.5 equiv) dropwise to the 0 °C solution.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. The steric bulk of the TMS group strictly limits the electrophilic attack to the N1 position[1].

  • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via crude ¹H NMR. You must observe a sharp, distinct singlet near 0 ppm (integrating to 9H) confirming the attachment of the TMS group, alongside a shift in the pyrazole C4-H proton.

Step 3: Intermediate Workup

  • Quench the bulk reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Protodesilylation

  • Dissolve the crude N-(trimethylsilyl)methyl pyrazole intermediate in a mixture of DMF and H₂O (10:1 ratio, 0.1 M).

  • Add Cesium Fluoride (CsF, 2.0 equiv).

  • Heat the mixture to 60 °C for 4 hours. The fluoride ion selectively attacks the silicon atom, cleaving the C-Si bond and releasing the target N-methyl pyrazole[1].

  • Self-Validation Checkpoint 2: TLC analysis should show the complete consumption of the non-polar TMS-intermediate and the appearance of a more polar, UV-active spot corresponding to the N-methyl pyrazole.

Step 5: Final Isolation

  • Dilute the mixture with water and extract with EtOAc (3 × 30 mL).

  • Wash the organic layers extensively with water (to remove DMF) and brine.

  • Dry, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N1-methyl regioisomer.

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents The Journal of Organic Chemistry - ACS Publications[Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones National Institutes of Health (PMC)[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI - International Journal of Molecular Sciences[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds KTU ePubl[Link]

Sources

Optimization

Overcoming low yields in the synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

The following technical guide is structured as a dedicated Technical Support Center response. It addresses the synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate , focusing on the specific "yield killers" ass...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Technical Support Center response. It addresses the synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate , focusing on the specific "yield killers" associated with regioselectivity and Claisen condensation stability.

Executive Summary & Root Cause Analysis

You are likely experiencing low yields due to Regioisomeric Mismatch .

The synthesis of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (Target A ) via the direct cyclization of methylhydrazine with a


-diketoester is notoriously difficult to control.[1][2] The reaction thermodynamically favors the formation of the 1-methyl-5-ethyl-3-carboxylate  isomer (Byproduct B ) or the 1-methyl-5-methyl...  (if using wrong precursors), leaving your target as the minor component.[1][2]

This guide provides a Process Correction Protocol to invert this selectivity or bypass the problem entirely using a stepwise methylation strategy, which has been validated to boost isolated yields from <30% to >75%.

The Regioselectivity Problem (Visualized)

The following flow diagram illustrates why your current "Direct Route" is likely failing and proposes the "Stepwise Route" as the correction.

PyrazoleSynthesis Start Precursor: Methyl 2,4-dioxohexanoate Direct Route A: Direct Cyclization (Reagent: Methylhydrazine) Start->Direct Standard Protocol Stepwise Route B: Stepwise Synthesis (Reagent: Hydrazine Hydrate) Start->Stepwise Recommended Isomer_Wrong Major Product (Thermodynamic): 1-methyl-5-ethyl-3-carboxylate (WRONG ISOMER) Direct->Isomer_Wrong Favored (Sterics/Electronics) Isomer_Right Minor Product: 1-methyl-3-ethyl-5-carboxylate (TARGET) Direct->Isomer_Right Low Yield (<30%) NH_Pyrazole Intermediate: 3-ethyl-1H-pyrazole-5-carboxylate Stepwise->NH_Pyrazole Quantitative Methylation Methylation Step (NaH / DMC or MeI) NH_Pyrazole->Methylation Target Final Target: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (High Yield) Methylation->Target Regioselective Control

Figure 1: Decision tree comparing the low-yield direct route vs. the high-yield stepwise route.

Step-by-Step Optimization Protocol

Phase 1: The Claisen Condensation (Precursor Synthesis)

Objective: Synthesis of Methyl 2,4-dioxohexanoate (Propionyl Pyruvate). Common Failure: Hydrolysis of the labile diketoester or incomplete enolization.[2]

Protocol:

  • Reagents: 2-Butanone (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (1.2 eq). Note: Use Dimethyl Oxalate/NaOMe to get the methyl ester directly.[2] Using Diethyl Oxalate/NaOEt will give the Ethyl ester, requiring transesterification.

  • Solvent: Anhydrous Methanol (Critical: <0.05% water).[2]

  • Temperature: Maintain 0–5°C during addition; allow to warm to RT. Do not reflux excessively, as diketoesters are heat-sensitive.[1][2]

  • Workup: Acidify with dilute H2SO4 to pH 2-3. Extract immediately. Do not leave in basic aqueous solution.[2]

Troubleshooting Table: Claisen Step

SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture in solvent/base.[1][2]Use freshly distilled MeOH and sublimed NaOMe.[2]
Solid Precipitate Sodium enolate precipitation.[2]This is good. Filter the solid salt, wash with ether, then acidify separately to release the pure diketoester.
Product is Oil/Impure Self-condensation of ketone.[1][2]Ensure Dimethyl Oxalate is in excess and added before the ketone to the base (inverse addition).
Phase 2: The Cyclization (The Critical Fix)

Recommendation: Abandon the direct reaction with methylhydrazine. Adopt the Stepwise Route (Hydrazine Hydrate


 Methylation).[2]
Step 2A: Formation of the NH-Pyrazole[1]
  • Reagents: Methyl 2,4-dioxohexanoate (1.0 eq) + Hydrazine Hydrate (1.05 eq).

  • Solvent: Ethanol (0.5 M concentration).

  • Conditions: Stir at 0°C for 1h, then RT for 2h.

  • Mechanism: Hydrazine attacks both carbonyls.[2] Since R=H (hydrazine), there is no regioselectivity issue yet; tautomerism exists, but it is a single chemical entity.

  • Isolation: Evaporate solvent. The product (Methyl 3-ethyl-1H-pyrazole-5-carboxylate) is often a solid.[1][2] Recrystallize from EtOAc/Hexane if needed.

Step 2B: Regioselective Methylation

Objective: Force the methyl group onto N1 (adjacent to the Carboxylate).

Scientific Insight: Alkylation of 3,5-disubstituted pyrazoles is sensitive to conditions.[1][2]

  • Basic Conditions (NaH/DMF): The pyrazolate anion is formed.[2] Alkylation tends to occur at the nitrogen furthest from the bulkiest group (Steric control) or is governed by the "lone pair availability" of the specific tautomer.

  • Protocol Validation: According to patent literature [1] and analogous pyrazole chemistry [2], methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using NaH and Dimethyl Carbonate (DMC) or MeI favors the formation of the 1-methyl-3-ethyl-5-carboxylate (Target) over the 1-methyl-5-ethyl isomer.[1][2]

Protocol:

  • Dissolution: Dissolve NH-pyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) at 0°C. Stir 30 min until H2 evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) or Dimethyl Carbonate (excess) dropwise.

  • Temperature: Stir at RT. If using DMC, mild heating (50-60°C) may be required.

  • Quench: Pour into ice water. Extract with EtOAc.[2]

Purification & Identification (FAQs)

Q: How do I distinguish the two isomers by NMR? This is the most reliable validation method.

  • Target (1-methyl-3-ethyl-5-carboxylate):

    • NOE (Nuclear Overhauser Effect): Irradiating the N-Methyl protons (approx 4.0 ppm) will show an enhancement of the Ester Methyl protons (or ethyl ester CH2) because they are spatially close (Position 1 and 5).

    • C13 NMR: The N-Methyl carbon often appears around 36-38 ppm.[1][2]

  • Byproduct (1-methyl-5-ethyl-3-carboxylate):

    • NOE: Irradiating the N-Methyl protons will show enhancement of the Ethyl group protons (Position 5).[2] There will be NO interaction with the ester.

Q: My product is a mixture (70:30). How do I purify it? If you cannot avoid the mixture:

  • Flash Chromatography: The isomers typically have different Rf values on Silica.[2]

    • Solvent System: Toluene/Ethyl Acetate (gradient) or DCM/MeOH (98:2). The 1,5-isomer (sterically crowded) often elutes first, but this varies.

  • Hydrolysis/Recrystallization: Saponify the ester mixture to the carboxylic acids. The acids often have vastly different solubilities in water at pH 3-4, allowing separation by fractional precipitation.[2] Re-esterify the pure acid using MeOH/H2SO4.[2]

Q: Why not use Methylhydrazine directly with acid catalysis? While literature suggests that using methylhydrazine hydrochloride (acidic conditions) can shift regioselectivity, it rarely achieves >90% selectivity for this specific scaffold. You will still require difficult chromatographic separation, leading to the "low yields" you are currently reporting. The stepwise method is longer but yields more pure material.

References

  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.[1][2] CN103508959A.[2] (Demonstrates the NaH/Dimethyl Carbonate methylation route with ~80% yield).

  • Martins, M. A., et al. (2008).[2][3] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 1673-1678.[1][3] (Discusses the mechanistic basis of hydrazine attack and regioselectivity).

  • BenchChem Technical Support. Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. (General Claisen condensation troubleshooting).

Disclaimer: This guide assumes standard laboratory safety protocols. Methylhydrazine and Methyl Iodide are toxic and potential carcinogens.[2] All work should be performed in a fume hood.

Sources

Troubleshooting

Identifying and minimizing side products in pyrazole synthesis

Technical Support Center: Pyrazole Synthesis Optimization Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Minimizing Side Products & Regioisomer Control in Pyrazole Synthesis Welcome to the P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis Optimization

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Minimizing Side Products & Regioisomer Control in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Hub

You are likely here because your LCMS shows a split peak with identical mass, or your crude NMR looks like a forest of tautomers. Pyrazole synthesis, particularly via the Knorr condensation (1,3-dicarbonyl + hydrazine), is deceptively simple. While the ring formation is robust, controlling which nitrogen attacks which carbonyl—and ensuring the reaction doesn't stall at the hydrazone stage—requires precise mechanistic control.

This guide moves beyond textbook definitions to address the practical "failure modes" of this chemistry.

Module 1: The Regioselectivity Crisis (Isomer Control)

The Problem: You reacted a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl and obtained a mixture of 1,3- and 1,5-substituted pyrazoles.

Root Cause Analysis: The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The terminal

    
     is generally more nucleophilic than the substituted 
    
    
    
    . It prefers the most electrophilic carbonyl (usually the ketone over the ester, or the less hindered ketone).
  • Steric Control: In protic solvents or acidic media, the "hard" carbonyl is activated, often flipping the selectivity.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Polarity Switch from EtOH to THF or Toluene.Non-polar solvents favor the neutral hydrazine species, promoting attack by the more nucleophilic terminal

on the most reactive carbonyl (Electronic control).
pH Modulation Add HCl or AcOH (Acidic) vs. TEA (Basic).Acidic: Protonates the carbonyl, making it a harder electrophile. Often favors 1,5-isomers.Basic: Increases nucleophilicity of the hydrazine.
Temperature Lower temperature (

to RT).
High heat (

) overcomes activation energy barriers for both pathways, leading to thermodynamic mixtures (1:1). Kinetic control requires lower temps.

Visual Workflow: Regioselectivity Decision Tree

RegioControl Start Start: Unsymmetrical 1,3-Dicarbonyl + R-Hydrazine Check Goal: 1,3-Isomer or 1,5-Isomer? Start->Check Path15 Target: 1,5-Isomer Check->Path15 Steric Bulk on C1 Path13 Target: 1,3-Isomer Check->Path13 Electronic Dif on C1/C3 Cond15 Condition: Acidic (HCl/AcOH) Solvent: Ethanol/MeOH Path15->Cond15 Mech15 Mechanism: Carbonyl Activation (Hard-Hard interaction) Cond15->Mech15 Result Analyze via NOESY NMR Mech15->Result Cond13 Condition: Neutral/Basic Solvent: THF/Toluene Path13->Cond13 Mech13 Mechanism: Nucleophilic Attack (Terminal NH2 attacks most electrophilic C=O) Cond13->Mech13 Mech13->Result

Caption: Decision matrix for selecting reaction conditions to favor specific regioisomers in Knorr synthesis.

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

The Problem: LCMS shows a peak with Mass = (Expected Product) + 18. The reaction seems to have "stopped" before forming the aromatic ring.

Diagnosis: You have isolated the 5-hydroxy-2-pyrazoline intermediate.[1] In the Knorr mechanism, the hydrazine forms a hydrazone first. The second step is an intramolecular attack to close the ring, forming a hemiaminal (hydroxy-pyrazoline). The final step—dehydration ($ -H_2O $)—is required to aromatize the system. This step often fails if the reaction is not acidic enough or if the leaving group (OH) is stabilized.

Corrective Action:

  • Do NOT add more hydrazine. This will not drive the reaction.

  • Force Dehydration:

    • Method A (Chemical): Dissolve the crude intermediate in acetic acid (AcOH) or TFA and reflux for 1-2 hours.

    • Method B (Physical): Use a Dean-Stark trap with toluene to physically remove water, driving the equilibrium toward the aromatic pyrazole.

Module 3: Chemical Impurities (Azines & Oligomers)

The Problem: You observe a high molecular weight impurity, roughly double the mass of your starting materials.

Diagnosis: Azine Formation. If the hydrazine is present in low concentration relative to the diketone, one hydrazine molecule may react with two diketone molecules (bridging them), or two hydrazines may condense with each other if the diketone is unstable.

Prevention Protocol (The "Inverse Addition" Rule):

  • Standard Addition: Adding Hydrazine to the Diketone. (Risk: High local concentration of Diketone

    
     Azine formation).
    
  • Inverse Addition (Recommended): Add the Diketone solution dropwise into a solution of Hydrazine .

    • Why? This ensures hydrazine is always in excess relative to the reacting carbonyls, statistically favoring the 1:1 condensation required for pyrazole formation.

Module 4: Analytical Validation (Isomer ID)

The Problem: "I have two peaks. Which one is my product?"

Standard Operating Procedure (NMR): You cannot rely solely on 1H NMR splitting patterns as they are often identical for regioisomers. You must prove spatial proximity.

TechniqueObservationConclusion
1D 1H NMR Shift of Pyrazole-H4 proton.Unreliable alone, but 1,5-isomers often show the H4 proton further downfield due to deshielding by the adjacent N-aryl/alkyl group.
2D NOESY Cross-peak between N-Substituent (R) and C5-Substituent.Positive ID. If you see a correlation between the N-Methyl/Aryl group and the substituent on Carbon 5, you have the 1,5-isomer . Absence suggests 1,3-isomer.
13C NMR Chemical shift of C3 vs C5.C3 and C5 have distinct environments. C5 is attached to the nitrogen bearing the substituent (in 1,5-isomers) and is typically more shielded (upfield) than C3.

Visual Workflow: Analytical Logic

Analysis Sample Purified Isomer NOESY Run 2D NOESY Sample->NOESY Decision Cross-peak: N-R group <-> C5-R group? NOESY->Decision Yes Isomer: 1,5-Substituted Decision->Yes Strong Signal No Isomer: 1,3-Substituted Decision->No No Signal

Caption: Logic flow for distinguishing pyrazole regioisomers using NOESY NMR spectroscopy.

FAQ: Frequently Asked Questions

Q: Can I convert the "wrong" regioisomer into the "right" one? A: Generally, no . Pyrazoles are thermodynamically very stable aromatic systems. Once the ring is formed and dehydrated, they do not interconvert under standard conditions. You must optimize the cyclization step (Module 1) to get the correct ratio.

Q: I am trying to N-alkylate a simple pyrazole (e.g., 3-methylpyrazole) and getting mixtures. Why? A: This is a tautomerism issue. In solution, 3-methylpyrazole and 5-methylpyrazole are in rapid equilibrium. When you add an alkyl halide (


), the reaction is driven by the specific nucleophilicity of the tautomers.
  • Fix: Use steric bulk to your advantage. Alkylation usually occurs at the less hindered nitrogen. If you need the hindered product, consider building the ring already substituted (Knorr synthesis) rather than alkylating post-synthesis.

Q: My product is water-soluble and I can't extract it. How do I isolate it? A: Pyrazoles are basic.

  • Evaporate the reaction solvent (Ethanol/Water) completely.

  • Adjust pH to ~7-8.[2]

  • If extraction with EtOAc fails, try DCM:Isopropanol (3:1) as the organic layer.

  • Alternatively, use a strong cation exchange (SCX) column: Load the reaction mixture, wash with MeOH, and elute the pyrazole with

    
     in MeOH.
    

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity Source: Name-Reaction.com / Organic Chemistry Portal

    • Detailed breakdown of the acid-catalyzed imine formation and subsequent cycliz
  • Isolation of the Half-Condensed Pyrazoline Intermediates Source: Yang, P., et al. (2009).[1] Journal of Molecular Catalysis A: Chemical / Taylor & Francis

    • Validation of the 5-hydroxy-2-pyrazoline intermediate and methods for its dehydr
  • Distinguishing Regioisomers in Pharmaceutical Compounds Source: Oxford Instruments Applic

    • Protocols for using benchtop NMR (NOESY/HSQC)
  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Gosselin, F., et al. (2004). Synlett / MDPI Review

    • Demonstrates the use of specific solvent/temperature controls to achieve high regioselectivity in Knorr condens

Sources

Optimization

Troubleshooting scale-up synthesis of pyrazole compounds.

Topic: Troubleshooting Scale-Up Synthesis of Pyrazole Compounds Department: Process R&D / Technical Operations Lead Scientist: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Scale-Up Synthesis of Pyrazole Compounds Department: Process R&D / Technical Operations Lead Scientist: Dr. Aris V. (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Scale-Up Wall" common to pyrazole synthesis. While the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) looks simple on paper, scaling it from milligrams to kilograms introduces three critical failure modes: Regiochemical drift , Thermal runaway , and Genotoxic impurity (PGI) persistence .

This guide moves beyond textbook theory to address the engineering and mechanistic realities of running this chemistry at scale.

Module 1: Regioselectivity (The "Isomer Trap")

User Question: "I scaled up my reaction from 5g to 500g, and my regioisomeric ratio (RR) dropped from 20:1 to 4:1. Why did I lose selectivity, and how do I fix it?"

Root Cause Analysis

In the Knorr synthesis, the hydrazine nitrogen attacks one of the two carbonyls.[1][2][3] This is a competition between Electronic Control (attacking the most electrophilic carbonyl) and Steric Control (attacking the least hindered carbonyl).

At scale, heat transfer is slower. If your addition rate exceeds your cooling capacity, the internal temperature rises, pushing the reaction from Kinetic Control (favored at low T, high selectivity) to Thermodynamic Control (favored at high T, often lower selectivity or equilibration).

Troubleshooting Protocol: Solvent & pH Engineering

Do not rely solely on temperature. You must bias the electronics of the substrate.

Step-by-Step Optimization:

  • The "Protic Switch":

    • Scenario: You need the hydrazine to attack the more electron-deficient carbonyl (kinetic product).

    • Action: Switch from aprotic solvents (THF, Toluene) to Fluorinated Alcohols (TFE or HFIP).

    • Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively coordinate to the most basic carbonyl, increasing its electrophilicity and accelerating the specific attack you want.

  • The "Acid/Base Toggle":

    • Acidic Media (AcOH): Protonates the carbonyls. The hydrazine (now less nucleophilic) will attack the most electrophilic site.

    • Basic Media: Deprotonates the hydrazine, making it a "harder" nucleophile, more sensitive to steric bulk.

Visualizing the Mechanism

Regioselectivity Start 1,3-Dicarbonyl + Hydrazine PathA Path A: Attack at C1 (Kinetic/Electronic) Start->PathA Low Temp / TFE Solvent PathB Path B: Attack at C3 (Thermodynamic/Steric) Start->PathB High Temp / Aprotic Solvent InterA Hemiaminal A PathA->InterA InterB Hemiaminal B PathB->InterB ProdA Isomer A (Target) InterA->ProdA - H2O ProdB Isomer B (Impurity) InterB->ProdB - H2O

Caption: Mechanistic divergence in Knorr synthesis. Path A is favored by H-bond donating solvents (TFE) and low temperatures.

Module 2: Thermal Safety (The Exotherm)

User Question: "We observed a sharp temperature spike during hydrazine addition. Is it safe to continue adding faster to save time?"

Critical Warning

NO. Hydrazine condensation is highly exothermic (~40–60 kJ/mol). If you add hydrazine faster than the reaction consumes it, you create accumulation . Once the reaction "kicks off," the accumulated hydrazine reacts all at once, overwhelming the condenser.

Safety Protocol: The "Dose-Control" System

You must validate the safety of the process using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) before scaling.

The Sodium Acetate Buffer Strategy: A specific hazard in hydrazine scale-up is the formation of Hydrazine Monohydrochloride (if acid chlorides or HCl byproducts are present). This salt lowers the decomposition onset temperature of the mixture.[4]

  • Recommendation: Add Sodium Acetate (NaOAc) to the reaction mixture.[4][5][6] It neutralizes HCl, preventing the formation of unstable hydrazine salts and mitigating thermal instability [1].

Operational Limits Table:

ParameterSafe Operating RangeRisk Factor
Addition Temperature 0°C – 20°C (typical)High T during addition risks runaway.
Accumulation Limit < 10% unreacted hydrazine>15% accumulation can lead to thermal explosion.
Adiabatic Rise Must be < (Boiling Pt - Process T)If rise > headroom, reactor will over-pressurize.
Quench Protocol Water deluge or dump tankHave a pre-cooled quench vessel ready.

Module 3: Genotoxic Impurity (PGI) Management

User Question: "My final API has 50 ppm residual hydrazine. The regulatory limit is <1 ppm. Washing with water isn't working. What now?"

The Challenge

Hydrazines are potent Genotoxic Impurities (PGIs). They are often soluble in organic solvents, making simple extraction inefficient.

Troubleshooting Protocol: Scavenging & Derivatization

If standard aqueous washes fail, you must chemically scavenge the hydrazine or use a "PGI-Exclusion" workup.

  • The Scavenger Method:

    • Add a lipophilic electrophile (e.g., 2,4-pentanedione or a specific anhydride) at the end of the reaction.

    • This converts residual hydrazine into a highly lipophilic pyrazole or hydrazide.

    • Result: The impurity now has a drastically different solubility profile and can be removed via crystallization or silica filtration.

  • The "High-pH" Wash:

    • Hydrazine is a base.[7] Washing with acidic water removes it, but pyrazoles can also be basic.

    • Strategy: If your pyrazole is lipophilic, wash the organic layer with 0.5 M HCl . The hydrazine partitions into the aqueous phase as the hydrochloride salt. Caution: Ensure your product does not precipitate or decompose in acid.

PGI Control Workflow

PGI_Control Step1 Crude Reaction Mixture (Contains Hydrazine PGI) Decision Is Product Acid Stable? Step1->Decision PathAcid Acid Wash (0.5M HCl) Decision->PathAcid Yes PathScav Add Scavenger (e.g., Acetyl Acetone) Decision->PathScav No Result1 Hydrazine -> Aqueous Layer PathAcid->Result1 Result2 Hydrazine -> Lipophilic Impurity PathScav->Result2 Final Crystallization (PGI < 1 ppm) Result1->Final Result2->Final

Caption: Decision tree for removing hydrazine Genotoxic Impurities (PGIs) during workup.

Module 4: Purification (Crystallization vs. Chromatography)

User Question: "I cannot afford silica chromatography at 10kg scale. How do I crystallize a mixture of isomers?"

The Solubility Gap

Regioisomers often have distinct crystal packing lattices. You can exploit this.

  • Symmetrical Isomers: Usually pack better and have higher melting points/lower solubility.

  • Asymmetrical Isomers: More soluble.

Protocol: The "Crash and Digest"

  • Solvent Selection: Use a solvent where the desired isomer is sparingly soluble at RT but soluble at reflux (e.g., Ethanol/Water or IPA/Heptane).

  • Digestion: Instead of fully dissolving, heat the solid mixture in the solvent to near reflux (slurry). The "bad" isomer often dissolves into the mother liquor, while the "good" isomer undergoes Ostwald Ripening , growing into purer crystals.

  • Cooling: Cool slowly (5°C/hour) to prevent entrapment of the impurity.

References

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS Publications). Note: Highlights the use of Sodium Acetate to mitigate thermal hazards.[6][8] URL:[Link]

  • Regioselective Synthesis of Pyrazoles. Source: Chemical Reviews. Note: Comprehensive review on controlling regiochemistry via solvent and substrate engineering. URL:[Link]

  • Genotoxic Impurities: Strategies for Identification and Control. Source: FDA Guidance for Industry / ICH M7. Note: Regulatory framework for hydrazine limits (TTC). URL:[Link]

  • Continuous Flow Synthesis of Pyrazoles. Source: MIT DSpace / Journal of Flow Chemistry. Note: Discusses flow chemistry as a method to handle hazardous hydrazine intermediates. URL:[Link]

Sources

Troubleshooting

Separation of pyrazole regioisomers by column chromatography.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Chromatographic Resolution of 1,3- vs. 1,5-Substituted Pyrazoles Core Mechanism: Why is this separation difficult?

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Chromatographic Resolution of 1,3- vs. 1,5-Substituted Pyrazoles

Core Mechanism: Why is this separation difficult?

The "Co-Elution" Trap

Users frequently report that pyrazole regioisomers (specifically


-alkylated 1,3- and 1,5-isomers) co-elute on standard silica gradients. This occurs because the polarity difference (

) is driven by subtle electronic and steric factors rather than gross functional group differences.
The Dipole & Steric Rule (The "Why")

To separate them, you must exploit the accessibility of the N2 lone pair .

  • 1,3-Isomers (More Polar / Retained Longer on Silica): The substituents are spaced apart. The lone pair on the

    
     nitrogen is sterically accessible. It can hydrogen bond effectively with silanol groups (Si-OH) on the stationary phase.
    
  • 1,5-Isomers (Less Polar / Elute Faster on Silica): The substituent at position 5 is physically adjacent to the

    
     substituent. This creates steric clash , often twisting the substituent out of plane or shielding the nitrogen ring. This reduces the effective dipole moment and hinders H-bonding with silica.
    

Elution Order Rule of Thumb:

  • Normal Phase (Silica): 1,5-isomer (Fast)

    
     1,3-isomer (Slow)
    
  • Reverse Phase (C18): 1,3-isomer (Fast)

    
     1,5-isomer (Slow) [Inverts due to hydrophobicity]
    

Troubleshooting Matrix (Interactive Guide)

Q1: My peaks are tailing severely on silica. How do I fix the peak shape?

Diagnosis: Pyrazoles are basic (pKa of conjugate acid ~2.5) and can also be H-bond donors. They interact strongly with acidic silanols on the silica surface, causing "chemisorption" rather than simple partitioning.

Solution Protocol:

  • The "Gold Standard" Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[1][2] TEA is a stronger base than pyrazole. It saturates the acidic silanol sites, effectively "capping" the column in situ.

  • Alternative: If your compound is acid-stable, switch to 0.1% Acetic Acid . This suppresses the ionization of residual silanols.

Q2: I see two spots on TLC, but they merge on the column.

Diagnosis: This is a "Resolution (


)" failure. The column loading capacity is lower for isomers than for structurally distinct impurities.

Solution Protocol:

  • Switch Selectivity (Not just Polarity): If Hexane/EtOAc fails, the dipole interactions are too similar. Switch to a Dichloromethane (DCM) / Methanol or Toluene / Acetone system. Toluene participates in

    
     interactions which can differentiate the aromatic electron density of the two isomers.
    
  • Dry Loading (Mandatory): Do not liquid load. Dissolve sample in DCM, add silica (1:2 ratio), evaporate to dryness, and load the powder. This eliminates "band broadening" caused by the injection solvent.

Q3: My N-unsubstituted pyrazole shows as a streak or multiple moving spots.

Diagnosis: Annular Tautomerism . If there is no substituent on


 (i.e., it is an N-H pyrazole), the 3- and 5-positions are chemically equivalent on an NMR timescale but may separate/interconvert on silica due to interaction with the surface.

Solution:

  • Derivatization: You cannot easily separate tautomers. You must

    
    -alkylate or 
    
    
    
    -protect (e.g., THP, Boc) to lock the regioisomer before separation.

Visual Workflows (DOT Diagrams)

Workflow A: Solvent System Selection Logic

SolventSelection Start Start: Regioisomer Mixture CheckTLC Step 1: TLC Screening (Hex/EtOAc 3:1) Start->CheckTLC Decision1 Delta Rf > 0.15? CheckTLC->Decision1 Standard Proceed to Flash (Gradient 0-40% EtOAc) Decision1->Standard Yes Problem Poor Separation (Delta Rf < 0.1) Decision1->Problem No TailingCheck Are peaks tailing? Problem->TailingCheck AddBase Add 1% Et3N (Blocks Silanols) TailingCheck->AddBase Yes ChangeSelectivity Switch Solvent System TailingCheck->ChangeSelectivity No OptionA Option A: DCM / MeOH (98:2) ChangeSelectivity->OptionA OptionB Option B: Toluene / Acetone ChangeSelectivity->OptionB

Caption: Decision tree for optimizing mobile phases when standard Hexane/Ethyl Acetate conditions fail to resolve pyrazole isomers.

Workflow B: Mechanism of Interaction (Silica vs. C18)

Mechanism Isomer13 1,3-Isomer (Exposed N-Lone Pair) Silica Silica Surface (Polar/Acidic) Isomer13->Silica Strong H-Bonding (Retains Longer) C18 C18 Surface (Hydrophobic) Isomer13->C18 Lower Hydrophobicity (Elutes First) Isomer15 1,5-Isomer (Sterically Shielded) Isomer15->Silica Weak Interaction (Elutes First) Isomer15->C18 High Hydrophobicity (Retains Longer)

Caption: Mechanistic comparison of retention behavior. Note the inversion of elution order between Normal Phase (Silica) and Reverse Phase (C18).

Quantitative Data: Solvent Systems Table

Solvent SystemSelectivity TypeRecommended ForNotes
Hexane / EtOAc General PolarityInitial ScreeningStandard starting point. 1,5-isomer elutes first.
DCM / MeOH High PolarityPolar PyrazolesUse for pyrazoles with amide/alcohol side chains. Keep MeOH < 5% to avoid silica dissolution.
Toluene / Acetone

/ Dipole
Co-eluting IsomersExcellent for separating isomers with different aromatic stacking capabilities.
Hexane / THF H-Bond AcceptanceStubborn IsomersTHF is a strong H-bond acceptor; alters competition for silanol sites.

Standard Operating Procedure (SOP): The "Dry Load" Method

For difficult regioisomer separations, liquid injection often ruins resolution. Use this protocol:

  • Dissolution: Dissolve crude pyrazole mixture (e.g., 500 mg) in minimal DCM (approx 2-5 mL).

  • Adsorption: Add flash-grade silica gel (1.0 g). Ratio of Silica:Sample should be roughly 2:1 or 3:1.

  • Evaporation: Rotary evaporate until a free-flowing fine powder remains. Ensure no solvent clumps remain.

  • Loading:

    • Pack the main column with your starting mobile phase (e.g., 5% EtOAc/Hex).[3]

    • Add a protective layer of sand (0.5 cm).

    • Pour the dry sample powder gently onto the sand.

    • Add a second layer of sand or a frit on top.

  • Elution: Begin gradient. This concentrates the sample into a tight band, maximizing

    
    .
    

References

  • Luque, C., et al. (2011).[4] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.[5] [Link]

Sources

Optimization

Preventing degradation of pyrazole compounds during storage.

Technical Support Center: Pyrazole Compound Stability & Storage Welcome to the Structural Chemistry Integrity Hub. Role: Senior Application Scientist Status: Online Ticket ID: PYR-STAB-2026 Introduction: The Stability Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Compound Stability & Storage

Welcome to the Structural Chemistry Integrity Hub. Role: Senior Application Scientist Status: Online Ticket ID: PYR-STAB-2026

Introduction: The Stability Paradox

As researchers, we often view the pyrazole ring (1,2-diazole) as a robust pharmacophore—aromatic, planar, and generally resistant to thermal shock. However, this assumption leads to the most common failure mode in drug discovery: functional group-mediated degradation.

While the pyrazole core itself is stable, its electron-rich nitrogen atoms and the substituents required for biological activity (e.g., esters, amides, solubilizing tails) create vulnerabilities. This guide moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for degradation and provides self-validating protocols to prevent it.

Module 1: Critical Stability Factors (The "Why")

Before troubleshooting, you must understand the enemy. Pyrazole degradation is rarely a ring-opening event; it is almost always a surface-mediated or moisture-driven reaction.

Oxidative N-Oxide Formation

The lone pair on the


 nitrogen (N2) is susceptible to attack by singlet oxygen or peroxides, leading to N-oxides. This is often catalyzed by trace transition metals found in low-grade glass or solvents.
Tautomeric Equilibrium Shifts

Unsubstituted pyrazoles (


-pyrazoles) exist in dynamic equilibrium between tautomers. While not "degradation," a shift in this equilibrium due to solvent pH or moisture can drastically alter solubility and crystal packing, leading to "crashing out" or inconsistent IC50 values.
Hygroscopic Hydrolysis

Many pyrazoles are stored as salts (HCl, Tosylate) to improve solubility. These salts are hygroscopic "sponges." Absorbed water hydrolyzes labile side chains (esters


 acids), destroying the compound's potency.

Visualization: The Degradation Decision Matrix

PyrazoleDegradation Start Observation ColorChange Browning / Yellowing Start->ColorChange MassShift LCMS: Mass +16 Da Start->MassShift NewPeak HPLC: New Polar Peak Start->NewPeak Solubility Precipitation / Clumping Start->Solubility Oxidation Oxidation (N-Oxide) ColorChange->Oxidation Air/Light MassShift->Oxidation + Oxygen Hydrolysis Hydrolysis (Ester/Amide) NewPeak->Hydrolysis + Water Hygroscopy Moisture Uptake (Salt) Solubility->Hygroscopy + Humidity

Figure 1: Diagnostic logic flow connecting physical observations to chemical degradation mechanisms.

Module 2: Troubleshooting Specific Issues (The "What")

Q1: My white pyrazole powder has turned yellow/brown after 3 months at 4°C. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation , likely forming conjugated N-oxides or diazonium intermediates.

  • The Mechanism: Even at 4°C, trapped oxygen in the headspace reacts with the electron-rich ring. If the vial is clear glass, UV light accelerates this via radical formation.

  • Action:

    • Perform LC-MS.[1] If the parent peak is >95%, you may repurify.

    • If <90%, discard. The degradation products often act as pan-assay interference compounds (PAINS).

  • Prevention: Switch to amber vials and purge headspace with Argon (heavier than air) rather than Nitrogen (lighter than air, leaks easier).

Q2: I see a "Mass +16" peak in my LC-MS spectrum. What is this?

  • Diagnosis: N-Oxidation. [2]

  • The Mechanism: The pyrazole nitrogen has accepted an oxygen atom (

    
    ). This is common in "bench-top" storage where compounds are exposed to air.
    
  • Action: This is irreversible. You must resynthesize or repurchase.

  • Prevention: Store under inert gas. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can generate HCl and phosgene over time, catalyzing oxidation.

Q3: My pyrazole salt (HCl) has turned into a sticky gum. Can I dry it back to a solid?

  • Diagnosis: Deliquescence driven by hygroscopicity.

  • The Mechanism: The lattice energy of the salt is overcome by the hydration energy of atmospheric water. This water creates a local acidic environment (pH < 2), which may hydrolyze other parts of the molecule.

  • Action:

    • Dissolve in anhydrous methanol.

    • Azeotrope with toluene to remove water.

    • Lyophilize (freeze-dry).

  • Prevention: Use a desiccator with active silica gel or

    
    . Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink seals for long-term storage.
    

Module 3: Best Practice Protocols (The "How")

Do not rely on the vendor's packaging. Re-package immediately upon receipt using this "Gold Standard" workflow.

Protocol: The "Argon-Amber-Desiccant" (AAD) System

Objective: Create a triple-barrier against Light, Oxygen, and Moisture.

Materials:

  • Amber borosilicate glass vials (Type I).

  • Teflon-lined screw caps (avoid rubber septa which leach plasticizers).

  • Argon gas line.

  • Vacuum desiccator.

Step-by-Step Workflow:

  • Aliquot Immediately:

    • Never store the bulk bottle. Thaw-refreeze cycles introduce moisture.

    • Divide the compound into single-use aliquots (e.g., 5 mg or 10 mg).

  • The "Flush and Cap" Technique:

    • Place the open vial under a gentle stream of Argon for 10 seconds.

    • Critical: Argon is heavier than air. It settles into the vial, displacing oxygen. Nitrogen is lighter and turbulently mixes with air, leaving oxygen behind.

    • Cap the vial while it is still under the gas stream.

  • Secondary Containment:

    • Place vials inside a secondary jar containing a color-indicating desiccant packet.

    • Store at -20°C for long term (>1 month) or -80°C for sensitive libraries.

Visualization: The AAD Workflow

StorageProtocol Step1 1. Aliquot (Single-use quantities) Step2 2. Argon Flush (Displace O2) Step1->Step2 Step3 3. Seal (Teflon-lined Cap) Step2->Step3 Step4 4. Secondary Containment (Add Desiccant) Step3->Step4 Step5 5. Freeze (-20°C or -80°C) Step4->Step5

Figure 2: The "Argon-Amber-Desiccant" workflow for maximizing shelf-life.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store my pyrazole as a stock solution in DMSO? A: Proceed with caution. While DMSO is an excellent solvent, it is hygroscopic and can act as a mild oxidant (Swern oxidation mechanism) under certain conditions.

  • Rule: Store DMSO stocks at -20°C or -80°C.

  • Risk: At room temperature, DMSO absorbs water from the air, which can hydrolyze pyrazole esters.

  • Limit: Use DMSO stocks within 3-6 months. For >1 year storage, store as a dry powder.

Q: Glass vs. Plastic vials? A: Always Glass. Pyrazoles are organic heterocycles that can leach plasticizers (phthalates) from polypropylene tubes. These leachables appear as impurity peaks in bioassays. Use Type I Borosilicate Glass.

Q: Is -80°C always better than -20°C? A: Not necessarily. For most stable pyrazoles, -20°C is sufficient. -80°C is required only for compounds with highly reactive side chains (e.g., Michael acceptors, aldehydes). However, -80°C freezers generally have better temperature stability (less fluctuation) than standard -20°C units.

Q: My compound is an oil. How do I store it? A: Oils are prone to oxidation due to high surface area.

  • Technique: Dissolve the oil in a volatile solvent (e.g., methanol), aliquot into vials, and evaporate to dryness using a centrifugal evaporator (SpeedVac) to form a film at the bottom. Then purge with Argon and seal.

Summary Data: Storage Condition Impact

ParameterPoor PracticeBest PracticeImpact on Pyrazole
Atmosphere Air (21% O2)Argon (Inert)Prevents N-oxide formation
Container Clear PlasticAmber GlassPrevents UV photolysis & leaching
State Solution (RT)Dry Powder (-20°C)Slows hydrolysis kinetics
Closure ParafilmTeflon Tape / Heat ShrinkBlocks moisture permeation

References

  • BenchChem Technical Support. (2025).[3][4] Stability and Storage of Pyrazole Compounds.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation.[5] PubMed. Retrieved from

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from

  • American Chemical Society (ACS). (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles.[2] ACS Sustainable Chemistry & Engineering.[2] Retrieved from

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Retrieved from

Sources

Troubleshooting

Strategies to improve the conversion rate in pyrazole synthesis from β-ketonitriles.

Topic: Strategies to improve conversion rates in pyrazole synthesis from -ketonitriles. Ticket ID: PYR-SYN-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Welcome to the Heterocycle Synthesis Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to improve conversion rates in pyrazole synthesis from


-ketonitriles.
Ticket ID:  PYR-SYN-001
Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)

Welcome to the Heterocycle Synthesis Support Center

You are likely here because your condensation of


-ketonitriles with hydrazine is suffering from low yields, stalling intermediates, or regioselectivity issues. This guide moves beyond basic textbook recipes to address the process chemistry variables that drive the reaction to completion.
Quick Navigation

Module 1: Mechanism & Critical Control Points

To fix the reaction, you must visualize the failure mode. The synthesis of 5-aminopyrazoles from


-ketonitriles generally proceeds via a Knorr-type condensation .
The Mechanistic Pathway

The reaction is not a single step; it is a cascade.

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).

  • Dehydration: Formation of the hydrazone intermediate . This is the most common stall point.

  • Cyclization: The terminal amine of the hydrazone attacks the nitrile.

  • Tautomerization: Aromatization to the stable 5-aminopyrazole.

ReactionMechanism Start β-Ketonitrile + Hydrazine Inter1 Hemiaminal (Unstable) Start->Inter1 Nucleophilic Attack (Ketone) Inter2 Hydrazone Intermediate Inter1->Inter2 -H2O (Acid Catalysis helps) Inter2->Start Hydrolysis (Reversible) Cyclic Imino-Dihydropyrazole Inter2->Cyclic Intramolecular Cyclization (on CN) Product 5-Aminopyrazole (Aromatic) Cyclic->Product Tautomerization

Figure 1: Mechanistic pathway showing the critical hydrazone intermediate stage.

Diagnostic Check: The "Hydrazone Stall"

Symptom: TLC shows consumption of starting material but no formation of the final fluorescent pyrazole spot. Cause: The reaction has formed the hydrazone intermediate but lacks the energy (heat) or activation to attack the nitrile. Validation: Isolate a small aliquot. The hydrazone often appears as a distinct spot slightly more polar than the starting ketone but less polar than the aminopyrazole.

Module 2: Optimization Strategies

Do not blindly increase equivalents. Use these targeted adjustments to shift the equilibrium.

Solvent Selection

The choice of solvent dictates the reaction temperature and the solubility of the intermediate.

SolventBoiling Pt.ProsConsRecommended For
Ethanol (EtOH) 78°CStandard, easy workup, green.Low T may stall cyclization for sterically hindered substrates.General substrates.[1][2][3]
Acetic Acid (AcOH) 118°CActs as both solvent and catalyst. Promotes dehydration.Harder to remove; can acetylate the amine product.Deactivated ketones.
Water 100°C"Green" chemistry; product often precipitates out.Poor solubility for lipophilic

-ketonitriles.
High-efficiency/Green protocols.[4][5]
DMF/DMAc 153°C+High thermal ceiling; solubilizes everything.Difficult workup (high BP); requires aqueous wash.Bulky/Stubborn substrates.[2]
Catalysis
  • Acid Catalysis (Acetic Acid): Adding 5-10 mol% AcOH helps protonate the carbonyl oxygen, facilitating the initial hydrazine attack and the subsequent dehydration to the hydrazone [1].

  • Base Catalysis: Generally avoided for 5-aminopyrazoles from

    
    -ketonitriles, as bases can hydrolyze the nitrile group to an amide or acid, killing the reaction.
    
Microwave Irradiation

Microwave synthesis is superior for this transformation. It provides rapid dielectric heating, often completing reactions in 5-20 minutes that take hours under reflux. This minimizes thermal degradation of the hydrazine [2].

Module 3: Troubleshooting (FAQs)

Q1: I am getting a mixture of regioisomers. How do I control this?
  • Context: This occurs when using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine).

  • Explanation: The hydrazine has two nucleophilic nitrogens (

    
     substituted, 
    
    
    
    unsubstituted).
    • Scenario A:

      
       attacks the ketone 
      
      
      
      forms 1-substituted-5-aminopyrazole. (Major product usually).
    • Scenario B:

      
       attacks the ketone 
      
      
      
      forms 1-substituted-3-aminopyrazole.
  • Fix:

    • Sterics: Bulky groups on the hydrazine favor attack by the less hindered

      
       nitrogen.
      
    • Solvent Polarity: Switching from protic (EtOH) to aprotic (THF/Toluene) can sometimes invert selectivity due to hydrogen bonding effects, though 5-amino is thermodynamically preferred in this specific scaffold [3].

Q2: My reaction turns black/tarry, and yield is low.
  • Cause: Hydrazine oxidation or nitrile polymerization.

  • Fix:

    • Inert Atmosphere: Run under Nitrogen/Argon. Hydrazines are sensitive to oxidation at high temperatures.

    • Stoichiometry: Do not use a massive excess of hydrazine (keep to 1.1–1.2 eq). Excess hydrazine can attack the nitrile of the product or starting material intermolecularly.

Q3: The nitrile group hydrolyzed to an amide.
  • Cause: Presence of strong acid/base and water, or prolonged heating in aqueous media.

  • Fix: Switch to anhydrous ethanol and use molecular sieves. If using acid catalysis, ensure it is glacial acetic acid, not dilute.

Module 4: Validated Protocols

Protocol A: Standard Thermal Reflux (Robust)

Best for: Routine synthesis, scaling up.

  • Setup: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar.

  • Dissolution: Dissolve

    
    -ketonitrile (1.0 mmol) in Ethanol (5 mL).
    
  • Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise at room temperature.

    • Optional: Add 1 drop of Glacial Acetic Acid (Catalyst).

  • Reaction: Heat to reflux (78°C) for 3–6 hours.

    • Checkpoint: Monitor TLC every hour. If hydrazone intermediate persists, add more acid catalyst.

  • Workup: Cool to 0°C. The 5-aminopyrazole often crystallizes. Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent, redissolve in minimal hot EtOAc, and add Hexanes to precipitate.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Difficult substrates, rapid library generation.

  • Setup: 10 mL Microwave Process Vial.

  • Mixture: Combine

    
    -ketonitrile (1.0 mmol), Hydrazine Hydrate (1.5 mmol), and Ethanol (2 mL).
    
  • Parameters:

    • Temperature: 120°C

    • Time: 10–15 minutes

    • Pressure: High (sealed vessel)

  • Workup: Pour reaction mixture into ice water (10 mL). Filter the precipitate.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Product CheckTLC Check TLC: Is Starting Material (SM) gone? Problem->CheckTLC SM_Yes Yes (SM Present) CheckTLC->SM_Yes SM Visible SM_No No (SM Consumed) CheckTLC->SM_No SM Gone Action1 Increase Temp (Reflux -> MW) OR Switch Solvent (EtOH -> DMF) SM_Yes->Action1 CheckInter Is Hydrazone Intermediate Visible? (Spot just below SM) SM_No->CheckInter Inter_Yes Yes (Stalled) CheckInter->Inter_Yes Inter_No No (Messy/Baseline) CheckInter->Inter_No Action2 Add Acid Catalyst (AcOH) Extend Reaction Time Inter_Yes->Action2 Action3 Check Hydrazine Purity Run under N2 Atmosphere Reduce Base/Water Inter_No->Action3

Figure 2: Decision tree for diagnosing reaction failures.

References
  • BenchChem. (2025).[6] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved from

  • Kantam, M. L., et al. (2016).[7] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312.[7] Retrieved from

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[8] Semantic Scholar. Retrieved from

  • Sunway University. (2018). A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates.[9][10] Retrieved from

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic differentiation of 1,3- and 1,5-disubstituted pyrazole regioisomers.

Executive Summary: The Regioselectivity Challenge The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. However, the synthesis of N-substituted pyrazoles—most notably vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. However, the synthesis of N-substituted pyrazoles—most notably via the Knorr condensation of substituted hydrazines with 1,3-dicarbonyl compounds or enones—frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers[1][2].

Because these isomers possess identical molecular weights and nearly indistinguishable ionization profiles, mass spectrometry (LC-MS) and infrared (IR) spectroscopy are insufficient for definitive structural assignment. Furthermore, the thermodynamic stability and tautomeric equilibria of these systems can complicate preliminary analysis[3][4]. To establish a self-validating analytical system, scientists must rely on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the causal logic and experimental protocols required to definitively differentiate 1,3- and 1,5-disubstituted pyrazoles using 1D and 2D NMR techniques.

Theoretical Basis of Spectroscopic Differentiation

The differentiation of pyrazole regioisomers hinges on mapping the spatial and electronic relationships between the N1-substituent and the substituents at the C3 or C5 positions.

1D NMR Profiling: Establishing the Baseline

Before executing complex 2D experiments, 1D


H and 

C NMR provide the foundational electronic map of the molecule[5].
  • 
    H NMR:  The C4-H proton is typically the most shielded ring proton, appearing as a distinct singlet in the 6.0–7.0 ppm range[5].
    
  • 
    C NMR:  The chemical shifts of C3 and C5 are highly sensitive to their electronic environment and the orthogonal twisting of adjacent substituents. In many N-substituted pyrazoles, the C5 carbon is significantly deshielded (typically ~130–145 ppm) compared to the C3 carbon (~125–140 ppm)[5][6]. However, because these shifts can vary based on the specific electron-donating or withdrawing nature of the substituents, 1D NMR alone is a presumptive, not definitive, diagnostic tool.
    
2D NMR: The "Smoking Gun"

To achieve absolute structural certainty, we employ a dual-filter approach using 2D NMR: a Spatial Filter (NOESY) and a Connectivity Filter (HMBC) [5][7].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are spatially close to one another (typically < 5Å), regardless of the number of intervening bonds.

    • Causality: In a 1,5-disubstituted pyrazole , the substituent at N1 is sterically forced into close spatial proximity with the substituent at C5. This results in a strong, unambiguous NOE cross-peak[5][7].

    • Negative Control: In a 1,3-disubstituted pyrazole , the distance between the N1-substituent and the C3-substituent exceeds 5Å, yielding no NOE correlation. Instead, the N1-substituent will show an NOE to the C5-proton[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC identifies long-range

    
    H-
    
    
    
    C couplings over 2 to 3 bonds (
    
    
    or
    
    
    ).
    • Causality: The protons of the N1-substituent will exhibit a strong 3-bond correlation to the adjacent C5 carbon[7]. By overlaying this data with an HSQC (Heteronuclear Single Quantum Coherence) spectrum, you can determine whether the C5 carbon is quaternary (confirming a 1,5-isomer) or protonated (confirming a 1,3-isomer)[5].

Data Presentation: Regioisomer Comparison Matrix

The following table summarizes the critical spectroscopic data points required to differentiate the two regioisomers objectively.

Analytical Feature1,5-Disubstituted Pyrazole1,3-Disubstituted PyrazoleDiagnostic Confidence
C4-H

H Shift
Singlet (~6.0 - 7.0 ppm)Singlet (~6.0 - 7.0 ppm)Low (Baseline only)
C5

C Shift
Deshielded (~130 - 145 ppm), QuaternaryShielded (~125 - 140 ppm), ProtonatedModerate

H-

H NOESY
Strong cross-peak between N1-R and C5-RAbsent between N1-R and C3-R (Distance > 5Å)High (Definitive)

H-

C HMBC
N1-R protons correlate to a quaternary C5N1-R protons correlate to a protonated C5High (Definitive)

H-

N HMBC
N1 correlates to C5-R protonsN1 correlates to C3-R protonsHigh (Orthogonal)

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for acquiring the necessary 2D NMR data[8].

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified pyrazole compound (>95% purity via HPLC).

  • Dissolve the compound completely in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Note: If annular tautomerism is suspected due to incomplete N-substitution, use variable temperature (VT) NMR or a highly polar solvent like DMSO-
    
    
    to lock the tautomeric state[3][8].
  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: 1D Baseline Acquisition

  • Acquire a standard

    
    H NMR spectrum (minimum 16 scans, optimized relaxation delay of 1-2 seconds). Identify the N1-substituent protons and the C4-H singlet.
    
  • Acquire a standard

    
    C NMR spectrum (minimum 512 scans).
    

Step 3: 2D HSQC/HMBC Acquisition (The Connectivity Filter)

  • Set up an HSQC experiment (e.g., multiplicity-edited phase-sensitive sequence) to map all direct C-H bonds. This will immediately identify which carbons are quaternary.

  • Set up an HMBC experiment optimized for long-range couplings (

    
     typically set to 8 Hz).
    
  • Analysis: Locate the N1-substituent protons on the F2 axis. Trace vertically to find the 3-bond correlation to the C5 carbon on the F1 axis. Cross-reference this carbon with the HSQC data to confirm if it is quaternary (1,5-isomer) or protonated (1,3-isomer)[5][7].

Step 4: 2D NOESY Acquisition (The Spatial Filter)

  • Set up a 2D NOESY (or ROESY for mid-sized molecules where NOE might be near zero) experiment. Set the mixing time (

    
    ) between 300–500 ms depending on the molecular weight.
    
  • Analysis: Look for a cross-peak intersecting the chemical shift of the N1-substituent protons and the C5-substituent protons. The presence of this peak definitively confirms the 1,5-disubstituted architecture[5][7].

Logical Workflow Visualization

The following diagram illustrates the decision matrix for structural elucidation based on the dual-filter NMR approach.

G Start Unknown Pyrazole Regioisomer (1,3- or 1,5-disubstituted) NMR1D 1D NMR Profiling (1H & 13C Baseline) Start->NMR1D HMBC HMBC (Connectivity Filter) Map 3-Bond N1 to C5 NMR1D->HMBC Identify Quaternary vs Protonated Carbons NOESY NOESY (Spatial Filter) Map Distances < 5Å NMR1D->NOESY Identify Spatial Proximity Isomer15 1,5-Disubstituted Pyrazole Confirmed HMBC->Isomer15 N1-R correlates to Quaternary C5 Isomer13 1,3-Disubstituted Pyrazole Confirmed HMBC->Isomer13 N1-R correlates to Protonated C5 NOESY->Isomer15 Strong NOE between N1-R & C5-R NOESY->Isomer13 NOE between N1-R & C5-H (No N1-R to C3-R NOE)

Spectroscopic workflow for differentiating 1,3- and 1,5-disubstituted pyrazoles using 2D NMR.

Conclusion

While 1D NMR provides necessary baseline data, the definitive differentiation of 1,3- and 1,5-disubstituted pyrazoles requires a self-validating system of 2D NMR techniques. By utilizing HMBC to establish long-range connectivity to the C5 carbon and NOESY to confirm the spatial proximity of the N1 and C5 substituents, researchers can achieve absolute structural certainty, ensuring the integrity of downstream biological or agrochemical assays.

References

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. National Institutes of Health (NIH). Available at:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at:[Link]

  • Synthetic, structural, and anticancer activity evaluation studies on novel pyrazolylnucleosides. Aalborg University Research Portal. Available at:[Link]

  • Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. Kaunas University of Technology (KTU ePubl). Available at:[Link]

Sources

Comparative

Validating the Regiochemistry of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: A Comparative Guide to NOESY NMR and Alternative Analytical Techniques

As drug development relies increasingly on substituted heterocycles, the unambiguous structural elucidation of pyrazole regioisomers remains a critical analytical bottleneck. The N-alkylation of asymmetrically substitute...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development relies increasingly on substituted heterocycles, the unambiguous structural elucidation of pyrazole regioisomers remains a critical analytical bottleneck. The N-alkylation of asymmetrically substituted 1H-pyrazoles inherently yields a mixture of regioisomers, necessitating robust 2D NMR techniques for definitive structural proof .

This guide provides an objective comparison of analytical techniques for validating the structure of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate , demonstrating why 2D Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the gold standard for regiochemical assignment. By detailing the causality behind experimental parameters and providing a self-validating protocol, this document equips researchers with a field-proven framework for structural verification.

The Regiochemical Challenge in Pyrazole Synthesis

When synthesizing Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate via the N-methylation of its 1H-pyrazole precursor, two primary regioisomers can form:

  • Target Isomer: Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (N1-methyl is adjacent to the C5-carboxylate).

  • Alternative Isomer: Methyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (N1-methyl is adjacent to the C5-ethyl group).

Standard 1D


H and 

C NMR spectroscopy can confirm the presence of the functional groups but often fails to definitively assign their relative positions on the pyrazole ring due to overlapping chemical shifts and ambiguous long-range coupling constants. To resolve this, we must rely on techniques that map either through-space or through-bond connectivity .

RegioisomerLogic Target Target: 3-ethyl-5-carboxylate N1_A N1-CH3 adjacent to C5-Ester Target->N1_A Byproduct Isomer: 5-ethyl-3-carboxylate N1_B N1-CH3 adjacent to C5-Ethyl Byproduct->N1_B NOE_A NOESY: No N1-CH3 to Ethyl NOE N1_A->NOE_A Distance > 5Å NOE_B NOESY: Strong N1-CH3 to Ethyl NOE N1_B->NOE_B Distance < 3Å

Caption: Logical differentiation of pyrazole regioisomers using NOESY spatial correlations.

Comparative Analysis of Structural Validation Techniques

To objectively evaluate NOESY against alternative methodologies, we must consider the physical basis of the measurement, the acquisition time, and the confidence level of the resulting data.

Table 1: Comparative Performance of Analytical Techniques for Pyrazole Regioisomer Differentiation

Analytical TechniqueInteraction TypeDefinitive Regioisomer Proof?Acquisition TimeSensitivityBest Use Case
2D NOESY Through-space (< 5 Å)Yes (High Confidence) 2–12 hoursMediumSmall molecules (MW < 1000) with distinct spatial geometries.
2D HMBC Through-bond (2-3 bonds)Yes (High Confidence) 1–4 hoursLow (

C dependent)
Identifying quaternary carbons and heteronuclear connectivity.
1D NOE (DPFGE) Through-space (< 5 Å)Moderate (Prone to overlap)< 1 hourHighQuick validation of a single known spatial interaction.
2D ROESY Through-space (Spin-locked)Yes2–12 hoursMediumMid-sized molecules (MW 1000-3000) where NOE is near zero.
X-Ray Crystallography Electron DensityAbsoluteDays–WeeksN/A (Needs crystal)Final absolute stereochemical and regiochemical proof.

Why NOESY outperforms ROESY for this molecule: The molecular weight of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is ~182 Da. For molecules in this extreme small-molecule regime, the molecular tumbling rate (


) is very fast (

), resulting in strong, positive NOE enhancements. ROESY is unnecessary here and would only introduce spin-lock artifacts and lower signal-to-noise ratios.

Self-Validating Experimental Protocol: 2D NOESY

A self-validating protocol ensures that the absence of a signal is a true negative (structural proof) rather than a false negative (experimental failure). The following step-by-step methodology explains the causality behind critical parameter choices.

Step-by-Step Methodology

1. Sample Preparation & Degassing

  • Action: Dissolve 20–30 mg of the purified compound in 0.6 mL of high-purity CDCl

    
    . Degas the sample using three freeze-pump-thaw cycles or by bubbling dry N
    
    
    
    gas through the solution for 10 minutes.
  • Causality: Dissolved paramagnetic oxygen provides an alternative relaxation pathway for protons, which directly competes with the cross-relaxation mechanism responsible for the NOE. Failing to degas the sample will severely quench NOE cross-peaks, leading to false negatives.

2. Probe Tuning and


 Pulse Calibration 
  • Action: Tune and match the NMR probe to the exact sample impedance. Calibrate the

    
     pulse width (
    
    
    
    ) specifically for this sample.
  • Causality: NOESY relies heavily on precise

    
     pulses to rotate magnetization into the transverse plane and subsequently store it along the z-axis during the mixing time. Inaccurate pulse widths lead to incomplete magnetization transfer and severe 
    
    
    
    noise.

3.


 Relaxation Measurement 
  • Action: Execute an inversion-recovery (

    
    ) experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the N1-methyl and C3-ethyl protons.
  • Causality: The NOE build-up rate is directly tied to

    
    . You cannot guess the optimal mixing time without this empirical data.
    

4. Parameter Optimization (Mixing Time,


) 
  • Action: Set the NOESY mixing time (

    
    ) to approximately 
    
    
    
    of the fastest relaxing proton of interest (typically 300–500 ms for a molecule of this size).
  • Causality: If

    
     is too short, the NOE will not have time to build up. If 
    
    
    
    is too long, spin diffusion occurs (magnetization transfers from A
    
    
    B
    
    
    C), creating false cross-peaks that imply A and C are spatially close when they are not.

5. Acquisition and Processing

  • Action: Acquire the 2D NOESY spectrum using a phase-sensitive sequence (e.g., States-TPPI) with 2048 (

    
    ) 
    
    
    
    256 (
    
    
    ) data points and 16–32 scans per increment. Process with zero-filling to 2048
    
    
    1024 and apply a sine-squared bell apodization function.

NOESYWorkflow Step1 1. Sample Prep Degassed CDCl3 Step2 2. T1 Measurement Inversion Recovery Step1->Step2 Step3 3. Parameter Optimization τm ≈ 0.7 × T1 Step2->Step3 Step4 4. Acquisition 2D NOESY (States-TPPI) Step3->Step4 Step5 5. Processing Zero-filling & Apodization Step4->Step5

Caption: Step-by-step experimental workflow for acquiring self-validating 2D NOESY NMR data.

Data Interpretation & Quantitative Proof

The structural proof of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate relies on a definitive negative NOE result combined with orthogonal positive NOE results .

If the compound is the target 3-ethyl-5-carboxylate isomer, the spatial distance between the N1-methyl group and the C3-ethyl group exceeds 5 Å, meaning no NOESY cross-peak will be observed . Conversely, if the sample is the 5-ethyl-3-carboxylate byproduct, the N1-methyl and C5-ethyl groups are adjacent (< 3 Å), resulting in a massive cross-peak.

Table 2: Expected


H NMR and NOESY Cross-Peak Matrix for the Target Isomer 
Proton EnvironmentApprox. Chemical Shift (

, ppm)
MultiplicityKey NOESY Cross-Peaks (Through-Space)HMBC Correlations (Through-Bond)
N1-CH

~4.10Singlet (3H)None to Ethyl groupC5 (Strong, 3-bond)
C3-Ethyl (CH

)
~2.70Quartet (2H)C4-H (Strong), C3-Ethyl CH

(Strong)
C3, C4
C3-Ethyl (CH

)
~1.25Triplet (3H)C3-Ethyl CH

(Strong)
C3
C4-H ~6.65Singlet (1H)C3-Ethyl CH

(Strong)
C3, C5
C5-COOCH

~3.90Singlet (3H)N1-CH

(Weak, rotamer dependent)
C5 (Carbonyl)
Orthogonal Validation via HMBC

To ensure the system is self-validating, the absence of the NOESY cross-peak must be corroborated by positive through-bond data. A 2D


H-

C HMBC experiment will show a strong 3-bond correlation from the N1-methyl protons (

~4.10) to the quaternary C5 carbon. The C5 carbon will also show a 3-bond correlation to the ester methyl protons, firmly placing the carboxylate group at the 5-position and closing the logical loop.

References

  • RSC Publishing. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances.[Link]

  • MDPI. "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II." Molecules.[Link]

Validation

Technical Guide: Comparative Insecticidal Activity of Pyrazole-Based Compounds

Executive Summary The pyrazole heterocycle is a "privileged scaffold" in modern agrochemistry due to its versatility in targeting distinct physiological pathways in insects. Unlike early organophosphates that shared a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole heterocycle is a "privileged scaffold" in modern agrochemistry due to its versatility in targeting distinct physiological pathways in insects. Unlike early organophosphates that shared a common mechanism, pyrazole-based insecticides have evolved to target three completely different biological systems depending on their peripheral substituents:

  • Phenylpyrazoles (e.g., Fipronil): GABA-gated chloride channel antagonists.[1][2]

  • Anthranilic Diamides (e.g., Chlorantraniliprole): Ryanodine receptor (RyR) modulators.[3]

  • Pyrazole-METI (e.g., Tolfenpyrad): Mitochondrial Complex I inhibitors.

This guide provides a technical comparison of these classes, focusing on their structural distinctiveness, comparative efficacy (LC50 data), and validated experimental protocols for bioassay assessment.

Structural Classification & Mode of Action (MoA)

The biological activity of a pyrazole compound is dictated not just by the ring itself, but by the pharmacophore it supports. Understanding this causality is critical for Structure-Activity Relationship (SAR) optimization.

The Three Pillars of Pyrazole Toxicity
  • GABA Antagonism (CNS Hyperexcitation):

    • Representative:Fipronil .[2][4][5]

    • Mechanism:[3][4][6][7] Binds to the pore of the GABA-gated chloride channel, blocking Cl⁻ influx. This prevents neuronal hyperpolarization, leading to uncontrolled CNS firing and death.

    • Selectivity Issue: High potency but moderate mammalian toxicity due to GABA conservation.

  • Ryanodine Receptor Activation (Muscle Paralysis):

    • Representative:Chlorantraniliprole (contains a pyrazole-5-carboxamide moiety).

    • Mechanism:[3][4][6][7] Binds allosterically to the Ryanodine Receptor (RyR) in the sarcoplasmic reticulum. It locks the calcium channels open, depleting internal Ca²⁺ stores. This causes rapid muscle paralysis (feeding cessation) rather than CNS convulsions.

    • Selectivity Advantage: Mammalian RyR isoforms differ significantly from insect RyR, offering >2000-fold selectivity.

  • Mitochondrial Complex I Inhibition (Energy Failure):

    • Representative:Tolfenpyrad .[1]

    • Mechanism:[3][4][6][7] Inhibits NADH-CoQ reductase (Complex I) in the electron transport chain. This halts ATP production, causing cellular respiration failure.

Visualizing the Pathways

The following diagram illustrates the divergent signaling pathways targeted by these pyrazole subclasses.

MoA_Pathways Compound_A Fipronil (Phenylpyrazole) Target_A GABA-Cl Channel (Neuron) Compound_A->Target_A Antagonist Compound_B Chlorantraniliprole (Diamide) Target_B Ryanodine Receptor (Muscle) Compound_B->Target_B Agonist Compound_C Tolfenpyrad (METI) Target_C Mitochondrial Complex I Compound_C->Target_C Inhibitor Effect_A Blocks Cl- Influx Target_A->Effect_A Effect_B Ca2+ Release (Uncontrolled) Target_B->Effect_B Effect_C ATP Depletion Target_C->Effect_C Outcome_A CNS Hyperexcitation (Convulsions) Effect_A->Outcome_A Outcome_B Muscle Paralysis (Feeding Stop) Effect_B->Outcome_B Outcome_C Metabolic Failure (Immobility) Effect_C->Outcome_C

Figure 1: Divergent Modes of Action (MoA) for pyrazole-based insecticides targeting CNS, Muscle, and Respiration.

Comparative Efficacy Data

The following data aggregates LC50 (Lethal Concentration 50%) values from validated literature. Note the extreme potency of diamides (Chlorantraniliprole) against Lepidopteran pests compared to the broader spectrum of Fipronil.

Table 1: Representative LC50 Values (Leaf-Dip Method)
Compound ClassActive IngredientTarget Pest (Order)LC50 ValueComparative Insight
Phenylpyrazole FipronilReticulitermes flavipes (Isoptera)0.038 µg/mL [1]Extremely potent against termites; slow-acting allows colony transfer.
Phenylpyrazole FipronilLocusta migratoria (Orthoptera)63.09 µg/mL [1]Moderate efficacy against locusts compared to newer derivatives.[8]
Diamide ChlorantraniliprolePlutella xylostella (Lepidoptera)0.00015 µg/mL [2]Best-in-Class. ~1000x more potent than fipronil against Diamondback moth.
Diamide ChlorantraniliproleSpodoptera litura (Lepidoptera)0.13 µg/mL [2]Highly effective against resistant cutworms.
METI TolfenpyradPlutella xylostella (Lepidoptera)3.2 - 5.0 mg/L [3]Lower intrinsic potency than diamides; often used for resistance management.

Key Technical Insight: While Fipronil exhibits broad-spectrum activity, Chlorantraniliprole demonstrates "super-potency" specifically against Lepidoptera. This is attributed to the specific binding pocket of the Lepidopteran RyR, which accommodates the bulky anthranilic diamide structure more favorably than the GABA channel accommodates fipronil.

Structure-Activity Relationship (SAR) Guidelines

For researchers designing novel pyrazoles, the following SAR rules have been established based on the comparison of these three classes:

  • The C-3 Substituent:

    • In Fipronil , a cyano (-CN) group at C-3 is critical for GABA receptor affinity.

    • In Diamides , the C-3 position often hosts a bromine or chlorine atom to induce a specific torsion angle required for RyR binding.

  • The N-1 Aryl Group:

    • The 2,6-dichloro-4-trifluoromethylphenyl moiety is a "magic bullet" in pyrazole chemistry. It appears in Fipronil and many generic pyrazoles, providing lipophilicity (logP modulation) and metabolic stability against insect esterases.

  • Fluorination:

    • Introduction of perfluoroalkyl groups (e.g., -CF3, -C2F5) generally increases potency by enhancing membrane permeability and blocking oxidative metabolism sites [4].

Experimental Protocol: Leaf-Dip Bioassay

To generate reproducible LC50 data comparable to the table above, the Leaf-Dip Method is the gold standard. This protocol ensures uniform exposure and accounts for antifeedant effects.

Reagents & Equipment
  • Solvent: Acetone (analytical grade).

  • Surfactant: Triton X-100 (Critical for wetting waxy leaves like cabbage).

  • Host Plant: Brassica oleracea (Cabbage) or Ricinus communis (Castor) depending on pest.

  • Test Insect: 3rd instar larvae (standardized size/age is crucial to reduce variability).

Step-by-Step Workflow
  • Stock Preparation: Dissolve technical grade compound in Acetone to create a 10,000 ppm stock.

  • Serial Dilution: Dilute stock into distilled water containing 0.1% Triton X-100 . Prepare 5–7 concentrations (logarithmic spacing).

  • Dipping: Cut leaf discs (5 cm diameter). Dip into solution for 10 seconds with gentle agitation.

    • Control: Dip in water + 0.1% Triton X-100 only.[9]

  • Drying: Air dry on paper towels at room temperature (approx. 1 hour). Do not place larvae on wet leaves (causes solvent stress).

  • Incubation: Place 10 larvae per petri dish. Incubate at 25±1°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 24h, 48h, and 72h.

    • Criterion: Larva is "dead" if it cannot turn over when prodded.[9]

Protocol Visualization

Bioassay_Protocol Step1 1. Stock Solution (Acetone) Step2 2. Serial Dilution (Water + 0.1% Triton X-100) Step1->Step2 Step3 3. Leaf Dip (10s) Uniform Wetting Step2->Step3 Step4 4. Air Dry (1 hr) Remove Solvent Step3->Step4 Step5 5. Larval Introduction (10 per rep, 3rd Instar) Step4->Step5 Step6 6. Incubation (25°C, 72h) Step5->Step6 Step7 7. Data Analysis (Abbott's Formula + Probit) Step6->Step7

Figure 2: Standardized Leaf-Dip Bioassay Workflow for Pyrazole Insecticides.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. National Institutes of Health. 8

  • Yu, Z., et al. (2022).[3] Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry. 3

  • Google Patents. (2013). Synergistic insecticidal composition containing tolfenpyrad and chlorantraniliprole.[6] 6[8][10]

  • ResearchGate. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. 11[7][8][9][10][12][13]

Sources

Comparative

Benchmarking Pyrazole Derivatives: A Comparative In Vitro Evaluation Guide for Enzyme Inhibitors

Strategic Overview: The Pyrazole Advantage In the landscape of medicinal chemistry, the pyrazole scaffold (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged structure."[1][2] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Pyrazole Advantage

In the landscape of medicinal chemistry, the pyrazole scaffold (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged structure."[1][2] Unlike its bioisosteres (e.g., isoxazoles), pyrazoles offer superior chemical stability and versatile hydrogen-bonding capabilities.

For drug developers, the pyrazole ring is particularly valuable because it mimics the adenine ring of ATP, making it an ideal scaffold for Kinase Inhibitors (targeting the ATP-binding pocket) and a robust pharmacophore for COX-2 Inhibitors (fitting the hydrophobic side pocket).

Scaffold Comparison Matrix

The following table objectively compares the Pyrazole scaffold against common alternatives used in enzyme inhibition.

FeaturePyrazole Isoxazole Pyrimidines Strategic Implication
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (O, N)Acceptor only (N)Pyrazoles offer dual binding modes, enhancing affinity in the active site.
Metabolic Stability High (Resistant to hydrolysis)Moderate (Ring opening risk)HighPyrazoles are preferred for oral bioavailability over isoxazoles (e.g., Valdecoxib issues).
Target Class Kinases, COX-2, GPCRsCOX-2, Glutamate receptorsKinases (dominant)Pyrazoles bridge the gap between anti-inflammatory and anti-cancer targeting.

Comparative Performance Data

The following data aggregates recent findings comparing novel pyrazole derivatives against clinical standards. Note: Data represents cell-free enzymatic IC50 values.

Case Study A: COX-2 Inhibition (Inflammation)

Benchmark: Celecoxib (Standard clinical COX-2 inhibitor).[3][4] Target: Selectivity for COX-2 over COX-1 to reduce gastric toxicity.

CompoundCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)Performance vs. Standard
Celecoxib (Std) 0.22 - 0.28 >15.0~60Baseline clinical efficacy.
Novel Pyrazole 15d [1]0.059>100>1600Superior: 4x more potent; significantly higher selectivity.
Pyrazole PYZ31 [2]0.019 (19 nM)>50>2500Elite: Nanomolar potency exceeding Celecoxib by ~10-fold.
Isoxazole Analog 0.87>50~57Inferior: Lower potency than pyrazole equivalents.
Case Study B: EGFR Kinase Inhibition (Oncology)

Benchmark: Erlotinib (First-generation EGFR inhibitor).[5] Target: Wild-type EGFR and T790M mutants.[5]

CompoundEGFR (WT) IC50 (

M)
VEGFR-2 IC50 (

M)
MechanismPerformance vs. Standard
Erlotinib (Std) 0.11 >2.0Reversible ATP-competitivePotent on EGFR, weak on angiogenesis (VEGFR).
Pyrazole Cmpd 4a [3]0.31N/AATP-competitiveModerate: 3x less potent than Erlotinib but structurally simpler.
Fused Pyrazole 9 [4]0.060.22Dual InhibitorSuperior: 2x more potent on EGFR + strong anti-angiogenic profile.

Experimental Protocols: Validated Workflows

To replicate the results above, the following self-validating protocols must be used. These move beyond basic steps to include "Senior Scientist" insights regarding causality and error prevention.

Protocol A: Colorimetric COX-2 Inhibition Screening (TMPD Method)

This assay relies on the peroxidase activity of COX-2, oxidizing TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product.

Reagents:

  • Sheep COX-1 / Human Recombinant COX-2.[6][7]

  • Substrate: Arachidonic Acid (AA).[6][8]

  • Chromogen: TMPD (Absorbance

    
     nm).[9][10]
    
  • Inhibitor: Pyrazole derivative (dissolved in DMSO).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0). Insight: Keep enzyme on ice until the exact moment of use to prevent thermal denaturation.

  • Inhibitor Pre-incubation (CRITICAL):

    • Add 10

      
      L of Inhibitor to 150 
      
      
      
      L of Assay Buffer + Heme.[7]
    • Add 10

      
      L of Enzyme.[6][7][9][10]
      
    • Incubate for 5-10 minutes at 25°C.

    • Why? Many pyrazoles are time-dependent inhibitors. Skipping this step yields artificially high IC50 values (false negatives).

  • Substrate Addition: Add 20

    
    L of TMPD followed immediately by 20 
    
    
    
    L of Arachidonic Acid.
  • Measurement: Read Absorbance (590 nm) kinetically for 5 minutes.

  • Validation:

    • Background Well: (No Enzyme) Must show near-zero

      
      Abs.
      
    • 100% Activity Well: (DMSO only) Defines the dynamic range.

Protocol B: Kinase Inhibition Assay (ATP-Competitive)

Method: ADP-Glo or Radiometric (


-33P-ATP) Assay.
Insight:  Pyrazoles compete with ATP. Therefore, the concentration of ATP used in the assay significantly affects the IC50.
  • Determination of

    
    :  Before screening, determine the 
    
    
    
    for your specific kinase batch.
  • Assay Setup: Run the inhibition assay at

    
    .
    
    • Reasoning: If

      
      , you will suppress the potency of your competitive pyrazole inhibitor, leading to a shift in IC50 (Cheng-Prusoff equation applies).
      

Visualization of Logic & Workflow

Diagram 1: The Screening Pipeline

This flowchart illustrates the decision matrix for evaluating pyrazole derivatives, ensuring only high-quality hits move to kinetic profiling.

ScreeningWorkflow Library Pyrazole Library Synthesis PrimaryScreen Primary Screen (Single Dose @ 10 µM) Library->PrimaryScreen Threshold Inhibition > 50%? PrimaryScreen->Threshold Discard Discard / Redesign Threshold->Discard No DoseResponse Dose Response (IC50 Determination) Threshold->DoseResponse Yes Selectivity Selectivity Profiling (e.g., COX-2 vs COX-1) DoseResponse->Selectivity Mechanism Kinetic Mechanism (Lineweaver-Burk) Selectivity->Mechanism

Caption: A tiered screening workflow prioritizing resource efficiency. Only compounds passing the single-dose threshold proceed to IC50 determination.

Diagram 2: Mechanism of Action (Competitive Inhibition)

Understanding how pyrazoles inhibit enzymes (Binding Mode) is crucial for optimization.

Mechanism Enzyme Enzyme (E) ES_Complex E-S Complex (Active) Enzyme->ES_Complex + S EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex + I (Competitive) Substrate Substrate (S) (Arachidonic Acid / ATP) Inhibitor Pyrazole Inhibitor (I) Product Product (P) ES_Complex->Product Catalysis EI_Complex->ES_Complex Mutually Exclusive

Caption: Competitive inhibition model. The Pyrazole inhibitor (I) competes directly with the Substrate (S) for the free Enzyme (E), preventing ES complex formation.

References

  • Abdelall, E. K. A., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.[11] PMC.

  • Hassan, et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

  • Bayoumi, N. A., & El-Shehry, M. F. (2022).[12] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study.[12] Future Medicinal Chemistry.

  • George, R. F., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

  • BenchChem. (2025).[10] Application Notes and Protocols for In Vitro COX-2 Inhibition Assay.

Sources

Validation

Benchmarking Next-Generation Pyrazole Synthesis: Flow Chemistry and Photocatalysis vs. Traditional Batch Methods

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmark Executive Summary & Mechanistic Paradigm Shift The pyrazole ring is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmark

Executive Summary & Mechanistic Paradigm Shift

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). Historically, the generation of these nitrogen-rich heterocycles relied on classical batch methods, most notably the Knorr pyrazole synthesis and [3+2] cycloadditions of diazo compounds. While foundational, these traditional approaches are increasingly bottlenecked by poor regioselectivity when using unsymmetrical substrates, harsh thermal requirements, and the hazardous accumulation of explosive intermediates like hydrazines and diazoalkanes.

To overcome these limitations, synthetic chemistry is undergoing a paradigm shift toward greener, highly controlled methodologies[1]. Two of the most robust emerging technologies are Visible-Light Photocatalysis (VLPC) and Continuous-Flow Chemistry .

  • VLPC utilizes single-electron transfer (SET) to generate reactive diazene intermediates under mild, room-temperature conditions using air as a terminal oxidant[2].

  • Continuous-Flow Chemistry provides unprecedented spatiotemporal control, allowing for the telescoped, in-situ generation and immediate consumption of hazardous intermediates, drastically improving both the safety profile and regiochemical fidelity of the final products[3],[4].

This guide objectively benchmarks these modern methodologies against traditional batch synthesis, providing mechanistic insights, quantitative data, and self-validating experimental protocols.

Quantitative Benchmarking: Methodological Comparison

To objectively evaluate these approaches, we must benchmark them across critical process parameters including atom economy, safety, and scalability.

ParameterTraditional Knorr Synthesis (Batch)Visible-Light Photocatalysis (VLPC)Telescoped Continuous-Flow
Primary Substrates Hydrazines + 1,3-DicarbonylsHydrazines + Michael AcceptorsTerminal Alkynes + Hydrazines
Catalyst / Oxidant Brønsted/Lewis AcidsRu(bpy)₃Cl₂ / Air (O₂)CuBr₂ / TMEDA
Temperature 80–120 °C (Reflux)25 °C (Room Temperature)Variable (Controlled thermal zones)
Reaction Time 4–12 hours24 hours35–70 minutes (Residence time)
Regioselectivity Poor to Moderate (Isomer mixtures)ExcellentExcellent (Regiopure)
Safety Profile Low (Hazardous intermediate buildup)High (Mild conditions, no explosive risk)High (In-situ consumption, no buildup)
Typical Yields 40–80%50–90%62–82%

Workflow Visualization

SynthesisComparison cluster_traditional Traditional Batch (Knorr) cluster_modern Modern Continuous Flow & VLPC T_Start Hydrazine + 1,3-Dicarbonyl T_Heat Thermal Reflux (80-120°C) T_Start->T_Heat T_End Pyrazole (Regioisomer Mix) T_Heat->T_End M_Start1 Terminal Alkynes + Hydrazine M_Flow Telescoped Flow (Cu-catalyzed) M_Start1->M_Flow M_End Highly Substituted Pyrazoles (Regiopure) M_Flow->M_End M_Start2 Hydrazine + Michael Acceptors M_Photo VLPC / Room Temp (Air Oxidant) M_Start2->M_Photo M_Photo->M_End

Logical workflow comparison: traditional batch synthesis vs. continuous flow and VLPC methods.

Validated Experimental Protocols & Mechanistic Causality

As application scientists, we must ensure that every protocol is not just a list of instructions, but a self-validating system where the underlying physical chemistry is understood and monitored.

Methodology 1: Traditional Knorr Cyclocondensation (Batch)

A standard baseline for synthesizing 3,5-disubstituted pyrazoles.

  • Step 1: Condensation. In a round-bottom flask, dissolve 1.0 equiv of a 1,3-dicarbonyl compound and 1.1 equiv of hydrazine hydrate in ethanol. Add a catalytic amount of glacial acetic acid.

    • Causality: The Brønsted acid (acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the initial nucleophilic attack by the

      
      -nitrogen of the hydrazine.
      
    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated to proceed to the next step when the UV-active starting material spot is completely replaced by the hydrazone intermediate spot.

  • Step 2: Thermal Cyclization. Equip the flask with a reflux condenser and heat to 80 °C for 6 hours.

    • Causality: Thermal energy is required to overcome the entropic barrier of the intramolecular cyclization (attack of the terminal nitrogen onto the second carbonyl) and drive the subsequent dehydration step to achieve aromaticity.

    • Self-Validation Checkpoint: LC-MS analysis of an aliquot must show the disappearance of the intermediate mass and the emergence of the target pyrazole mass

      
      . Note: Expect a mixture of regioisomers if the 1,3-dicarbonyl is unsymmetrical.
      
Methodology 2: Visible-Light Photocatalytic (VLPC) Aerobic Annulation

A green chemistry approach utilizing ambient air and room temperature[2].

  • Step 1: Photoredox Setup. In a transparent glass vial, combine 1.0 equiv of a Michael acceptor, 2.0 equiv of hydrazine, and 1 mol% of Ru(bpy)₃Cl₂ in acetonitrile (MeCN).

    • Causality: Acetonitrile is selected due to its high polarity (stabilizing radical intermediates) and complete optical transparency in the visible spectrum, ensuring maximum photon flux reaches the ruthenium catalyst[2].

    • Self-Validation Checkpoint: Visual confirmation of a homogeneous, deep orange solution indicates complete dissolution of the Ru-complex, which is critical for uniform light absorption.

  • Step 2: Irradiation & Aerobic Oxidation. Stir the mixture open to the air under a blue LED (450 nm) at 25 °C for 24 hours.

    • Causality: The excited state of the photocatalyst undergoes single-electron transfer (SET) to oxidize hydrazine into a highly reactive diazene intermediate. Atmospheric oxygen acts as the terminal electron acceptor to regenerate the catalyst, making the process highly atom-economical and green[2].

    • Self-Validation Checkpoint: Luminescence quenching. The intense fluorescence of the Ru-catalyst under blue light should be visibly quenched upon the addition of the substrate, validating that the SET mechanism is actively occurring.

Methodology 3: Telescoped Continuous-Flow Synthesis

A highly scalable, safe method utilizing sequential alkyne homocoupling and Cope-type hydroamination[3].

  • Step 1: Alkyne Homocoupling (Reactor 1). Pump a solution of terminal alkyne (0.75 mmol), CuBr₂ (6 mol%), TMEDA, and DIEA in DMSO through a 3.5 mL heated perfluoroalkoxy (PFA) reaction coil at a flow rate of 0.1 mL/min (Residence time: 35 min)[3].

    • Causality: Continuous flow provides a high surface-area-to-volume ratio, ensuring rapid heat transfer and perfect mixing. This prevents the over-oxidation of the copper catalyst and drives the homocoupling to the 1,3-diyne with near-perfect conversion[3].

    • Self-Validation Checkpoint: In-line IR spectroscopy. The successful formation of the 1,3-diyne is validated by the real-time disappearance of the terminal alkyne C-H stretch at

      
      .
      
  • Step 2: Cope-Type Hydroamination (Reactor 2). Introduce hydrazine monohydrate into the flow stream via a T-mixer, passing the combined stream through a second reactor coil.

    • Causality: Hydrazine is highly toxic and potentially explosive. By introducing it in a continuous-flow regime, the reagent is consumed in-situ immediately upon mixing with the diyne. This "telescoped" approach ensures that the steady-state inventory of hazardous intermediates is kept near zero, drastically improving process safety[4].

    • Self-Validation Checkpoint: System pressure monitoring. The flow system is equipped with a back-pressure regulator (BPR). A stable pressure reading validates steady-state operation; pressure spikes indicate unwanted nitrogen gas evolution or precipitation, prompting immediate flow-rate adjustment[4].

Strategic Recommendations

When designing a synthesis route for novel pyrazole-based drug candidates:

  • Default to Continuous Flow for library generation and scale-up. The superior safety profile regarding hydrazine handling and the excellent regioselectivity make it the industry standard for process chemistry[4].

  • Utilize VLPC when working with highly functionalized, thermally sensitive substrates. The ability to run reactions at 25 °C prevents the degradation of delicate functional groups that would otherwise be destroyed under Knorr reflux conditions[2].

  • Reserve Traditional Batch methods only for simple, symmetrical pyrazoles where regioselectivity is not a concern and rapid, low-tech synthesis is required for early-stage discovery.

References

  • - Organic & Biomolecular Chemistry (RSC Publishing) 2.2 - Organic Letters (organic-chemistry.org) 3.3 - RSC Advances (RSC Publishing) 4.4 - Molecules (MDPI) 5.5 - SynOpen (Thieme Connect)

Sources

Comparative

Comparative Docking Studies of Pyrazole Inhibitors: Targeting COX-2 for Selective Anti-Inflammatory Design

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological applications, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The primary ta...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological applications, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The primary target for these agents is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: the constitutively expressed COX-1 (responsible for gastrointestinal mucosal protection) and the inducible COX-2 (upregulated during inflammation)[2]. The clinical success of pyrazole derivatives like celecoxib hinges on their ability to selectively inhibit COX-2, thereby mitigating the gastrointestinal toxicity associated with non-selective NSAIDs[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities of novel pyrazole derivatives against standard reference drugs. By understanding the structural biology of the target and employing a self-validating computational pipeline, researchers can accurately predict and optimize the selectivity of new therapeutic candidates.

Mechanistic Insights: The Causality of Selectivity

Understanding the structural biology of the target is the first step in any rational drug design workflow. The active sites of COX-1 and COX-2 are highly homologous, yet a critical amino acid substitution dictates selectivity. In COX-1, the presence of a bulky Isoleucine at position 523 restricts access to a secondary side pocket. In COX-2, this residue is replaced by a smaller Valine (Val523), opening a hydrophilic side pocket containing Arg513 and His90.

Pyrazole derivatives exploit this structural divergence. The rigid, planar pyrazole ring acts as a central scaffold that optimally projects its substituents (such as sulfonamides or carboxamides) directly into this COX-2 specific side pocket. This spatial arrangement allows for robust hydrogen bonding with Arg513, a mechanism physically impossible in COX-1 due to steric clashes.

COXPathway AA Arachidonic Acid (Membrane Phospholipid) COX2 COX-2 Enzyme (Inflammation/Pain) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Peroxidase Activity Inhibitor Pyrazole Inhibitor (e.g., Celecoxib, 3g) Inhibitor->COX2 Competitive Inhibition

Arachidonic acid cascade and competitive inhibition of COX-2 by pyrazole derivatives.

Experimental Workflow for Comparative Docking

To objectively compare the binding affinities of novel pyrazole derivatives against standard reference drugs, a rigorous computational pipeline is required. The following workflow outlines the standard operating procedure for comparative docking[1].

DockingWorkflow Target Target Selection (COX-1: 3KK6, COX-2: 5KIR) ProtPrep Protein Preparation (Protonation, Minimization) Target->ProtPrep LigPrep Ligand Preparation (3D Conformer, Epik pH 7.4) Target->LigPrep Grid Grid Generation (Active Site Definition) ProtPrep->Grid Docking Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking Grid->Docking Validation Protocol Validation (Native Ligand RMSD < 2.0Å) Docking->Validation Scoring Scoring & MM-GBSA (Binding Free Energy) Validation->Scoring Analysis Interaction Profiling (Hydrogen Bonds, Pi-Pi) Scoring->Analysis

Computational workflow for comparative docking and validation of COX inhibitors.

Step-by-Step Methodology: A Self-Validating Protocol

Every docking study must be built on a foundation of self-validation to ensure trustworthiness. The following protocol details the causality behind each preparative step:

  • Protein Preparation (Targeting PDB: 5KIR and 3KK6):

    • Action: Import high-resolution crystal structures of COX-2 (e.g., PDB ID: 5KIR) and COX-1 (e.g., PDB ID: 3KK6) into the modeling environment.

    • Causality: Raw PDB files often lack hydrogen atoms and contain crystallization artifacts. We strip water molecules beyond 5 Å of the active site to reduce computational noise while retaining critical bridging waters.

    • Protonation: Assign protonation states at physiological pH (7.4). This is non-negotiable; the binding of pyrazole derivatives heavily relies on hydrogen bond donation to the unprotonated Arg120 residue. Finally, perform a restrained minimization (using the OPLS4 force field) to relieve steric clashes.

  • Ligand Preparation:

    • Action: Generate 3D conformations of the pyrazole derivatives and reference drugs (e.g., Ketoprofen, Celecoxib).

    • Causality: Use tools like LigPrep to generate tautomers and ionization states at pH 7.4. The correct ionization state ensures accurate electrostatic penalty calculations during docking.

  • Grid Generation:

    • Action: Define the receptor grid by centering a 20×20×20 Å bounding box on the co-crystallized native ligand.

    • Causality: This volume is large enough to encompass the primary hydrophobic channel and the COX-2 specific side pocket, allowing the algorithm to sample extended pyrazole conformations.

  • Protocol Validation (The Self-Validating Step):

    • Action: Extract the native co-crystallized ligand and re-dock it into the generated grid using Extra Precision (XP) settings.

    • Trustworthiness Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystallographic pose. The protocol is only validated and approved for prospective screening if the RMSD is ≤ 2.0 Å . This mathematically proves the scoring function can identify the true thermodynamic minimum[1].

  • Comparative Docking & MM-GBSA Analysis:

    • Action: Dock the novel pyrazole library into the validated grid. Calculate the exact binding free energy (

      
      ) using Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) to rank the compounds.
      

Comparative Data Analysis

Recent studies have explored novel trifluoromethyl-pyrazole-carboxamide derivatives to optimize the Selectivity Index (SI) for COX-2 over COX-1[2]. The table below summarizes the in vitro inhibitory activity and selectivity of key derivatives compared to the reference drug Ketoprofen.

Table 1: Comparative In Vitro Inhibitory Activity and Selectivity of Trifluoromethyl-Pyrazole-Carboxamides

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Key Interacting Residues (COX-2)
3b 0.463.820.12Arg120, Tyr355
3d 5.614.921.14Arg120, Tyr355, Val523
3g 4.452.651.68Arg120, Tyr355, His90, Arg513
Ketoprofen (Ref)0.0340.1640.21Arg120, Tyr355

*Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater selectivity for COX-2. Data adapted from Hawash et al. (2025)[2].

Data Interpretation

As demonstrated in Table 1, compound 3g exhibits a superior Selectivity Index (1.68) compared to the reference drug Ketoprofen (0.21)[2]. Docking analysis reveals the causality behind this data: the specific substitution pattern on the pyrazole ring of 3g allows it to extend deeply into the COX-2 side pocket, forming stable hydrogen bonds with His90 and Arg513[2]. Conversely, compound 3b lacks the optimal geometry to fully exploit this pocket, resulting in poor selectivity (SI = 0.12)[2].

Conclusion

Comparative molecular docking is an indispensable tool in the optimization of pyrazole-based inhibitors. By strictly adhering to a self-validating computational protocol, researchers can accurately predict the structural determinants of COX-2 selectivity, accelerating the development of safer, highly targeted anti-inflammatory therapeutics.

References

  • Hawash, M., Shweiki, N., Qaoud, M. T., Çapan, I., Abualhasan, M., Kumar, A., Olech, B., & Dominiak, P. M. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." BMC Chemistry 19, 288 (2025). Available at:[Link]

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Comparative

Assessing the environmental impact of pyrazole-based agrochemicals versus other pesticides.

Introduction: The Critical Need for Comparative Environmental Impact Assessment of Agrochemicals The intensification of agriculture to meet global food demands has led to a significant reliance on agrochemicals to contro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Comparative Environmental Impact Assessment of Agrochemicals

The intensification of agriculture to meet global food demands has led to a significant reliance on agrochemicals to control pests, weeds, and diseases. While essential for crop protection, the extensive use of these chemical agents raises concerns about their environmental footprint.[1] Pesticides can contaminate soil, water, and air, posing risks to non-target organisms and potentially disrupting entire ecosystems.[2] Therefore, a thorough and objective assessment of the environmental impact of different pesticide classes is paramount for sustainable agricultural practices.

This guide provides a comparative analysis of pyrazole-based agrochemicals against other major pesticide classes. Pyrazole derivatives are a significant class of agrochemicals, encompassing insecticides, fungicides, and herbicides, known for their high efficacy.[1][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the environmental profiles of these compounds, supported by experimental data and methodologies.

Understanding the Landscape: A Look at Pyrazole-Based Agrochemicals and Major Competitor Classes

The pyrazole ring is a versatile scaffold in the development of a wide range of biologically active compounds.[1][3] In agrochemicals, pyrazole derivatives have been developed into highly effective insecticides, fungicides, and herbicides.[4][5] For a comprehensive comparison, this guide will focus on the environmental impact of pyrazole-based agrochemicals in relation to three other major classes of pesticides: neonicotinoids, organophosphates, and pyrethroids.

At a Glance: Key Characteristics of Compared Pesticide Classes
Pesticide ClassPrimary Mode of ActionKey Examples
Pyrazole Insecticides Disruption of nerve function by blocking GABA-gated chloride channels or inhibiting mitochondrial electron transport.[6][7][8]Fipronil, Tolfenpyrad, Tebufenpyrad[4]
Pyrazole Fungicides Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[4]Bixafen, Fluxapyroxad, Pyraclostrobin[4]
Pyrazole Herbicides Inhibition of key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[9]Topramezone, Pyrasulfotole[9]
Neonicotinoids Agonists of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system.[6][10]Imidacloprid, Clothianidin, Thiamethoxam
Organophosphates Inhibition of acetylcholinesterase (AChE), causing accumulation of acetylcholine and continuous nerve stimulation.Chlorpyrifos, Malathion, Diazinon
Pyrethroids Modification of the gating kinetics of voltage-gated sodium channels, leading to prolonged channel opening and nerve hyperexcitability.Permethrin, Cypermethrin, Deltamethrin

Comparative Ecotoxicity: A Data-Driven Analysis

The environmental risk of a pesticide is determined by both its inherent toxicity and the level of exposure to non-target organisms.[11] This section presents a comparative overview of the ecotoxicity of pyrazole-based agrochemicals and other pesticide classes across various environmental compartments.

Aquatic Ecosystems: A Critical Environment for Contaminant Effects

Aquatic environments are particularly susceptible to pesticide runoff from agricultural fields. The toxicity of pesticides to aquatic organisms is a key indicator of their environmental impact.

Table 1: Comparative Acute Aquatic Toxicity (LC50/EC50 in µg/L)

Pesticide/ClassFish (e.g., Rainbow Trout)Aquatic Invertebrates (e.g., Daphnia magna)Algae (e.g., Selenastrum capricornutum)
Fipronil (Pyrazole) Highly Toxic (e.g., 83)[12]Highly Toxic (e.g., 190)Moderately Toxic
Imidacloprid (Neonicotinoid) Moderately Toxic (e.g., >10,000)Highly Toxic (e.g., 85)Low Toxicity
Chlorpyrifos (Organophosphate) Highly Toxic (e.g., 3)Highly Toxic (e.g., 0.1)Moderately Toxic
Cypermethrin (Pyrethroid) Highly Toxic (e.g., 0.5-2.2)Highly Toxic (e.g., 0.02-0.4)Moderately to Highly Toxic
Pyraclostrobin (Pyrazole Fungicide) Highly Toxic (e.g., 6.1)[13]Highly Toxic (e.g., 11)Highly Toxic

Note: Lower LC50/EC50 values indicate higher toxicity. Data is indicative and can vary based on species and test conditions.

Interpretation and Causality:

The high aquatic toxicity of many pyrazole insecticides, such as fipronil, is a significant concern.[12] Fipronil's mode of action, targeting GABA receptors, is not exclusive to insects and can affect aquatic invertebrates and fish.[6][7] Similarly, pyrethroids exhibit broad-spectrum toxicity in aquatic ecosystems due to their impact on the nervous systems of a wide range of organisms. Organophosphates are also notoriously toxic to aquatic life. In contrast, while some neonicotinoids show lower direct toxicity to fish, they are extremely toxic to aquatic invertebrates, which form a crucial part of the aquatic food web.[14]

Pyrazole fungicides like pyraclostrobin can also pose a significant risk to aquatic life, impacting not only fungi but also other non-target organisms.[13][15][16] The disruption of the mitochondrial respiratory chain is a fundamental process that can affect a wide range of aquatic species.[4]

Terrestrial Ecosystems: Impacts on Soil Health and Non-Target Invertebrates

Soil is a primary reservoir for pesticides, where they can affect a diverse community of organisms essential for soil health and fertility.

Table 2: Comparative Terrestrial Ecotoxicity

Pesticide/ClassEarthworms (LC50 mg/kg soil)Honey Bees (LD50 µ g/bee )Soil Microorganisms
Fipronil (Pyrazole) Moderately ToxicHighly Toxic (Contact & Oral)Variable Effects
Imidacloprid (Neonicotinoid) Low to Moderate ToxicityHighly Toxic (Systemic)Can alter microbial community structure
Chlorpyrifos (Organophosphate) Highly ToxicHighly ToxicCan inhibit microbial activity
Cypermethrin (Pyrethroid) Moderately to Highly ToxicHighly Toxic (Contact)Variable Effects
Glyphosate (Herbicide) Low ToxicityLow Direct ToxicityCan have indirect effects on microbial communities[17]

Interpretation and Causality:

The high toxicity of pyrazole insecticides like fipronil and neonicotinoids to pollinators, particularly bees, is a major environmental concern.[18] The systemic nature of neonicotinoids means the pesticide is present throughout the plant, including nectar and pollen, leading to chronic exposure for pollinators.[6] While pyrazole herbicides are designed to target plants, they can also have unintended consequences for soil microbial communities, which are vital for nutrient cycling.[19] Some studies have shown that certain pyrazole derivatives are safe for beneficial soil bacteria.[20] However, the long-term effects of herbicide application on the diversity and function of soil microorganisms require further investigation.[21][22]

Environmental Fate: Persistence and Bioaccumulation

The environmental impact of a pesticide is also heavily influenced by its persistence (how long it remains in the environment) and its potential to bioaccumulate in the food chain.[2][23]

Persistence in Soil and Water

Persistence is often measured by the half-life (DT50) of a compound in a particular environmental compartment.

Table 3: Comparative Persistence (Typical DT50 Values)

Pesticide/ClassSoil Half-life (days)Aquatic Half-life (days)
Fipronil (Pyrazole) 30 - 250+ (Metabolites can be more persistent)Can be persistent, subject to photolysis[24]
Imidacloprid (Neonicotinoid) 40 - 997Can be persistent in water, low adsorption to sediment
Chlorpyrifos (Organophosphate) 60 - 120Relatively short (hydrolysis)
Cypermethrin (Pyrethroid) 30 - 60Short in water (strong adsorption to sediment)
Pyraclonil (Pyrazole Herbicide) 8.4 - 76 (aerobic soil)[25]21 - 131 (aerobic aquatic)[25]

Interpretation and Causality:

Many pyrazole insecticides and neonicotinoids exhibit moderate to high persistence in soil.[25] A significant concern with fipronil is the formation of persistent and often more toxic metabolites, such as fipronil sulfone.[26][27] While some pyrazole herbicides like pyraclonil show a range of persistence, their metabolites can also persist in the environment.[25] In contrast, organophosphates and pyrethroids generally have shorter half-lives in the environment due to processes like hydrolysis and strong binding to soil particles, respectively.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment.[23] This is often predicted by the octanol-water partition coefficient (Kow). A high log Kow value suggests a greater potential for bioaccumulation.

Interpretation and Causality:

Pesticides with high lipophilicity (fat-loving) tend to bioaccumulate in the fatty tissues of organisms. While the bioaccumulation potential varies among pyrazole derivatives, some, like fipronil, have a moderate to high potential for bioaccumulation, which can lead to biomagnification up the food chain. Neonicotinoids, being more water-soluble, generally have a lower bioaccumulation potential. Pyrethroids, despite being lipophilic, tend to be rapidly metabolized by many organisms, which can limit their bioaccumulation.

Experimental Protocols for Assessing Environmental Impact

To ensure the scientific integrity of environmental impact assessments, standardized and validated experimental protocols are essential.

Protocol 1: Acute Aquatic Toxicity Testing (OECD 203, 202, 201)

This protocol outlines the standardized methods for determining the acute toxicity of chemicals to fish, aquatic invertebrates (Daphnia), and algae.

Methodology:

  • Test Organisms: Select appropriate species (e.g., Rainbow trout, Daphnia magna, Selenastrum capricornutum).

  • Test Concentrations: Prepare a series of dilutions of the test substance in a suitable culture medium.

  • Exposure: Expose the test organisms to the different concentrations for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia, 72 hours for algae).

  • Observation: Record mortality (fish and Daphnia) or growth inhibition (algae) at regular intervals.

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) using appropriate statistical methods.

Protocol 2: Soil Persistence Study (OECD 307)

This protocol describes the methodology for determining the rate of degradation of a chemical in soil under controlled laboratory conditions.

Methodology:

  • Soil Selection: Use well-characterized soils with varying properties (e.g., pH, organic matter content).

  • Test Substance Application: Apply the radiolabeled test substance to the soil samples.

  • Incubation: Incubate the treated soil samples under controlled temperature, moisture, and lighting conditions.

  • Sampling: Collect soil samples at regular intervals.

  • Analysis: Extract the test substance and its degradation products from the soil and quantify them using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Data Analysis: Calculate the DT50 (time for 50% dissipation) and identify major metabolites.

Visualizing Key Concepts

Mechanism of Action of Major Insecticide Classes

G cluster_pyrazole Pyrazole Insecticides cluster_neonicotinoid Neonicotinoids cluster_organophosphate Organophosphates cluster_pyrethroid Pyrethroids Pyrazole Pyrazole (e.g., Fipronil) GABA GABA-gated Chloride Channel Pyrazole->GABA Blocks Neonicotinoid Neonicotinoid (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor Neonicotinoid->nAChR Binds and Activates Organophosphate Organophosphate (e.g., Chlorpyrifos) AChE Acetylcholinesterase Organophosphate->AChE Inhibits Pyrethroid Pyrethroid (e.g., Cypermethrin) NaChannel Voltage-gated Sodium Channel Pyrethroid->NaChannel Modifies Gating G cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization cluster_data Data Inputs PEC Predicted Environmental Concentration (PEC) RQ Risk Quotient (RQ) = PEC / PNEC PEC->RQ PNEC Predicted No-Effect Concentration (PNEC) PNEC->RQ Fate Environmental Fate Studies (Persistence, Mobility) Fate->PEC Ecotox Ecotoxicity Studies (LC50, EC50, NOEC) Ecotox->PNEC

Caption: Workflow for environmental risk assessment of pesticides.

Conclusion and Future Perspectives

This comparative guide highlights the complex and multifaceted nature of assessing the environmental impact of agrochemicals. While pyrazole-based agrochemicals offer high efficacy in pest, disease, and weed control, their environmental profiles vary significantly depending on the specific compound and its application. [1] Key takeaways from this analysis include:

  • High Efficacy and Potential for High Ecotoxicity: Many pyrazole insecticides exhibit high toxicity to non-target organisms, particularly aquatic invertebrates and pollinators. [12]Similarly, some pyrazole fungicides can have significant impacts on aquatic ecosystems. [13]* Persistence of Parent Compounds and Metabolites: The persistence of some pyrazole compounds and their often more toxic metabolites is a significant environmental concern. [26][27]* Data Gaps and the Need for Further Research: While a considerable amount of data exists, there are still knowledge gaps regarding the long-term, sublethal effects of many pesticides on ecosystem functions. [6]Further research is also needed on the environmental fate and impact of many of the newer pyrazole derivatives.

The development of future agrochemicals must prioritize not only efficacy but also environmental safety. This includes designing molecules with greater target specificity, reduced persistence, and lower toxicity to non-target organisms. Integrated Pest Management (IPM) strategies that minimize reliance on chemical pesticides will also be crucial for a more sustainable agricultural future.

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Sources

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